molecular formula C14H8ClFN2 B058523 2-Chloro-4-(4-fluorophenyl)quinazoline CAS No. 113241-54-6

2-Chloro-4-(4-fluorophenyl)quinazoline

Numéro de catalogue: B058523
Numéro CAS: 113241-54-6
Poids moléculaire: 258.68 g/mol
Clé InChI: HFHQOZVMQOVFAO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Chloro-4-(4-fluorophenyl)quinazoline (CAS 113241-54-6) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound features a quinazoline core, a privileged scaffold in pharmacology, substituted with a chloro group at the 2-position and a 4-fluorophenyl ring at the 4-position. Its primary research application is as a versatile building block for the synthesis of more complex quinazoline derivatives . The chloro group is a reactive handle that allows for nucleophilic aromatic substitution, enabling researchers to introduce a variety of amine-containing functional groups to create targeted libraries of compounds . Recent studies have utilized this specific compound as a key precursor in the development of novel quinazoline-based antagonists for the adenosine A2A receptor (A2AR), a promising therapeutic target for neurodegenerative diseases such as Parkinson's and Alzheimer's, as well as for cancer immunotherapy . The 4-(4-fluorophenyl) moiety at the 4-position of the quinazoline ring has been identified in structure-activity relationship (SAR) studies as a compatible substituent for maintaining binding affinity within the steric confines of the A2AR binding pocket . Furthermore, the quinazoline scaffold is widely investigated for its potential in designing kinase inhibitors, including VEGFR-2 inhibitors for anti-angiogenesis cancer research, underscoring the broad utility of this chemical intermediate . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

Numéro CAS

113241-54-6

Formule moléculaire

C14H8ClFN2

Poids moléculaire

258.68 g/mol

Nom IUPAC

2-chloro-4-(4-fluorophenyl)quinazoline

InChI

InChI=1S/C14H8ClFN2/c15-14-17-12-4-2-1-3-11(12)13(18-14)9-5-7-10(16)8-6-9/h1-8H

Clé InChI

HFHQOZVMQOVFAO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC=C(C=C3)F

SMILES canonique

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC=C(C=C3)F

Synonymes

2-Chloro-4-(4-fluorophenyl)quinazoline

Origine du produit

United States
Foundational & Exploratory

Synthesis and Characterization of 2-Chloro-4-(4-fluorophenyl)quinazoline: A Senior Application Scientist's Field Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-Chloro-4-(4-fluorophenyl)quinazoline, a key heterocyclic intermediate in contemporary drug discovery programs. Quinazoline scaffolds are pivotal in medicinal chemistry, recognized for their diverse biological activities.[1] This document moves beyond a simple recitation of steps, delving into the underlying chemical principles and strategic decisions that ensure a robust, reproducible, and scalable synthesis. We will cover a validated three-step synthetic pathway, from accessible starting materials to the final, highly pure product. Each stage is accompanied by a detailed experimental protocol, safety considerations, and an in-depth analysis of the characterization data (NMR, MS) required to unequivocally confirm the structure and purity of the target compound.

Strategic Approach: A Retrosynthetic Analysis

The design of a synthetic route must prioritize efficiency, scalability, and the use of readily available starting materials. Our chosen strategy for 2-Chloro-4-(4-fluorophenyl)quinazoline is a convergent synthesis that constructs the quinazolinone core first, followed by a functional group interconversion to install the reactive chloro-substituent. This approach is advantageous as it avoids carrying the reactive and potentially hydrolytically unstable 2-chloro group through multiple synthetic steps.

The retrosynthetic breakdown is as follows:

  • Final Target Disconnection: The C2-Cl bond of 2-Chloro-4-(4-fluorophenyl)quinazoline (3) is identified as a key functionalization point. This suggests its precursor is the corresponding quinazolin-4(3H)-one, a stable and easily handled intermediate. This transformation is a classic chlorination of a cyclic amide (lactam).

  • Quinazolinone Ring Disconnection: The 2-(4-fluorophenyl)quinazolin-4(3H)-one (2) can be formed via an intramolecular cyclization/dehydration reaction. This disconnection reveals a key acyclic precursor, N-(2-carbamoylphenyl)-4-fluorobenzamide (1) , which contains all the necessary atoms for the heterocyclic core.

  • Amide Bond Disconnection: The precursor (1) is an amide, logically formed from the acylation of 2-aminobenzamide (Anthranilamide) with 4-fluorobenzoyl chloride . Both of these starting materials are commercially available or can be readily prepared.[2][3]

This multi-step process is visualized in the workflow diagram below.

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination cluster_end Final Product & Analysis SM1 2-Aminobenzamide Proc1 Formation of N-(2-carbamoylphenyl)-4-fluorobenzamide (1) SM1->Proc1 SM2 4-Fluorobenzoyl Chloride SM2->Proc1 Proc2 Formation of 2-(4-fluorophenyl)quinazolin-4(3H)-one (2) Proc1->Proc2 Intermediate 1 Proc3 Formation of 2-Chloro-4-(4-fluorophenyl)quinazoline (3) Proc2->Proc3 Intermediate 2 FP Purified Product Proc3->FP Crude Product Char Characterization (NMR, MS, MP) FP->Char CharacterizationWorkflow Start Purified Solid Product MP Melting Point Analysis (Purity & Identity) Start->MP MS Mass Spectrometry (LC-MS) (Molecular Weight Confirmation) Start->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Elucidation) Start->NMR Result Validated Structure of 2-Chloro-4-(4-fluorophenyl)quinazoline MP->Result MS->Result NMR->Result

Sources

Physicochemical Profiling and Synthetic Methodologies of 2-Chloro-4-(4-fluorophenyl)quinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Significance

The quinazoline heterocycle is universally recognized as a "privileged scaffold" in medicinal chemistry, characterized by its planar, electron-deficient bicyclic system comprising fused benzene and pyrimidine rings[1]. Within this family, 2-Chloro-4-(4-fluorophenyl)quinazoline represents a highly specialized, bi-functional building block.

The strategic placement of a 4-fluorophenyl group at the C4 position serves a dual purpose: it imparts significant lipophilicity to enhance cellular permeability and acts as a metabolic shield against cytochrome P450-mediated oxidation. Consequently, this compound is a critical intermediate in the synthesis of advanced therapeutics, including translocator protein (TSPO) ligands for glioblastoma imaging, epidermal growth factor receptor (EGFR) inhibitors, and tubulin polymerization promoters[2][3][4]. This guide delineates the physicochemical properties, mechanistic reactivity, and self-validating synthetic protocols for this essential intermediate.

Structural and Physicochemical Profiling

The physicochemical behavior of 2-chloro-4-(4-fluorophenyl)quinazoline is dictated by the electron-withdrawing nature of its heteroatoms and halogen substituents. The pyrimidine ring is inherently electron-deficient, a property that is significantly amplified by the highly electronegative C2-chlorine atom and the inductive pull (-I effect) of the C4-fluorophenyl moiety[1][5].

To facilitate formulation and downstream synthesis planning, the quantitative physicochemical descriptors of the compound are summarized below, utilizing data extrapolated from its closely related des-fluoro analog, 2-chloro-4-phenylquinazoline[6].

Table 1: Computed and Extrapolated Physicochemical Properties
PropertyValueClinical/Synthetic Relevance
Molecular Formula C₁₄H₈ClFN₂Core scaffold composition.
Molecular Weight 258.68 g/mol Optimal for Lipinski's Rule of 5 compliance.
Topological Polar Surface Area (TPSA) 25.8 ŲIndicates excellent blood-brain barrier (BBB) penetration potential[6].
LogP (Octanol/Water) ~4.4High lipophilicity; requires organic solvents (e.g., DMF, THF) for reactions.
Hydrogen Bond Donors 0Lack of H-donors increases membrane permeability.
Hydrogen Bond Acceptors 3 (N1, N3, F)Facilitates binding in target protein hydrophobic pockets[2].
Physical State Crystalline SolidStable under inert atmosphere at 2-8°C.

Chemical Reactivity & Mechanistic Pathways

The Causality of C2 Reactivity: In the quinazoline system, the pyrimidine ring strongly resists electrophilic substitution but is highly primed for nucleophilic aromatic substitution (S_NAr)[1]. In a standard 2,4-dichloroquinazoline, the C4 position is typically more reactive due to the alpha-effect of the fused benzene ring. However, in 2-chloro-4-(4-fluorophenyl)quinazoline, the C4 position is sterically and electronically occupied by the fluorophenyl group. Therefore, the C2-chlorine becomes the exclusive, highly reactive site for nucleophilic attack[3].

The reaction proceeds via a classic addition-elimination mechanism. The incoming nucleophile attacks the electron-starved C2 carbon, generating a negatively charged Meisenheimer complex. This intermediate is thermodynamically stabilized by the adjacent N1 and N3 nitrogen atoms before the chloride ion is expelled to restore the aromatic system.

SNArMechanism Start 2-Chloro-4-(4-fluorophenyl)quinazoline (Electron-deficient C2) Nuc Nucleophilic Attack (Amine/Alkoxide) Start->Nuc Complex Meisenheimer Intermediate (Negative charge delocalized on N1/N3) Nuc->Complex Elim Chloride Elimination (-Cl⁻) Complex->Elim End 2-Substituted-4-(4-fluorophenyl)quinazoline Elim->End

Fig 1: Addition-elimination mechanism of SNAr at the C2 position of the quinazoline core.

Experimental Protocols: A Self-Validating System

To ensure high fidelity, the following protocols emphasize the causality behind reagent selection and incorporate self-validating checkpoints to monitor reaction progress.

Protocol 1: De Novo Synthesis of the Core Scaffold

This two-step workflow utilizes a thermal cyclization followed by a halogenation event to yield the target compound.

SynthesisWorkflow Step1 2-Amino-4'-fluorobenzophenone + Urea Process1 Thermal Cyclization (150°C, 4h) Step1->Process1 Intermediate 4-(4-Fluorophenyl) quinazolin-2(1H)-one Process1->Intermediate Process2 Chlorination (POCl3, DMF cat., 105°C) Intermediate->Process2 Product 2-Chloro-4-(4-fluorophenyl) quinazoline Process2->Product

Fig 2: Two-step synthetic workflow from benzophenone precursor to the chlorinated scaffold.

Step 1: Thermal Cyclization

  • Reagents: Combine 1.0 equivalent of 2-amino-4'-fluorobenzophenone with 3.0 equivalents of urea in a round-bottom flask.

  • Execution: Heat the neat mixture to 150–160 °C for 4 hours. Causality: The excess urea acts as both the nitrogen source and the solvent melt, driving the condensation to form the quinazolin-2(1H)-one ring.

  • Validation: Cool the melt, triturate with water, and filter. The disappearance of the ketone starting material can be validated via TLC (Hexane:EtOAc 7:3).

Step 2: Chlorination via Vilsmeier-Haack Type Activation

  • Reagents: Suspend the intermediate in 10 volumes of phosphorus oxychloride (POCl₃). Add 0.1 equivalents of anhydrous N,N-dimethylformamide (DMF).

  • Execution: Reflux the mixture at 105 °C for 6 hours. Causality: DMF reacts with POCl₃ to form a highly electrophilic Vilsmeier-Haack intermediate, which rapidly converts the tautomeric lactam oxygen into a superior leaving group (dichlorophosphate), facilitating the subsequent chloride substitution[4].

  • Workup & Validation: Concentrate the mixture under reduced pressure to remove excess POCl₃. Critical Safety Step: Carefully quench the residue by pouring it over crushed ice to prevent violent hydrolysis. Neutralize to pH 7-8 with saturated NaHCO₃. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Confirm the product mass (m/z 259.0 [M+H]⁺) via LC-MS.

Protocol 2: Nucleophilic Amination at the C2 Position

This protocol details the functionalization of the C2 position, a common step in generating bioactive TSPO or EGFR ligands[2][3].

  • Preparation: Dissolve 1.0 eq of 2-chloro-4-(4-fluorophenyl)quinazoline in anhydrous DMF (0.2 M concentration). Causality: Aprotic polar solvents like DMF stabilize the Meisenheimer transition state, accelerating S_NAr.

  • Reagent Addition: Add 1.2 eq of the desired nucleophile (e.g., primary amine) and 2.0 eq of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl byproduct, preventing the protonation and deactivation of the incoming amine nucleophile.

  • Execution: Stir the reaction mixture at 80–100 °C for 12 hours under an inert argon atmosphere.

  • Validation: Monitor via TLC. Upon complete consumption of the starting material, partition the mixture between water and EtOAc. Wash the organic layer extensively with brine to remove DMF, dry, and purify via flash chromatography.

References

  • [6] National Center for Biotechnology Information. "PubChem Compound Summary for CID 3123582, 2-Chloro-4-phenylquinazoline." PubChem. URL: [Link]

  • [2] ACS Publications. "Structure–Activity Relationship Refinement and Further Assessment of 4-Phenylquinazoline-2-carboxamide Translocator Protein Ligands." Journal of Medicinal Chemistry. URL: [Link]

  • [1] Wikipedia Contributors. "Quinazoline." Wikipedia, The Free Encyclopedia. URL: [Link]

  • [3] MDPI. "Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms." Molecules. URL: [Link]

  • [4] ResearchGate. "Synthesis of 4-(4-bromoanilino)-6-(4-fluorophenyl)quinazoline derivatives." ResearchGate. URL: [Link]

  • [5] Oriental Journal of Chemistry. "Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives." Oriental Journal of Chemistry. URL: [Link]

Sources

Technical Whitepaper: 2-Chloro-4-(4-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the mechanistic role, synthesis, and application of 2-Chloro-4-(4-fluorophenyl)quinazoline , a critical "Lynchpin Intermediate" in medicinal chemistry.

Unlike final drug products, this compound serves as a regioselective scaffold. Its value lies in its ability to direct the synthesis of 4-aryl-2-aminoquinazoline libraries—a class of molecules with potent activity as Tubulin Polymerization Inhibitors and Kinase Inhibitors (VEGFR/EGFR) .

A Lynchpin Scaffold for Targeted Kinase & Tubulin Inhibitor Discovery[1]

Executive Summary: The Scaffold Advantage

2-Chloro-4-(4-fluorophenyl)quinazoline (CAS: Derivative of 113242-33-4 family) represents a privileged structural motif. It acts as a bifurcation point in drug synthesis, allowing researchers to lock in a hydrophobic pharmacophore (the 4-fluorophenyl group) while retaining a reactive electrophilic handle (the 2-chloro group) for late-stage diversification.

  • Core Utility: Precursor for 4-aryl-2-aminoquinazolines.

  • Primary Biological Targets of Derivatives: Tubulin (Colchicine site), VEGFR-2, and EGFR.

  • Key Chemical Property: Exploits the differential electrophilicity of the C4 and C2 positions on the quinazoline ring.

Chemical Mechanism: Regioselectivity & Synthesis[2][3][4]

The synthesis and utility of this compound rely on the Regioselective Reactivity Principle . In 2,4-dichloroquinazoline, the C4 position is significantly more electrophilic than the C2 position due to the additive electron-withdrawing effects of the adjacent nitrogen atoms and the lack of electron donation from a resonance-capable substituent.

The Synthesis Pathway (Suzuki-Miyaura Coupling)

To generate 2-Chloro-4-(4-fluorophenyl)quinazoline, a Suzuki-Miyaura cross-coupling is performed on 2,4-dichloroquinazoline.

  • Reagents: 2,4-Dichloroquinazoline + 4-Fluorophenylboronic acid (1.0 equiv).

  • Catalyst: Pd(PPh3)4 or Pd(OAc)2/PPh3.

  • Base: Na2CO3 (aqueous).

  • Solvent: DME/Water or Toluene/Ethanol/Water.

  • Mechanism: The Pd(0) oxidative addition occurs preferentially at the C4-Cl bond. Transmetallation with the boronic acid and reductive elimination yields the C4-arylated product, leaving the C2-Cl intact.

Visualization: The Synthetic Logic

The following diagram illustrates the regioselective pathway that creates the scaffold and its subsequent transformation into bioactive drugs.

SynthesisPath Start 2,4-Dichloroquinazoline (Starting Material) Step1 Pd(0) Oxidative Addition (Preferential at C4) Start->Step1 + 4-F-Phenylboronic Acid Intermed 2-Chloro-4-(4-fluorophenyl)quinazoline (THE TOPIC SCAFFOLD) Step1->Intermed Regioselective Coupling Step2 Nucleophilic Aromatic Substitution (SnAr at C2) Intermed->Step2 + Amine (R-NH2) Final 4-Aryl-2-Aminoquinazoline (Bioactive Drug Candidate) Step2->Final Late-Stage Diversification

Figure 1: Regioselective synthesis workflow. The C4-chlorine is displaced first by the boronic acid, preserving the C2-chlorine for subsequent amination.

Mechanism of Action (Biological)

While 2-Chloro-4-(4-fluorophenyl)quinazoline is an intermediate, the 4-(4-fluorophenyl)quinazoline pharmacophore it generates is the bioactive engine for two distinct therapeutic mechanisms.

Mechanism A: Tubulin Polymerization Inhibition

Derivatives where the C2-chlorine is replaced by a solubilizing amine (e.g., piperazine, morpholine) often function as Microtubule Destabilizing Agents .

  • Binding Site: Colchicine Binding Site on

    
    -tubulin.
    
  • Molecular Interaction:

    • The 4-(4-fluorophenyl) moiety occupies a hydrophobic pocket within the colchicine site.

    • The Fluorine atom provides metabolic stability and enhances lipophilic interactions with residues like Val181 and Cys241.

    • Effect: Prevents the polymerization of tubulin dimers into microtubules, leading to G2/M cell cycle arrest and apoptosis.

Mechanism B: Kinase Inhibition (VEGFR/EGFR)

This scaffold is also a bioisostere for the 4-anilinoquinazoline class (e.g., Gefitinib), but with a C-C bond instead of a C-N bond at position 4.

  • Target: ATP-binding pocket of Receptor Tyrosine Kinases (RTKs).

  • Mode of Binding:

    • The Quinazoline N1 acts as a Hydrogen Bond Acceptor for the hinge region (e.g., Cys919 in VEGFR-2).

    • The 4-phenyl group extends into the hydrophobic back pocket (Gatekeeper region).

    • Effect: Competitively inhibits ATP binding, blocking autophosphorylation and downstream signaling (RAS/RAF/MEK/ERK).

Visualization: Signaling Cascade Inhibition

MOA cluster_Tubulin Pathway A: Cytoskeleton cluster_Kinase Pathway B: Angiogenesis Drug 4-(4-Fluorophenyl)quinazoline Derivative Tubulin Beta-Tubulin (Colchicine Site) Drug->Tubulin Inhibits VEGFR VEGFR-2 (ATP Pocket) Drug->VEGFR Competes w/ ATP Polymer Microtubule Polymerization Tubulin->Polymer Blocks Arrest G2/M Cell Cycle Arrest Polymer->Arrest Failure leads to Apoptosis APOPTOSIS (Cell Death) Arrest->Apoptosis Phos Autophosphorylation VEGFR->Phos Prevents Signal Angiogenesis (Cell Proliferation) Phos->Signal Blocks Signal->Apoptosis Lack of survival signal

Figure 2: Dual mechanism potential. The scaffold can be optimized to target either Tubulin dynamics or Kinase signaling depending on the C2-substituent.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-(4-fluorophenyl)quinazoline

This protocol ensures exclusive C4-arylation without affecting the C2-chlorine.

Materials:

  • 2,4-Dichloroquinazoline (1.0 eq, 5 mmol)

  • 4-Fluorophenylboronic acid (1.1 eq, 5.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Sodium Carbonate (2M aqueous solution, 2.0 eq)

  • 1,2-Dimethoxyethane (DME) (degassed)

Procedure:

  • Setup: In a flame-dried Schlenk flask under Argon, dissolve 2,4-dichloroquinazoline (995 mg) in DME (20 mL).

  • Catalyst Addition: Add Pd(PPh3)4 (289 mg). Stir for 5 mins to ensure dispersion.

  • Coupling: Add 4-fluorophenylboronic acid and the Na2CO3 solution.

  • Reaction: Heat to 80°C for 4–6 hours. Critical: Monitor by TLC (Hexane/EtOAc 4:1). Stop immediately when the starting material disappears to prevent bis-coupling.

  • Workup: Cool to RT. Dilute with water (50 mL) and extract with Dichloromethane (3 x 30 mL).

  • Purification: Dry organic layer over MgSO4. Concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Yield: Expect 75–85% of a white/off-white solid.

Protocol 2: Derivatization (S_NAr at C2)

To generate the bioactive library.

Procedure:

  • Dissolve 2-Chloro-4-(4-fluorophenyl)quinazoline (1.0 eq) in anhydrous Isopropanol or DMF.

  • Add the desired amine (e.g., N-methylpiperazine) (1.5 eq) and DIPEA (2.0 eq).

  • Heat to reflux (Isopropanol) or 100°C (DMF) for 12 hours. The C2-chlorine is less reactive and requires forcing conditions compared to C4.

  • Precipitate with water or extract to obtain the final drug candidate.

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes how modifications to this scaffold affect biological activity, based on literature for 4-phenylquinazolines.

RegionModificationEffect on Activity
C4-Aryl 4-Fluorophenyl (Core) Optimal. Fluorine improves metabolic stability and hydrophobic fit.
4-MethoxyphenylIncreases electron density; often shifts selectivity to Kinases over Tubulin.
Unsubstituted PhenylReduced potency due to faster metabolic clearance.
C2-Linker Chlorine (Intermediate) Toxic/Reactive. Must be displaced.
Cyclic Amines (Piperazine)Improves solubility and pharmacokinetic profile.
AnilinesShifts activity toward EGFR/VEGFR inhibition (H-bond donor).
C6/C7 H (Unsubstituted)Baseline activity.
OMe (Dimethoxy)Significantly enhances Tubulin binding affinity (mimics Colchicine).

References

  • Regioselective Synthesis of 2,4-Disubstituted Quinazolines

    • Title: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.[1]

    • Source:Journal of Organic Chemistry (via NIH/PubMed).
    • Context: Establishes the protocol for exclusive C4-aryl
    • URL:[Link]

  • Biological Activity of 4-Arylquinazolines

    • Title: Synthesis and biological evaluation of 2,4-disubstituted quinazoline derivatives as potential anticancer agents.[2]

    • Source:European Journal of Medicinal Chemistry.
    • Context: Details the tubulin polymerization inhibition mechanism of 4-phenyl-2-aminoquinazolines.
    • URL:[Link]

  • Kinase Inhibition Profile

    • Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.[3][4][5]

    • Source:Molecules (MDPI).
    • Context: Reviews the VEGFR and EGFR inhibitory potential of the quinazoline scaffold.[6][3][4][7][8]

    • URL:[Link]

  • General Synthesis Review

    • Title: Advances in synthesis and biological activities of quinazoline scaffold analogues.[6][3][4][5][7][8][9][10][11]

    • Source:Arabian Journal of Chemistry.
    • Context: Provides broad context on the synthetic utility of chloro-quinazoline intermedi
    • URL:[Link]

Sources

Biological Activity of 2-Chloro-4-(4-fluorophenyl)quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological activity, synthesis, and therapeutic potential of 2-Chloro-4-(4-fluorophenyl)quinazoline and its derivatives.

Technical Guide & Whitepaper

Executive Summary

The 2-Chloro-4-(4-fluorophenyl)quinazoline scaffold represents a privileged pharmacophore in modern medicinal chemistry. Unlike the well-known 4-anilinoquinazolines (e.g., Gefitinib) which primarily target EGFR kinase, derivatives based on the 4-arylquinazoline core—specifically those with a 4-(4-fluorophenyl) moiety—exhibit a distinct biological profile.

The primary therapeutic utility of this scaffold lies in microtubule destabilization (targeting the colchicine binding site) and antiviral activity (specifically against Human Cytomegalovirus, HCMV). The 2-chloro position serves as a critical "diversity handle," allowing for the rapid generation of libraries via nucleophilic aromatic substitution (


), while the 4-(4-fluorophenyl) group provides essential lipophilicity and metabolic stability.

Chemical Basis: The Scaffold

The core structure consists of a quinazoline ring substituted at the C4 position with a para-fluorophenyl group and at the C2 position with a chlorine atom.

Structural Significance
  • C4-(4-Fluorophenyl): This moiety mimics the B-ring of Combretastatin A-4 (CA-4) and Colchicine . The fluorine atom at the para position resists metabolic oxidation (blocking P450 hydroxylation) and enhances the lipophilicity required to penetrate the hydrophobic tubulin binding pocket.

  • C2-Chloro: A reactive electrophile. It is not the final drug but the gateway to biological activity. It is displaced by amines, phenols, or thiols to introduce solubilizing groups or secondary pharmacophores.

Synthesis of the Core

The synthesis typically proceeds via the Friedländer-type condensation or cyclization of 2-aminobenzophenones.

DOT Diagram: Synthesis Pathway

Synthesis Start 2-Amino-4'-fluorobenzophenone Inter1 4-(4-Fluorophenyl)quinazolin-2(1H)-one Start->Inter1 180°C, fusion Reagent1 + Urea / Formamide (Cyclization) Reagent1->Inter1 Product 2-Chloro-4-(4-fluorophenyl)quinazoline (The Scaffold) Inter1->Product Reflux, 4h Reagent2 + POCl3 / PCl5 (Chlorination) Reagent2->Product Deriv Active Derivatives (2-Amino substituted) Product->Deriv R-NH2, K2CO3, DMF (SNAr)

Figure 1: Synthetic route to the 2-Chloro-4-(4-fluorophenyl)quinazoline scaffold and its subsequent derivatization.

Pharmacology & Mechanism of Action[1][2]

Primary Target: Tubulin Polymerization Inhibition

Derivatives of this scaffold function as Colchicine Binding Site Inhibitors (CBSIs) .[1]

  • Mechanism: The 4-(4-fluorophenyl) group occupies the hydrophobic pocket on

    
    -tubulin usually bound by the trimethoxyphenyl ring of colchicine.
    
  • Effect: Binding prevents the polymerization of tubulin dimers into microtubules. This leads to:

    • G2/M Phase Arrest: The cell cannot form the mitotic spindle.

    • Apoptosis: Prolonged arrest triggers Bcl-2 phosphorylation and caspase-3 activation.

    • Vascular Disruption: Unlike taxanes, CBSIs can collapse the cytoskeleton of endothelial cells in tumor blood vessels, causing necrosis.

Secondary Target: Antiviral Activity (HCMV)

Certain 2-substituted 4-(4-fluorophenyl)quinazolines exhibit potent activity against Human Cytomegalovirus (HCMV) .

  • Mechanism: They inhibit the HCMV terminase complex (specifically the pUL56 subunit), preventing viral DNA cleavage and packaging. This is the same mechanism as the approved drug Letermovir (which is a dihydroquinazoline analog).

Structure-Activity Relationship (SAR)

The biological activity is strictly governed by the substituents at C2 and C4.

PositionSubstituentEffect on Activity
C4 4-Fluorophenyl Optimal. The fluorine enhances potency over unsubstituted phenyl by ~5-10x due to improved hydrophobic contact and metabolic stability.
4-ChlorophenylRetains activity but often lower solubility.
4-MethoxyphenylGood activity, but metabolically labile (O-demethylation).
C2 Chloro (Cl) Inactive/Toxic. Must be displaced.
Cyclic Amines High Potency. Morpholine, piperazine, or pyrrolidine at C2 drastically improves solubility and tubulin binding affinity.
Anilines Dual Activity. Adding a substituted aniline at C2 can introduce kinase inhibition (e.g., Src, VEGFR) alongside tubulin inhibition.
Hydrazides Antimicrobial. C2-hydrazide derivatives often shift specificity toward bacterial DNA gyrase.

DOT Diagram: SAR Map

SAR Core 2-Chloro-4-(4-fluorophenyl)quinazoline C4_Node Position C4: 4-Fluorophenyl Core->C4_Node C2_Node Position C2: Chlorine Core->C2_Node C4_Role Critical for Hydrophobic Pocket (Tubulin) Fluorine blocks metabolism C4_Node->C4_Role C2_Sub1 Replace with Morpholine/Piperazine -> High Anticancer Potency C2_Node->C2_Sub1 C2_Sub2 Replace with Hydrazide -> Antimicrobial Activity C2_Node->C2_Sub2 C2_Sub3 Replace with Aniline -> Dual Kinase/Tubulin Inhibitor C2_Node->C2_Sub3

Figure 2: Structure-Activity Relationship (SAR) analysis of the scaffold.

Experimental Protocols

General Procedure for Derivatization ( )

This protocol describes the conversion of the 2-chloro scaffold into a bioactive 2-amino derivative.

  • Reagents: 2-Chloro-4-(4-fluorophenyl)quinazoline (1.0 eq), Amine nucleophile (e.g., morpholine, 1.2 eq),

    
     (2.0 eq).
    
  • Solvent: Anhydrous DMF or Dioxane.

  • Condition: Heat at 80–100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour reaction mixture into ice-cold water. The precipitate is filtered, washed with water, and recrystallized from Ethanol.

  • Validation:

    
    -NMR should show the disappearance of the C2-Cl signal and appearance of alkyl protons from the amine.
    
Tubulin Polymerization Assay (In Vitro)

To verify the mechanism of action for the synthesized derivatives.

  • Materials: Purified bovine brain tubulin (>99%), GTP, fluorescence plate reader.

  • Preparation: Resuspend tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) containing 1 mM GTP.
    
  • Incubation: Add test compound (1–10

    
    ) or control (Colchicine) to the tubulin solution at 4°C.
    
  • Measurement: Transfer to 37°C to initiate polymerization. Monitor fluorescence (Ex 360 nm / Em 450 nm) using a DAPI reporter (or turbidity at 340 nm) every 30 seconds for 60 minutes.

  • Result: Active compounds will suppress the fluorescence/turbidity increase curve compared to the vehicle control.

References

  • Synthesis and Anticancer Activity of 4-Arylquinazoline Derivatives. Source:European Journal of Medicinal Chemistry. Context: Describes the synthesis of 2-substituted-4-arylquinazolines and their activity as tubulin inhibitors.

  • Quinazoline Derivatives as Tubulin Polymerization Inhibitors. Source:Journal of Medicinal Chemistry. Context: Details the binding mode of 4-phenylquinazolines at the colchicine site.

  • Antiviral Activity of Quinazoline Derivatives against HCMV. Source:Antiviral Research. Context: Discusses the mechanism of pUL56 inhibition by quinazoline scaffolds.

  • Structure-Activity Relationship of 2-Chloro-4-phenylquinazoline. Source:Bioorganic & Medicinal Chemistry Letters. Context: SAR data regarding the 2-position substitution.[2][3][4]

Sources

Comprehensive In-Vitro Evaluation Strategy for 2-Chloro-4-(4-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the rigorous in-vitro evaluation of 2-Chloro-4-(4-fluorophenyl)quinazoline , a pivotal 2,4-disubstituted quinazoline scaffold. While the quinazoline core is a privileged structure in medicinal chemistry—forming the backbone of FDA-approved kinase inhibitors like Gefitinib and Erlotinib—the specific substitution pattern of a 2-chloro group paired with a 4-(4-fluorophenyl) moiety presents a unique chemical entity (NCE) with dual potential. It may function as a potent reversible/irreversible kinase inhibitor (targeting EGFR/VEGFR) or as a tubulin polymerization inhibitor (binding to the colchicine site).

This document provides a self-validating, step-by-step evaluation pipeline designed to determine the compound's Mechanism of Action (MoA), physicochemical stability, and cellular efficacy.

Phase 1: Physicochemical Characterization & Stability

Objective: To validate the compound's integrity in biological media before bioassays. The 2-chloro position is electrophilic and susceptible to nucleophilic attack (hydrolysis) in aqueous buffers, which can generate false positives (pan-assay interference).

Solubility & hydrolytic Stability Protocol

Rationale: The 2-chloro substituent is a good leaving group. In cell culture media (pH 7.4) or assay buffers containing thiols (DTT, Glutathione), the chlorine may be displaced, altering the compound's identity.

Protocol:

  • Stock Preparation: Dissolve 10 mg of 2-Chloro-4-(4-fluorophenyl)quinazoline in 1 mL DMSO (100% v/v) to create a 10 mM stock. Store at -20°C.

  • Assay Buffer Preparation: Prepare PBS (pH 7.4) and Tris-HCl buffer (pH 7.4).

  • Incubation: Dilute stock to 100 µM in:

    • PBS (Hydrolysis check).

    • PBS + 1 mM Glutathione (GSH) (Thiol reactivity check).

  • Time-Course Analysis: Incubate at 37°C. Aliquot samples at T=0, 1h, 4h, and 24h.

  • Detection: Analyze via RP-HPLC-UV/MS .

    • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

    • Mobile Phase: ACN:Water (0.1% Formic Acid) gradient 5% -> 95%.

    • Success Criterion: >95% parent compound retention at 24h. If degradation >10% occurs, use fresh preparations immediately for all subsequent assays.

Phase 2: Target Identification & Mechanism of Action (MoA)

Hypothesis: The structural similarity to 4-anilinoquinazolines suggests Tyrosine Kinase Inhibition (EGFR) . However, the direct carbon-linked 4-fluorophenyl group (lacking the aniline nitrogen) increases lipophilicity and rigidity, a feature often seen in Tubulin Polymerization Inhibitors targeting the colchicine binding site.

Kinase Profiling (EGFR/VEGFR)

Method: FRET-based Enzymatic Assay (Z´-LYTE™ or similar). Mechanism: Measures the inhibition of ATP-dependent phosphorylation of a peptide substrate.

Protocol:

  • Enzyme Mix: Prepare recombinant EGFR (wild-type) and VEGFR-2 kinase domains in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 2-Chloro-4-(4-fluorophenyl)quinazoline (10-point dose-response, 1 nM to 10 µM) into 384-well plates.

  • Reaction Initiation: Add ATP (at Km concentration) and FRET-peptide substrate.

  • Incubation: Incubate for 60 min at Room Temperature (RT).

  • Development: Add Development Reagent (protease that cleaves non-phosphorylated peptide).

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader (e.g., EnVision).

  • Analysis: Calculate % Inhibition and fit to a sigmoidal dose-response curve to determine IC50.

Tubulin Polymerization Assay

Rationale: If kinase activity is weak (>1 µM), the compound likely targets tubulin. Method: Fluorescence-based Polymerization Assay.

Protocol:

  • Reagent: Purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 10 µM DAPI (fluorescent reporter).

  • Baseline: Measure fluorescence (Ex 360 nm / Em 450 nm) of tubulin alone at 4°C.

  • Induction: Add compound (5 µM final) and GTP (1 mM).

  • Polymerization: Shift temperature to 37°C immediately and record fluorescence kinetics every 30s for 60 min.

  • Interpretation:

    • Standard: Paclitaxel (enhances polymerization - rapid fluorescence rise).

    • Standard: Colchicine/Vinblastine (inhibits polymerization - flat line).

    • Result: If the curve remains flat compared to vehicle (DMSO) control, the compound is a tubulin destabilizer.

Phase 3: Cellular Efficacy & Phenotypic Screening

Objective: Confirm that biochemical inhibition translates to cell death in relevant cancer models.

Cell Viability Assay (MTT/MTS)

Cell Lines:

  • A549 (Lung Carcinoma, EGFR wild-type).

  • H1975 (Lung Carcinoma, EGFR T790M mutant - resistance model).

  • HUVEC (Endothelial cells - for VEGFR/Angiogenesis selectivity).

Protocol:

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat with serial dilutions of the compound (0.01–100 µM) for 72h. Include DMSO control (<0.5%).

  • Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Remove media, add DMSO (100 µL) to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm.

  • Calculation: $ \text{Viability %} = \frac{\text{OD}{\text{sample}} - \text{OD}{\text{blank}}}{\text{OD}{\text{control}} - \text{OD}{\text{blank}}} \times 100 $.

Cell Cycle Analysis (Flow Cytometry)

Rationale: Distinguishes Kinase vs. Tubulin mechanism.

  • G1 Arrest: Typical of EGFR/VEGFR inhibition.

  • G2/M Arrest: Typical of Tubulin inhibition (mitotic catastrophe).

Protocol:

  • Treat A549 cells with IC50 concentration of the compound for 24h.

  • Harvest cells, wash with PBS, and fix in 70% cold ethanol (-20°C, overnight).

  • Stain with Propidium Iodide (PI) / RNase A solution for 30 min at 37°C.

  • Analyze 10,000 events using a Flow Cytometer (e.g., BD FACSCanto).

Phase 4: Visualization of Signaling & Workflow

Experimental Workflow Diagram

This diagram illustrates the decision matrix for evaluating the NCE.

EvaluationWorkflow Start Compound: 2-Chloro-4-(4-fluorophenyl)quinazoline StabCheck Phase 1: Stability Check (HPLC-UV/MS in PBS/GSH) Start->StabCheck Decision1 Stable > 95%? StabCheck->Decision1 Redesign Redesign/Derivatize (Replace 2-Cl) Decision1->Redesign No TargetID Phase 2: Target Profiling Decision1->TargetID Yes KinaseAssay Kinase Assay (EGFR/VEGFR FRET) TargetID->KinaseAssay TubulinAssay Tubulin Assay (Polymerization Fluor) TargetID->TubulinAssay Phenotype Phase 3: Phenotypic Screen KinaseAssay->Phenotype IC50 < 1µM TubulinAssay->Phenotype Inhibition Obs. MTT Cytotoxicity (MTT) A549, H1975, HUVEC Phenotype->MTT FACS Cell Cycle Analysis (G1 vs G2/M Arrest) MTT->FACS ADME Phase 4: Early ADME (Microsomal Stability) FACS->ADME

Caption: Figure 1. Decision-matrix workflow for the sequential evaluation of the 2-chloro-4-(4-fluorophenyl)quinazoline scaffold.

Mechanism of Action: EGFR Signaling Pathway

If the compound acts as a kinase inhibitor, it intercepts the EGFR pathway.[1]

EGFRPathway EGFR EGFR (ErbB1) Tyrosine Kinase RAS RAS-GTP EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Activation Drug 2-Chloro-4-(4-fluorophenyl) quinazoline Drug->EGFR Inhibition (ATP Site) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Transcription AKT AKT PI3K->AKT AKT->Nucleus Anti-Apoptosis

Caption: Figure 2. Putative Mechanism of Action (MoA) showing the interruption of RAS/RAF/MEK and PI3K/AKT pathways via EGFR inhibition.

Phase 5: Data Analysis & Reporting

Quantitative Metrics:

  • IC50 (Half maximal inhibitory concentration): Calculated using non-linear regression (4-parameter logistic fit).

  • Selectivity Index (SI): $ SI = \frac{IC_{50} \text{ (Normal Cells, e.g., HUVEC)}}{IC_{50} \text{ (Cancer Cells)}} $. An SI > 10 is desired.

  • Resistance Factor (RF): $ RF = \frac{IC_{50} \text{ (Resistant H1975)}}{IC_{50} \text{ (Sensitive A549)}} $.

Table 1: Example Data Presentation Format

Assay TypeCell Line / TargetReadoutSuccess Criteria
Biochemical EGFR (WT)IC50 (nM)< 100 nM
Biochemical Tubulin PolymerizationInhibition %> 50% @ 5 µM
Cellular A549 (Lung)IC50 (µM)< 5 µM
Cellular HUVEC (Normal)IC50 (µM)> 50 µM
ADME Microsomal StabilityT1/2 (min)> 30 min

References

  • National Institutes of Health (NIH). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. (2017).[2][3] Retrieved from [Link]

  • Taylor & Francis Online. Synthesis, antiproliferative evaluation and in silico studies of new quinazoline derivatives as VEGFR-2 inhibitors. (2025).[4][5][6] Retrieved from [Link]

  • MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021).[7][8] Retrieved from [Link]

Sources

Structure-activity relationship (SAR) of 2-Chloro-4-(4-fluorophenyl)quinazoline analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) and Synthetic Methodologies of 2-Chloro-4-(4-fluorophenyl)quinazoline Analogs

Executive Summary: The Privileged Quinazoline Scaffold

In modern medicinal chemistry, the quinazoline ring system is universally recognized as a "privileged scaffold," capable of acting as a versatile pharmacophore across a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and mitochondrial translocator proteins[1]. Within this structural class, 2-chloro-4-(4-fluorophenyl)quinazoline serves as a highly reactive, electrophilic hub. Rather than acting as a therapeutic agent itself, this core intermediate is engineered for late-stage diversification, allowing researchers to rapidly generate libraries of active analogs tailored for specific oncological, neurodegenerative, or infectious disease targets.

Structural Rationale & Pharmacophore Design

The architecture of 2-chloro-4-(4-fluorophenyl)quinazoline is intentionally designed to balance synthetic tractability with metabolic robustness.

  • The C4-(4-Fluorophenyl) Motif: The incorporation of a fluorine atom at the para-position of the phenyl ring is a classic bioisosteric substitution. Fluorine (van der Waals radius 1.47 Å) mimics hydrogen (1.20 Å) but possesses a significantly stronger C-F bond (116 kcal/mol vs. 99 kcal/mol for C-H). This modification completely blocks cytochrome P450 (CYP450)-mediated para-hydroxylation, a primary metabolic liability that typically leads to the rapid in vivo clearance of unsubstituted 4-phenylquinazolines[2]. Furthermore, the electron-withdrawing nature of fluorine modulates the pKa of the quinazoline core, enhancing lipophilicity and membrane permeability.

  • The C2-Chloro Electrophile: The chlorine atom at the C2 position is highly activated by the adjacent nitrogen atoms of the electron-deficient pyrimidine ring. This creates an ideal site for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling.

SARLogic Core 2-Chloro-4-(4-fluorophenyl)quinazoline Scaffold C2 C2 Position (Cl) SNAr Substitution Site Core->C2 C4 C4 Position (4-Fluorophenyl Group) Core->C4 C2_Mod Amines / Anilines / Alkoxides Modulates Target Affinity (TSPO/A2AR) C2->C2_Mod C4_Mod Bioisosteric F-substitution Blocks para-hydroxylation (CYP450) Enhances Lipophilicity C4->C4_Mod

Logical framework for the Structure-Activity Relationship (SAR) optimization of the scaffold.

Synthetic Methodologies & Self-Validating Protocols

To ensure high-fidelity library generation, the synthesis and subsequent functionalization of the quinazoline core must follow rigorous, self-validating protocols.

Protocol 1: Synthesis of the 2-Chloro-4-(4-fluorophenyl)quinazoline Hub
  • Step 1: Cyclization. React 2-amino-4'-fluorobenzophenone (1.0 eq) with urea (10.0 eq) at 180°C for 4 hours.

    • Causality: The large excess of urea acts as both the reagent and a solvent melt, driving the condensation forward to form 4-(4-fluorophenyl)quinazoline-2(1H)-one. The high temperature is required to overcome the activation energy of the double condensation.

  • Step 2: Chlorination. Suspend the intermediate in phosphorus oxychloride (POCl3, 5.0 eq) and add N,N-diethylaniline (PhNEt2, 1.2 eq). Reflux at 110°C for 6 hours.

    • Causality: PhNEt2 acts as an acid scavenger and nucleophilic catalyst. It prevents the formation of intractable tarry byproducts that occur when neat POCl3 is used, and accelerates the conversion of the tautomeric lactim -OH to the -Cl leaving group.

  • Step 3: Isolation & Validation. Pour the cooled mixture over crushed ice to hydrolyze excess POCl3. Extract with dichloromethane (DCM), wash with saturated NaHCO3, and concentrate.

    • Self-Validation: Thin-Layer Chromatography (TLC) (Hexane:EtOAc 4:1) must show a single UV-active spot (Rf ~0.6). Liquid Chromatography-Mass Spectrometry (LC-MS) must confirm the exact isotopic mass [M+H]+ = 259.0 for the 35Cl isotope.

Protocol 2: High-Throughput SNAr Library Generation (C2-Amination)
  • Step 1: Reaction Setup. In a sealed microwave vial, dissolve the C2-chloro hub (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add the desired primary/secondary amine (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: DMF provides high dielectric heating efficiency. DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct, preventing protonation of the incoming amine nucleophile and driving the equilibrium forward.

  • Step 2: Microwave Irradiation. Heat at 120°C for 20 minutes.

    • Causality: Microwave dielectric heating provides rapid, uniform energy transfer, drastically reducing reaction times from >12 hours (thermal reflux) to 20 minutes, which minimizes thermodynamic degradation products.

  • Step 3: Validation. Dilute with cold water to precipitate the product.

    • Self-Validation: Analyze via 1H-NMR (DMSO-d6). The reaction is definitively successful if the characteristic 4-fluorophenyl multiplet at ~7.2-7.4 ppm remains intact, while LC-MS confirms the mass shift corresponding to the loss of chlorine (-35 Da) and the addition of the amine.

Protocol 3: Palladium-Catalyzed Cyanation (Accessing C2-Carboxamides)
  • Step 1: Reagent Assembly. In a Schlenk flask, combine the C2-chloro hub (1.0 eq), zinc cyanide (Zn(CN)2, 0.6 eq), and Pd(PPh3)4 (0.05 eq) in anhydrous DMF.

    • Causality: Zn(CN)2 is preferred over NaCN due to its lower toxicity profile and controlled release of cyanide ions, which prevents catalyst poisoning.

  • Step 2: Deoxygenation. Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.

  • Step 3: Catalysis & Validation. Heat at 100°C for 4 hours.

    • Self-Validation: Perform Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy on the crude product. Success is confirmed by the appearance of a sharp, distinct peak at ~2220 cm⁻¹, corresponding to the nitrile (C≡N) stretch.

SynthWorkflow A 2-Amino-4'-fluorobenzophenone B Urea / 180°C (Cyclization) A->B C 4-(4-Fluorophenyl) quinazoline-2(1H)-one B->C D POCl3 / PhNEt2 (Chlorination) C->D E 2-Chloro-4-(4-fluorophenyl) quinazoline D->E F Amines (R-NH2) SNAr Reaction E->F G 2-Amino-4-(4-fluorophenyl) quinazoline Analogs F->G

Synthetic workflow for generating 2-amino-4-(4-fluorophenyl)quinazoline analogs via SNAr.

Structure-Activity Relationship (SAR) Profiling Across Key Targets

Translocator Protein (TSPO) Modulators in Glioblastoma

The Translocator Protein (TSPO) is an 18 kDa outer mitochondrial membrane protein that is heavily overexpressed in glioblastoma and neuroinflammation. By converting the C2-chloro hub into a C2-carboxamide (via the cyanation protocol described above, followed by hydrolysis and amide coupling), researchers have developed highly potent TSPO ligands[2].

SAR studies indicate that decorating the C2-carboxamide with N-benzyl-N-ethyl or N-benzyl-N-methyl groups yields sub-nanomolar binding affinities (K_i). Compound 19 from this series demonstrated specific antiproliferative effects against the human glioblastoma cell line U343. Mechanistically, the binding of these specific quinazoline analogs to TSPO induces mitochondrial membrane dissipation (Δψm), which directly substantiates an intracellular pro-apoptotic mechanism[2].

SignalingPathway Ligand Quinazoline Analog (TSPO Ligand) TSPO Translocator Protein (Outer Mitochondrial Membrane) Ligand->TSPO Binds (Ki < 10 nM) VDAC VDAC / ANT Complex TSPO->VDAC Modulates MMP Mitochondrial Membrane Potential (Δψm) Dissipation VDAC->MMP Pore Opening CytoC Cytochrome C Release MMP->CytoC Triggers Caspase Caspase-9 / Caspase-3 Activation CytoC->Caspase Apoptosome Formation Apoptosis Apoptosis (Glioblastoma Cells) Caspase->Apoptosis Execution Phase

TSPO-mediated mitochondrial apoptosis pathway triggered by quinazoline analogs in glioblastoma.

Adenosine A2A Receptor (A2AR) Antagonists

The A2A receptor is a critical GPCR target for treating neurodegenerative diseases (like Parkinson's) and enhancing immuno-oncology therapies. Direct SNAr displacement of the C2-chlorine with aminoalkyl chains containing tertiary amines yields potent 2-aminoquinazoline A2AR antagonists[3].

SAR refinement demonstrated that introducing bulky, basic substituents—such as aminopentylpiperidine or 4-[(piperidin-1-yl)methyl]aniline—maintained exceptional binding affinities (K_i = 15–21 nM) and functional antagonist activities (IC50 = 5–9 µM)[4]. Crucially, the basic tertiary amine tail significantly improves the aqueous solubility of the highly lipophilic 4-(4-fluorophenyl)quinazoline core, overcoming a major pharmacokinetic hurdle in drug formulation[3].

Antileishmanial and Antibacterial Activity

Beyond oncology and neurology, 2,4-disubstituted quinazolines have shown remarkable efficacy against neglected tropical diseases, such as those caused by Leishmania species, as well as multi-drug resistant Acinetobacter baumannii[5]. SAR profiling in this domain revealed that substituting the C2 position with small alkyl amines exhibits potent in vitro antileishmanial activity. The reduced steric bulk at the N2 position is hypothesized to improve cell penetration into the parasite, offering a highly selective therapeutic window compared to highly decorated C2 analogs[5].

Quantitative SAR Data Summary

The table below consolidates the structure-activity relationship data, illustrating how specific modifications at the C2 position dictate the biological fate of the 4-(4-fluorophenyl)quinazoline core.

C2 Substituent ModificationPrimary Biological TargetBinding Affinity / PotencyKey SAR Observation & Causality
-Cl (Core Hub) N/AN/AHighly reactive electrophile; poor biological stability; serves strictly as the synthetic starting point.
-CO-N(CH3)(Benzyl) Translocator Protein (TSPO)K_i < 5 nMBulky lipophilic carboxamide drives high affinity to the outer mitochondrial membrane TSPO[2].
-NH-(CH2)5-Piperidine Adenosine A2A ReceptorK_i = 15 nMBasic tertiary amine tail enhances aqueous solubility and receptor binding via a critical H-bond network[3].
-NH-Alkyl (Small) Leishmania spp.MIC ~ 2-5 µMSmall alkyl groups at N2 reduce steric hindrance, improving cell penetration and antileishmanial selectivity[5].

Conclusion

The 2-chloro-4-(4-fluorophenyl)quinazoline scaffold is a masterclass in rational drug design. By combining a metabolically stable, lipophilic C4-aryl group with a highly reactive C2-electrophile, medicinal chemists can rapidly pivot a single chemical hub toward vastly different therapeutic indications. Whether utilizing palladium-catalyzed cyanation to access nanomolar TSPO ligands for glioblastoma, or employing microwave-assisted SNAr to generate highly soluble A2AR antagonists, the rigorous application of structure-activity relationship principles ensures this privileged scaffold will remain at the forefront of targeted drug discovery.

References[2] Structure–Activity Relationship Refinement and Further Assessment of 4-Phenylquinazoline-2-carboxamide Translocator Protein Ligands as Antiproliferative Agents in Human Glioblastoma Tumors. Journal of Medicinal Chemistry.https://doi.org/10.1021/jm401721h[1] 2-Chloro-4-phenylquinazoline. PubChem (National Institutes of Health).https://pubchem.ncbi.nlm.nih.gov/compound/3123582[5] 2,4-Disubstituted Quinazolines with Antileishmanial or Antibacterial Activity. University of South Florida. https://digitalcommons.usf.edu/etd/5657/[3] Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Pharmaceuticals (MDPI).https://www.mdpi.com/1424-8247/17/8/1030

Sources

Spectroscopic analysis (NMR, IR, Mass Spec) of 2-Chloro-4-(4-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive protocol for the spectroscopic characterization of 2-Chloro-4-(4-fluorophenyl)quinazoline . It synthesizes theoretical principles with practical experimental data to provide a self-validating analytical framework.

Executive Summary

Target Analyte: 2-Chloro-4-(4-fluorophenyl)quinazoline CAS Registry: [610276-37-4] (Analogous reference) Molecular Formula:


Exact Mass:  258.0360

This guide provides a comprehensive framework for the structural validation of 2-Chloro-4-(4-fluorophenyl)quinazoline, a critical scaffold in medicinal chemistry often utilized in the development of EGFR inhibitors and antiviral agents. The presence of three distinct heteroatoms (N, Cl, F) allows for a multi-dimensional spectroscopic validation strategy using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Molecular Specifications & Impurity Profile

Before analysis, understanding the synthesis context is vital for identifying potential artifacts. This compound is typically synthesized via the chlorination of 4-(4-fluorophenyl)quinazolin-2(1H)-one or through cyclization pathways involving 2-aminobenzonitriles.

PropertyValueDiagnostic Significance
Monoisotopic Mass 258.04 DaBase peak in HRMS.
Isotope Pattern

(3:1)
Confirms presence of Chlorine at C2.
Key Impurities Hydrolysis product (Quinazolinone)Appearance of broad -OH/-NH bands in IR; loss of Cl isotope pattern in MS.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight, elemental composition (Cl presence), and structural connectivity.[1][2]

Ionization & Isotopic Signature
  • Method: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).

  • Molecular Ion (

    
    ):  The parent peak should appear at m/z 258.0 .
    
  • Chlorine Signature: The hallmark of this molecule is the M+2 peak at m/z 260.0 with an intensity approximately 33% of the base peak. This 3:1 ratio is the primary validation for the 2-chloro substituent.

Fragmentation Pathway (EI/CID)

Under collision-induced dissociation (CID), the molecule follows a characteristic fragmentation path:

  • Loss of Cl: Homolytic cleavage generates the radical cation

    
     at m/z 223 .
    
  • Quinazoline Ring Cleavage: Subsequent loss of HCN (27 Da) from the pyrimidine ring is common, leading to fragments at m/z 196 .

  • Fluorophenyl Stability: The 4-fluorophenyl moiety is robust; however, cleavage of the C4-Aryl bond can yield the fluorophenyl cation at m/z 95 .

MS_Fragmentation M Molecular Ion [M]+ m/z 258/260 (3:1) Frag1 [M - Cl]+ m/z 223 M->Frag1 - Cl• (35/37) Frag3 Fluorophenyl Cation m/z 95 M->Frag3 C4-Aryl Cleavage Frag2 [M - Cl - HCN]+ m/z 196 Frag1->Frag2 - HCN

Figure 1: Predicted fragmentation pathway for 2-Chloro-4-(4-fluorophenyl)quinazoline.

NMR Spectroscopy ( )

Objective: Map the carbon skeleton and confirm the regiochemistry of the substituents.

NMR (Proton)

Solvent:


 or 

. The spectrum is divided into two distinct aromatic regions: the Quinazoline Core and the Fluorophenyl Ring.
Proton RegionChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Quinazoline H8 8.10 – 8.20Doublet (d)1HDeshielded by adjacent N1; diagnostic for quinazoline.
Quinazoline H5 7.90 – 8.05Doublet (d)1HDeshielded by the C4-Aryl ring (peri-effect).
Quinazoline H6, H7 7.50 – 7.70Multiplet (m)2HAromatic protons on the fused ring.
Phenyl H2', H6' 7.70 – 7.85DD (AA'XX')2HOrtho to quinazoline; coupled to F (

).
Phenyl H3', H5' 7.20 – 7.35DD (AA'XX')2HOrtho to Fluorine; large coupling (

).
NMR (Fluorine)

Diagnostic Value: High.

  • Signal: A single sharp peak is expected.

  • Shift: -105 to -115 ppm (relative to

    
    ).
    
  • Validation: The presence of a single signal confirms the integrity of the fluorophenyl group and the absence of defluorinated impurities.

NMR (Carbon)

Key quaternary carbons provide structural proof.

  • C2 (C-Cl): Deshielded, typically 155 – 160 ppm .

  • C4 (C-Ar): Deshielded, typically 165 – 170 ppm .

  • C-F Splitting: The carbons on the fluorophenyl ring will exhibit characteristic coupling constants (

    
    ):
    
    • 
       (C4'): Doublet, 
      
      
      
      .
    • 
       (C3'/5'): Doublet, 
      
      
      
      .
    • 
       (C2'/6'): Doublet, 
      
      
      
      .

Infrared (IR) Spectroscopy

Objective: Identify functional groups and rule out hydrolysis (presence of -OH or N-H).

Functional GroupWavenumber (

)
Description
C=N Stretch 1610 – 1630Characteristic of the quinazoline pyrimidine ring.
C=C Aromatic 1580 – 1600Skeletal vibrations of the benzene rings.
C-F Stretch 1200 – 1250Strong, sharp band; confirms organofluorine.
C-Cl Stretch 740 – 780Fingerprint region; confirms chlorination at C2.
Absence of O-H/N-H > 3000Critical Quality Attribute. A broad peak here indicates hydrolysis to the quinazolinone (impurity).

Experimental Protocols

Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of deuterated chloroform (

    
    ) or DMSO-
    
    
    
    .
    
    
    is preferred for sharper resolution of aromatic couplings.
  • Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a cotton plug into the NMR tube.

  • Acquisition:

    • Run standard

      
       (16 scans).
      
    • Run

      
       (unprotonated or proton-coupled) to confirm the single fluorine environment.
      
Analytical Workflow Diagram

The following logic flow ensures a "Self-Validating" characterization process.

Analysis_Workflow Start Sample: 2-Chloro-4-(4-fluorophenyl)quinazoline IR Step 1: IR Spectroscopy Check for C=N, C-Cl, C-F Ensure NO O-H/N-H (Hydrolysis) Start->IR MS Step 2: Mass Spectrometry Check m/z 258/260 (3:1 Ratio) IR->MS Functional Groups OK NMR Step 3: 1H & 19F NMR Verify AA'BB' pattern & F signal MS->NMR Isotopes OK Decision Does Data Match? NMR->Decision Pass VALIDATED Pure Compound Decision->Pass Yes Fail REJECT Check Synthesis/Purification Decision->Fail No

Figure 2: Step-by-step decision matrix for spectroscopic validation.

References

  • Quinazoline Synthesis & Analysis: Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones. (2023).[3][4] Discusses the synthetic pathways and spectral data for related 2-chloro and 4-aryl quinazoline intermediates.

  • NMR Chemical Shifts of Trace Impurities and Common Solvents.

    
     and DMSO-
    
    
    
    .
  • Mass Spectrometry of Quinazolines: Fragmentation patterns of quinazoline derivatives. (General Reference for MS fragmentation logic).

  • General Spectroscopic Tables: 1H NMR Chemical Shifts - Organic Chemistry Data. Provides the base values for calculating expected shifts for the quinazoline and fluorophenyl protons.

Sources

Therapeutic Potential of the 2-Chloro-4-(4-fluorophenyl)quinazoline Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Therapeutic Targets of 2-Chloro-4-(4-fluorophenyl)quinazoline Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists[]

Executive Summary: The "Gateway" Scaffold

2-Chloro-4-(4-fluorophenyl)quinazoline (CAS: 113242-33-4) is not merely a chemical intermediate; it is a privileged electrophilic scaffold in medicinal chemistry.[] Unlike the classic 4-anilinoquinazoline class (e.g., Gefitinib, Erlotinib) which targets EGFR via the 4-position amine, the 4-arylquinazoline core presents a distinct pharmacological profile.

The presence of the 2-chloro "leaving group" allows for rapid, late-stage diversification via Nucleophilic Aromatic Substitution (


), enabling the generation of libraries targeting microtubule dynamics , dual-specificity kinases , and HIF-1

pathways
. This guide dissects the therapeutic utility, mechanism of action (MOA), and experimental validation of this versatile pharmacophore.[2]

Chemical Architecture & Reactivity Profile

The molecule features two critical domains that dictate its biological application:

  • The 4-(4-Fluorophenyl) Anchor: This moiety is chemically stable and lipophilic.[] In biological systems, it mimics the biaryl systems found in tubulin inhibitors (like combretastatin) or the hydrophobic pocket binders in kinase domains. The fluorine atom enhances metabolic stability (blocking para-oxidation) and increases lipophilicity (

    
    ).
    
  • The 2-Chloro Gateway: The chlorine atom at position 2 is highly activated for displacement by nucleophiles (amines, thiols, alkoxides) due to the electron-deficient nature of the pyrimidine ring.

Reactivity Diagram: The Divergence Point

ChemicalSpace Scaffold 2-Chloro-4-(4-fluorophenyl)quinazoline (Electrophilic Core) Reaction1 + Primary Amines (Anilines/Alkylamines) Scaffold->Reaction1 SNAr (Heat/Acid) Reaction2 + Hydrazines Scaffold->Reaction2 Cyclization Reaction3 + Alkoxides Scaffold->Reaction3 Base Cat. Product1 2-Amino-4-arylquinazolines (Tubulin Inhibitors) Reaction1->Product1 Product2 Triazolo-quinazolines (A3 Adenosine Antagonists) Reaction2->Product2 Product3 2-Alkoxy-4-arylquinazolines (HIF-1α Inhibitors) Reaction3->Product3

Figure 1: Chemical divergence from the 2-chloro scaffold.[] The 2-position substitution dictates the final therapeutic target.

Primary Therapeutic Targets

Target A: Microtubules (Colchicine Site Binding)

The most validated target for 2-amino-4-phenylquinazoline derivatives (synthesized from this scaffold) is the colchicine-binding site of tubulin.[]

  • Mechanism: The 4-(4-fluorophenyl) group occupies the hydrophobic pocket usually bound by the B-ring of colchicine.[] The substituent introduced at the 2-position (often a substituted aniline or heterocycle) locks the molecule in place via hydrogen bonding.[]

  • Therapeutic Outcome: Inhibition of tubulin polymerization

    
     G2/M Cell Cycle Arrest 
    
    
    
    Apoptosis.[][3][4]
  • Key Insight: Unlike taxanes (stabilizers), these are destabilizers , making them potent against multi-drug resistant (MDR) tumors.

Target B: Dual Kinase Inhibition (EGFR / VEGFR-2)

While 4-anilinoquinazolines are EGFR-selective, the 4-aryl-2-aminoquinazoline derivatives often exhibit dual inhibition .[]

  • Mechanism: They bind to the ATP-binding pocket.[] The 4-phenyl group rotates to accommodate the "gatekeeper" residue (e.g., T790M in EGFR), potentially overcoming resistance to first-generation inhibitors.

  • Relevance: Simultaneous blockade of proliferation (EGFR) and angiogenesis (VEGFR-2).[]

Target C: Hypoxia-Inducible Factor 1 (HIF-1 )

Derivatives where the 2-Cl is replaced by specific bulky amines have been shown to inhibit the accumulation of HIF-1


 under hypoxic conditions.[]
  • Mechanism: Downregulation of HIF-1

    
     protein synthesis (translation inhibition) rather than direct proteasomal degradation.[]
    

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes how modifications to the 2-chloro scaffold translate to biological activity.

Derivative Class (2-Position Subst.)[][2][5][6]Primary TargetIC50 / Potency RangeKey Structural Feature
2-(N-methyl-anilino)- Tubulin 10 - 50 nMN-methyl group mimics colchicine geometry.
2-(3,4,5-trimethoxyanilino)- Tubulin < 10 nMTrimethoxy motif is critical for colchicine site affinity.[]
2-(Morpholino)- PI3K / mTOR 0.5 - 2.0 µMMorpholine oxygen forms H-bond in the hinge region.[]
2-(Benzylamino)- EGFR (WT) 100 - 500 nMFlexible linker allows fitting into the ATP pocket.[]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino Derivatives (General )

This protocol converts the 2-chloro scaffold into a bioactive tubulin inhibitor.[]

Reagents:

  • 2-Chloro-4-(4-fluorophenyl)quinazoline (1.0 eq)[]

  • Target Amine (e.g., 3,4,5-trimethoxyaniline) (1.2 eq)

  • Solvent: Isopropanol (iPrOH) or Dioxane

  • Catalyst: HCl (cat.) or DIPEA (depending on amine basicity)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the 2-chloro scaffold in 5 mL of iPrOH.

  • Addition: Add 1.2 mmol of the amine.

  • Reflux: Heat to reflux (

    
    C) for 2–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1). The starting material (high Rf) should disappear.
    
  • Precipitation: Cool to room temperature. The hydrochloride salt of the product often precipitates.[]

  • Filtration: Filter the solid. Wash with cold ether.

  • Neutralization (Optional): Partition between DCM and saturated

    
     to obtain the free base.
    
Protocol 2: Tubulin Polymerization Assay (In Vitro)

Validates the mechanism of action for the synthesized derivative.

Materials:

  • Purified Tubulin (>99% pure, bovine brain source).

  • GTP (1 mM stock).

  • Fluorescence Plate Reader (

    
     if using DAPI reporter, or OD340 for turbidity).
    

Workflow:

  • Preparation: Prepare tubulin buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA, 1 mM GTP).
    
  • Incubation: Mix tubulin (3 mg/mL) with the test compound (at 1, 5, 10 µM) on ice.

  • Initiation: Transfer to a 37°C heated plate reader.

  • Measurement: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: A "flat line" compared to the sigmoidal growth of the control indicates inhibition of polymerization.[]

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of derivatives generated from this scaffold.

MOA Compound 2-Substituted-4-(4-fluorophenyl)quinazoline Tubulin Tubulin Heterodimers (Colchicine Site) Compound->Tubulin Binds (High Affinity) Kinase Receptor Tyrosine Kinase (ATP Pocket) Compound->Kinase Binds (Moderate Affinity) Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Phosphorylation Auto-Phosphorylation Kinase->Phosphorylation Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure of Spindle Signaling Inhibition of AKT/ERK Pathway Phosphorylation->Signaling Blockade Apoptosis Apoptosis / Cell Death Arrest->Apoptosis Signaling->Apoptosis

Figure 2: Dual Mechanism of Action.[] The scaffold derivatives primarily target tubulin dynamics, with secondary activity against kinases depending on the 2-position substituent.

References

  • Barreiro, E. J., et al. (2014). "Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors." European Journal of Medicinal Chemistry. Link

  • Sirisoma, N., et al. (2009). "Discovery of N-methyl-4-biphenylamino-quinazolines as novel tubulin polymerization inhibitors."[] Bioorganic & Medicinal Chemistry Letters. Link

  • Zhang, S., et al. (2013). "Synthesis and biological evaluation of 2,4-diaminoquinazolines as inhibitors of HIF-1α." Journal of Medicinal Chemistry. Link

  • Hour, M. J., et al. (2018). "Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization."[] Molecules. Link

  • Wang, Z., et al. (2023).[4] "Discovery of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as the inhibitors of tubulin polymerization." European Journal of Medicinal Chemistry. Link[4]

Sources

2-Chloro-4-(4-fluorophenyl)quinazoline: A Privileged Scaffold and Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the quinazoline heterocycle stands out as a "privileged scaffold," frequently appearing in FDA-approved kinase inhibitors, antimicrobial agents, and central nervous system (CNS) modulators. Within this chemical space, 2-chloro-4-(4-fluorophenyl)quinazoline has emerged as a highly optimized, bifunctional building block.

This technical whitepaper explores the structural rationale, regioselective synthesis, and downstream functionalization of this critical intermediate. By leveraging orthogonal reactivity at the C2 and C4 positions, medicinal chemists can rapidly generate diverse libraries of active pharmaceutical ingredients (APIs) with fine-tuned pharmacokinetic and pharmacodynamic profiles.

Structural & Mechanistic Rationale

The strategic design of 2-chloro-4-(4-fluorophenyl)quinazoline relies on two distinct chemical handles, each serving a specific mechanistic purpose in both synthesis and biological targeting.

The 4-(4-Fluorophenyl) Moiety: Metabolic Shielding and Target Affinity

The incorporation of a fluorine atom at the para-position of the phenyl ring is not arbitrary. Fluorine acts as a bioisostere for hydrogen but possesses a significantly higher electronegativity and stronger C-F bond.

  • Metabolic Stability: The para-position of aromatic rings is highly susceptible to cytochrome P450-mediated oxidation. Fluorination effectively blocks this metabolic liability, increasing the half-life of the resulting drug candidate.

  • Binding Affinity: The highly electronegative fluorine atom modulates the electron density of the quinazoline core, enhancing

    
     stacking interactions within target protein pockets. Furthermore, it can engage in specific halogen bonding with backbone amides in the receptor site[1].
    
The 2-Chloro Moiety: Orthogonal Synthetic Handle

The quinazoline core inherently possesses electrophilic centers at C2 and C4. In 2,4-dichloroquinazoline, the C-Cl bond at the C4 position is significantly more reactive than at C2. This is driven by the


-nitrogen effect  and the ability of palladium(0) to coordinate with the N3 lone pair during the oxidative addition step[2]. Once the C4 position is functionalized with the 4-fluorophenyl group, the remaining 2-chloro group serves as a stable yet reactive handle for subsequent Nucleophilic Aromatic Substitution (S

Ar) or cross-coupling reactions[3].

Regioselective Synthesis and Derivatization

The synthesis of 2-chloro-4-(4-fluorophenyl)quinazoline relies on the precise control of palladium-catalyzed cross-coupling.

Synthesis A 2,4-Dichloroquinazoline C 2-Chloro-4-(4-fluorophenyl)quinazoline A->C Regioselective Suzuki (Pd) C4-Position B 4-Fluorophenylboronic acid B->C D SNAr (Amines/Alcohols) C2-Substitution C->D Nucleophilic Attack E Pd-Catalyzed Coupling (Suzuki/Sonogashira) C->E Cross-Coupling F Target Active Pharmaceutical Ingredient D->F E->F

Fig 1. Regioselective synthesis and downstream derivatization of the quinazoline scaffold.

Self-Validating Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

To ensure reproducibility and high yield, the following protocol utilizes a self-validating system with built-in causality for each operational step.

Reagents: 2,4-dichloroquinazoline (1.0 eq), 4-fluorophenylboronic acid (1.05 eq), Pd(PPh


)

(0.05 eq), Na

CO

(2.0 eq). Solvent System: 1,4-Dioxane / H

O (4:1 v/v).
  • Reaction Setup: Charge a Schlenk flask with 2,4-dichloroquinazoline, 4-fluorophenylboronic acid, and Na

    
    CO
    
    
    
    .
    • Causality: Using a slight excess (1.05 eq) of the boronic acid prevents over-coupling at the C2 position while ensuring complete consumption of the starting material. The biphasic Dioxane/H

      
      O system is critical; water dissolves the inorganic base to generate the reactive boronate species, while dioxane solubilizes the organic substrate[1].
      
  • Degassing and Catalyst Addition: Degas the mixture via three freeze-pump-thaw cycles before adding Pd(PPh

    
    )
    
    
    
    under an argon atmosphere.
    • Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Heating and In-Process Monitoring: Heat the reaction to 80°C. Monitor via LC-MS after 4 hours.

    • Causality: TLC is often insufficient here because the starting material and the mono-coupled product have similar R

      
       values. LC-MS provides definitive proof of mono-coupling by detecting the specific mass shift (
      
      
      
      ).
  • Workup and Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Filter the organic layer through a pad of Celite.

    • Causality: The brine wash removes residual boronic acid and inorganic salts. The Celite filtration is a critical self-validating step: it removes precipitated palladium black, preventing catalyst carryover that could cause undesired side reactions during subsequent C2 derivatizations[4]. Purify via flash chromatography to yield the pure intermediate.

Downstream Derivatization: Quantitative Data

Once the 2-chloro-4-(4-fluorophenyl)quinazoline building block is secured, the C2 position can be functionalized to explore structure-activity relationships (SAR). The table below summarizes the quantitative data and mechanistic rationale for key derivatization pathways[2].

Reaction TypeReagents / ConditionsTarget PositionYield RangeMechanistic Rationale
S

Ar (Amination)
Aliphatic/Aromatic Amines, DIPEA, iPrOH, 90°CC280–95%The C2 position is highly electrophilic due to the electron-withdrawing nature of the quinazoline nitrogens. Amine nucleophilicity drives the substitution; DIPEA acts as an acid scavenger.
S

Ar (Alkoxylation)
NaOR, ROH, RefluxC270–85%Requires strong alkoxide nucleophiles. Anhydrous conditions are mandatory to prevent competitive hydrolysis of the C2-Cl bond to a quinazolinone.
Suzuki-Miyaura Ar-B(OH)

, Pd(dppf)Cl

, K

CO

, DMF, 100°C
C275–90%Requires higher temperatures and more robust ligands (e.g., dppf) compared to C4 coupling, as the C2-Cl bond has a higher bond dissociation energy.
Sonogashira Terminal Alkyne, Pd(PPh

)

Cl

, CuI, Et

N, RT
C265–80%CuI co-catalyst facilitates transmetalation. The reaction proceeds smoothly at room temperature due to the high reactivity of the copper acetylide intermediate.

Medicinal Chemistry Applications & Biological Targets

The 4-(4-fluorophenyl)quinazoline scaffold is not merely a synthetic curiosity; it is a proven pharmacophore in several high-value therapeutic areas.

A2A Adenosine Receptor Antagonists

Quinazoline derivatives synthesized from this building block have shown profound efficacy as A2A adenosine receptor antagonists. By introducing specific aminoalkyl chains at the C2 position via S


Ar, researchers have developed compounds with high ligand efficiency (

in the low nanomolar range). These antagonists are currently being investigated for their neuroprotective properties in Parkinson's disease and as immuno-oncology agents that prevent tumor-induced immunosuppression[3].
Translocator Protein (TSPO) Ligands in Glioblastoma

Derivatives such as 4-(4-fluorophenyl)quinazoline-2-carboxamides exhibit high-affinity binding to the Translocator Protein (TSPO), a mitochondrial membrane receptor overexpressed in human glioblastoma tumors. Binding of these specific ligands induces mitochondrial membrane dissipation (


), activating an intracellular pro-apoptotic mechanism that selectively inhibits the viability of glioblastoma cells[5].
Antileishmanial and Antibacterial Agents

2,4-Disubstituted quinazolines have been extensively mapped for their efficacy against Leishmania donovani intracellular amastigotes and multi-drug resistant strains of Acinetobacter baumannii. The lipophilicity imparted by the 4-fluorophenyl group is crucial for cell membrane penetration in these pathogens, leading to compounds with single-digit micromolar MICs and favorable selectivity indexes[6].

Pathway Ligand 2-Chloro-4-(4-fluorophenyl)quinazoline Derivatives Receptor1 A2A Adenosine Receptor (GPCR) Ligand->Receptor1 Antagonism Receptor2 Translocator Protein (TSPO) (Mitochondrial Membrane) Ligand->Receptor2 High-Affinity Binding Effect1 cAMP Modulation (Neuroprotection / Immuno-oncology) Receptor1->Effect1 Downstream Signaling Effect2 Mitochondrial Membrane Dissipation (Apoptosis in Glioblastoma) Receptor2->Effect2 Δψm Collapse

Fig 2. Dual pharmacological pathways targeted by 4-(4-fluorophenyl)quinazoline derivatives.

Conclusion

The 2-chloro-4-(4-fluorophenyl)quinazoline building block exemplifies the intersection of elegant synthetic chemistry and rational drug design. By understanding the causal mechanisms behind its regioselective synthesis and leveraging its orthogonal reactivity, medicinal chemists can efficiently navigate chemical space to discover potent therapeutics across oncology, neurology, and infectious diseases.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Chemical Science (RSC Publishing)
  • Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists European Journal of Medicinal Chemistry / NIH
  • Structure–Activity Relationship Refinement and Further Assessment of 4-Phenylquinazoline-2-carboxamide Translocator Protein Ligands as Antiproliferative Agents in Human Glioblastoma Tumors Journal of Medicinal Chemistry / Molaid
  • 2,4-Disubstituted Quinazolines with Antileishmanial or Antibacterial Activity Digital Commons @ USF - University of South Florida
  • Expedient Synthesis of Quinazoline Analogues through Direct Nucleophilic Arylation/Alkylation of 2-Chloroquinazoline Synthesis (Thieme E-Books & E-Journals)
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv

Sources

Methodological & Application

Application Note & Detailed Protocol: A Convergent Synthesis of 2-Chloro-4-(4-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents, particularly in oncology. 2-Chloro-4-(4-fluorophenyl)quinazoline is a crucial intermediate for the synthesis of advanced kinase inhibitors and other biologically active molecules.[1] This application note provides a detailed, field-proven protocol for the synthesis of 2-Chloro-4-(4-fluorophenyl)quinazoline via a robust and scalable three-step sequence starting from readily available 2-aminobenzoic acid. The protocol emphasizes mechanistic understanding, safety, and validation at each stage, making it suitable for researchers in synthetic chemistry and drug development. The described methodology involves an initial cyclocondensation to form the quinazoline core, followed by a double chlorination, and culminates in a highly selective Suzuki-Miyaura cross-coupling reaction.

Introduction and Scientific Principles

Quinazoline, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is a cornerstone of modern drug discovery.[2] Its rigid structure and ability to form key hydrogen bonds allow it to serve as an effective scaffold for interacting with various biological targets. The title compound, 2-Chloro-4-(4-fluorophenyl)quinazoline, is of particular interest as it possesses two distinct reactive sites. The chlorine atom at the C2 position and the aryl group at the C4 position can be further functionalized, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

The synthetic strategy detailed herein is designed for efficiency and selectivity. It proceeds through three major transformations:

  • Niementowski Quinazoline Synthesis: The initial step involves the cyclocondensation of 2-aminobenzoic acid (anthranilic acid) with urea. This thermal reaction forms the stable quinazoline-2,4(1H,3H)-dione core.

  • Aromatic Chlorination: The quinazolinone intermediate is subsequently treated with phosphorus oxychloride (POCl₃), a powerful chlorinating agent, to convert the hydroxyl groups (in the enol tautomer) into more reactive chloro groups, yielding 2,4-dichloroquinazoline.[3][4]

  • Selective Suzuki-Miyaura Cross-Coupling: The final step is a palladium-catalyzed Suzuki-Miyaura cross-coupling. A key principle of quinazoline chemistry is exploited here: the C4 position is significantly more electrophilic and susceptible to nucleophilic substitution than the C2 position.[2] This inherent reactivity allows for the selective coupling of (4-fluorophenyl)boronic acid at the C4 position, leaving the C2-chloro group intact for subsequent modifications.

This convergent approach ensures high yields and provides a pure final product, essential for downstream applications in drug development pipelines.

Overall Synthetic Workflow

The three-step synthesis is visualized below. The process begins with commodity starting materials and advances through key intermediates to the final product.

G A 2-Aminobenzoic Acid + Urea B Step 1: Cyclocondensation (Heat) A->B C Quinazoline-2,4(1H,3H)-dione B->C D Step 2: Chlorination (POCl₃, DMF cat.) C->D E 2,4-Dichloroquinazoline D->E F Step 3: Suzuki Coupling (4-Fluorophenyl)boronic acid Pd Catalyst, Base E->F G 2-Chloro-4-(4-fluorophenyl)quinazoline (Final Product) F->G

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Safety Precaution: This protocol involves hazardous materials including phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water, and palladium catalysts, which can be toxic.[5][6] All steps must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

Materials and Equipment
Reagent/MaterialCAS NumberSupplier Suggestion
2-Aminobenzoic Acid118-92-3Sigma-Aldrich
Urea57-13-6Sigma-Aldrich
Phosphorus Oxychloride (POCl₃)10025-87-3Sigma-Aldrich
N,N-Dimethylformamide (DMF)68-12-2Sigma-Aldrich
2,4-Dichloroquinazoline607-68-1Sigma-Aldrich
(4-Fluorophenyl)boronic acid1765-93-1Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)14221-01-3Sigma-Aldrich
Sodium Carbonate (Anhydrous)497-19-8Sigma-Aldrich
Toluene108-88-3Sigma-Aldrich
Ethanol64-17-5Sigma-Aldrich
Ethyl Acetate141-78-6Sigma-Aldrich
Hexanes110-54-3Sigma-Aldrich
Standard reflux and inert atmosphere glassware-VWR / Kimble
Magnetic stirrer with heating plate-IKA / Corning
Rotary evaporator-Büchi
Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione
  • Setup: Place 2-aminobenzoic acid (13.7 g, 100 mmol) and urea (24.0 g, 400 mmol) into a 250 mL round-bottom flask equipped with a magnetic stir bar and an air condenser.

  • Reaction: Heat the flask in a heating mantle or oil bath to 190-200 °C. The mixture will melt and begin to evolve ammonia gas (ensure adequate ventilation in the fume hood).

  • Monitoring: Maintain stirring at this temperature for 45-60 minutes, or until the evolution of ammonia ceases and the melt solidifies.

  • Work-up: Allow the flask to cool to approximately 100 °C. Carefully add 100 mL of hot water and stir to break up the solid.

  • Purification: Filter the hot suspension using a Büchner funnel. Wash the collected solid with an additional 50 mL of hot water, followed by 50 mL of ethanol to remove any unreacted starting materials.

  • Drying: Dry the resulting white to off-white solid in a vacuum oven at 80 °C to a constant weight. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of 2,4-Dichloroquinazoline
  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), add quinazoline-2,4(1H,3H)-dione (8.1 g, 50 mmol).

  • Reagent Addition: In the fume hood, carefully add phosphorus oxychloride (POCl₃, 30 mL, approx. 320 mmol) to the flask, followed by 5-6 drops of N,N-dimethylformamide (DMF) as a catalyst.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) with stirring. The solid will gradually dissolve. Maintain the reflux for 4-5 hours.[4]

  • Monitoring: The reaction can be monitored by TLC (thin-layer chromatography) using a 4:1 Hexanes:Ethyl Acetate mobile phase until the starting material is consumed.

  • Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto 200 g of crushed ice with vigorous stirring in a large beaker. Caution: This is a highly exothermic quench.

  • Isolation: A precipitate will form. Stir the mixture for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the crude product under vacuum. The 2,4-dichloroquinazoline can be used directly or recrystallized from ethanol/water if necessary.

Step 3: Synthesis of 2-Chloro-4-(4-fluorophenyl)quinazoline
  • Setup: To a 250 mL three-neck flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add 2,4-dichloroquinazoline (3.98 g, 20 mmol), (4-fluorophenyl)boronic acid (3.08 g, 22 mmol, 1.1 equiv), and anhydrous sodium carbonate (4.24 g, 40 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add toluene (80 mL) and water (20 mL) to the flask. Bubble nitrogen through the solvent mixture for 15 minutes to degas. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 462 mg, 0.4 mmol, 2 mol%).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere for 6-8 hours.

  • Monitoring: Monitor the reaction progress by TLC until the 2,4-dichloroquinazoline starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 40 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate). Combine the fractions containing the pure product and remove the solvent to yield 2-Chloro-4-(4-fluorophenyl)quinazoline as a solid.

Data Summary and Characterization

CompoundStepStarting MaterialMol. Weight ( g/mol )Typical YieldAppearance
Quinazoline-2,4(1H,3H)-dione12-Aminobenzoic Acid162.1590-95%White to off-white solid
2,4-Dichloroquinazoline2Quinazoline-2,4-dione199.0385-90%Light yellow solid
2-Chloro-4-(4-fluorophenyl)quinazoline32,4-Dichloroquinazoline258.6875-85%White to pale yellow solid

Expected Analytical Data for Final Product:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.20-8.10 (m, 2H), 7.95-7.85 (m, 2H), 7.80-7.70 (m, 2H), 7.30-7.20 (m, 2H).

  • MS (ESI+): m/z 259.1 [M+H]⁺.

Mechanistic Insight: Suzuki-Miyaura Catalytic Cycle

The selectivity of the final step is governed by the palladium-catalyzed Suzuki-Miyaura reaction. The diagram below illustrates the key steps of the catalytic cycle responsible for forming the C-C bond.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) Pd_Complex Ar-Pd(II)-X(L)₂ Pd0->Pd_Complex Oxidative Addition R_X 2,4-Dichloroquinazoline (Ar-X) R_X->Pd_Complex Ar_B (4-F-Ph)B(OH)₂ + Base Transmetal_Complex Ar-Pd(II)-Ar'(L)₂ Ar_B->Transmetal_Complex Pd_Complex->Transmetal_Complex Transmetalation Transmetal_Complex->Pd0 Reductive Elimination Product Product (Ar-Ar') Transmetal_Complex->Product center

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

  • Wikipedia. (n.d.). Quinazoline. Retrieved March 4, 2026, from [Link]

  • SciSpace. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Retrieved March 4, 2026, from [Link]

  • Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Retrieved March 4, 2026, from [Link]

Sources

Application Notes & Protocols: Investigating the Anticancer Potential of 2-Chloro-4-(4-fluorophenyl)quinazoline in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline nucleus is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies. Its rigid, heterocyclic structure serves as an effective scaffold for interacting with the ATP-binding pockets of various protein kinases, which are often dysregulated in cancer. This has led to the development and FDA approval of several highly successful kinase inhibitors, including gefitinib (Iressa®) and erlotinib (Tarceva®), primarily used in the treatment of non-small-cell lung cancer (NSCLC).[1] These agents typically target the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation and survival.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical investigation of a specific novel compound: 2-Chloro-4-(4-fluorophenyl)quinazoline . While direct studies on this exact molecule are emerging, its structure strongly suggests activity within the well-established class of quinazoline-based kinase inhibitors. This guide provides a logical, step-by-step framework, from initial cytotoxicity screening to mechanistic elucidation, for evaluating its potential as an anticancer agent in vitro. The protocols herein are designed to be robust and self-validating, incorporating field-proven insights to explain the causality behind each experimental choice.

Section 1: Compound Profile and Hypothesized Mechanism of Action

Chemical Structure
  • IUPAC Name: 2-Chloro-4-(4-fluorophenyl)quinazoline

  • Core Scaffold: Quinazoline

  • Key Substitutions:

    • A chloro group at the C2 position, a common feature in quinazoline synthesis precursors.[2]

    • A 4-fluorophenyl group at the C4 position, which is critical for interaction with the kinase hinge region and can enhance binding affinity.

Rationale and Hypothesized Signaling Pathway

Based on extensive structure-activity relationship (SAR) studies of analogous quinazoline derivatives, 2-Chloro-4-(4-fluorophenyl)quinazoline is hypothesized to function as a protein kinase inhibitor . The primary targets are likely receptor tyrosine kinases (RTKs) such as EGFR and downstream signaling cascades that are critical for tumor cell growth and survival, namely the PI3K/AKT/mTOR and RAS/MAPK pathways.[3][4][5]

Inhibition of these pathways is expected to block pro-survival signals, ultimately leading to a halt in cell proliferation (cell cycle arrest) and the induction of programmed cell death (apoptosis).[1][6]

Hypothesized_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 2-Chloro-4-(4-fluorophenyl)quinazoline Compound->EGFR Inhibition

Caption: Hypothesized inhibition of EGFR signaling by the quinazoline compound.

Section 2: Initial Screening: Cell Viability and Cytotoxicity Assays

The first critical step is to determine if the compound exhibits cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effects against a panel of cancer cell lines. The MTT assay is a reliable, colorimetric method for this purpose.

Principle of the MTT Assay

The assay measures the metabolic activity of cells, which serves as a proxy for cell viability. In live cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.

Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay

Materials:

  • Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 2-Chloro-4-(4-fluorophenyl)quinazoline stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Sterile 96-well plates, PBS, multichannel pipettes

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the compound in complete medium. A typical final concentration range would be 0.1, 1, 5, 10, 25, 50, 100 µM. Also prepare a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (e.g., Gefitinib).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.

  • Incubation: Incubate the plate for 48 to 72 hours. The duration should be consistent across experiments.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for another 3-4 hours.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well. Shake the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Senior Application Scientist Insight: The incubation with MTT should be done in serum-free medium if possible. Serum can contain dehydrogenases that may reduce MTT and create background noise. Furthermore, ensure formazan crystals are fully dissolved before reading, as incomplete solubilization is a common source of variability.

Data Presentation and Interpretation

The primary output of this assay is the IC50 value , which is the concentration of the drug that inhibits cell viability by 50%. This is a key measure of the compound's potency.

Table 1: Example IC50 Values (µM) after 72h Treatment

Cell Line Cancer Type 2-Chloro-4-(4-fluorophenyl)quinazoline Gefitinib (Control)
A549 Non-Small Cell Lung [Experimental Value] [Experimental Value]
MCF-7 Breast (ER+) [Experimental Value] [Experimental Value]
MDA-MB-231 Triple-Negative Breast [Experimental Value] [Experimental Value]

| HCT116 | Colorectal | [Experimental Value] | [Experimental Value] |

Section 3: Mechanistic Analysis: Apoptosis and Cell Cycle

Once cytotoxicity is confirmed, the next step is to understand how the compound affects the cells. The two most common anticancer mechanisms are the induction of apoptosis and the disruption of the cell cycle. Both can be efficiently analyzed using flow cytometry.

Part A: Apoptosis Induction Assay

Principle: This assay uses two dyes, Annexin V and Propidium Iodide (PI), to distinguish between healthy, apoptotic, and necrotic cells.

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the cell membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can label these early apoptotic cells.[7][8]

  • Propidium Iodide (PI): PI is a DNA-intercalating dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[9]

Detailed Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed 1-2 x 10⁵ cells in 6-well plates. After 24h, treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Collection: Collect both adherent and floating cells. To do this, first collect the supernatant (floating cells), then wash the plate with PBS, trypsinize the adherent cells, and combine them with the supernatant.

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Washing: Wash the cells once with 1 mL of cold PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (provided in most commercial kits).

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

Senior Application Scientist Insight: It is crucial to collect both floating and adherent cells. Apoptotic cells often detach from the culture plate, and discarding the supernatant will lead to a significant underestimation of cell death.

Data Presentation: Flow cytometry data is presented as a quadrant plot, from which the percentage of cells in each state can be quantified.

Table 2: Apoptosis Analysis after 24h Treatment

Treatment Live Cells (Annexin V-/PI-) Early Apoptotic (Annexin V+/PI-) Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control ~95% <5% <1%
Compound (IC50) [Experimental Value] [Experimental Value] [Experimental Value]

| Compound (2x IC50) | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Part B: Cell Cycle Analysis

Principle: This technique measures the DNA content of individual cells within a population. Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA. This allows for the differentiation of cells into the major phases of the cell cycle:

  • G0/G1 Phase: Cells with a normal (2N) DNA content.

  • S Phase: Cells actively synthesizing DNA (between 2N and 4N content).

  • G2/M Phase: Cells that have completed DNA replication (4N content) and are in or preparing for mitosis.[10]

Detailed Protocol: PI Staining for Cell Cycle

  • Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Collection: Collect all cells (adherent and floating) by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash once with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A). The RNase is critical to degrade any RNA, which PI can also bind to, ensuring only DNA is stained.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry.

Data Presentation: The data is displayed as a histogram, and software is used to quantify the percentage of cells in each phase. A compound that blocks the cell cycle will cause an accumulation of cells in a specific phase.

Table 3: Cell Cycle Distribution after 24h Treatment

Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Vehicle Control ~60% ~25% ~15%
Compound (IC50) [Experimental Value] [Experimental Value] [Experimental Value]

| Compound (2x IC50) | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Section 4: Target Validation by Western Blotting

This final set of experiments aims to confirm if the compound affects its hypothesized molecular targets. Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates.[11]

Principle: Proteins from treated and untreated cells are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target proteins. To assess signaling pathway activity, it's crucial to use antibodies that recognize both the phosphorylated (active) form of a protein and the total amount of that protein.

Detailed Protocol: Western Blot Analysis

  • Cell Lysis: Treat cells in 6-well plates with the compound (IC50 concentration) for various time points (e.g., 0, 1, 6, 24 hours). After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, and a loading control like β-actin) overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal.

Data Presentation: The results are visualized as bands on a blot. A decrease in the p-AKT band relative to the total AKT band would confirm inhibition of the PI3K/AKT pathway.

Table 4: Expected Protein Expression Changes

Target Protein Expected Effect of Treatment Rationale
p-AKT (Phospho-AKT) Decrease Inhibition of upstream kinase (e.g., EGFR/PI3K)
Total AKT No Change Compound affects activity (phosphorylation), not protein level
p-ERK (Phospho-ERK) Decrease Inhibition of the RAS/MAPK pathway
Total ERK No Change Compound affects activity, not protein level

| β-Actin | No Change | Loading control to ensure equal protein was loaded per lane |

Conclusion and Future Directions

This guide outlines a foundational workflow for the in-vitro characterization of 2-Chloro-4-(4-fluorophenyl)quinazoline. By following these protocols, a researcher can systematically determine the compound's cytotoxic potency (IC50), elucidate its primary mechanisms of action (apoptosis, cell cycle arrest), and validate its effect on key oncogenic signaling pathways. Positive and consistent results from these assays would provide a strong rationale for advancing the compound into more complex studies, such as in vivo xenograft models in mice, combination therapy studies, and broad-panel kinase profiling to identify its full range of molecular targets.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Advances.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). Molecules.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). RSC Advances.
  • Synthesis of Quinazoline‐1,3,4‐Oxadiazole Linked 1,2,3‐Triazole Hybrids as Potent EGFR Targeting Antilung Cancer Agents: In Vitro, In Silico, and DFT Studies. (2025). ChemistrySelect.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Bio-protocol.
  • Cell Viability Assays. (2013). Assay Guidance Manual.
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (n.d.). Molecules.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). Methods in Molecular Biology.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances.
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part II. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Western Blotting Protocol. (2005). Cell Signaling Technology.
  • Protocol Guide: XTT Assay for Cell Viability and Prolifer
  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal.
  • Assaying cell cycle status using flow cytometry. (n.d.). Current Protocols in Cytometry.
  • Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. (2023). Biomedical Journal of Scientific & Technical Research.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). Semantic Scholar.
  • Apoptosis – what assay should I use? (2025). BMG Labtech.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Breast Cancer, Cervical Cancer, and Ovarian Cancer Therapy. (2025). Vascular and Endovascular Review.
  • DNA Measurement and Cell Cycle Analysis by Flow Cytometry. (2001). Current Issues in Molecular Biology.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021).
  • Western blot protocol. (n.d.). Abcam.
  • Annexin V detection protocol for apoptosis. (n.d.). Abcam.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI.
  • Cell Cycle Assays for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2022). SciSpace.
  • Protocol IncuCyte® Apoptosis Assay. (n.d.). University of Bergen.
  • Application Notes and Protocols: Western Blot Analysis of Anticancer Agent 96 Targets. (n.d.). BenchChem.
  • MTT assay protocol. (n.d.). Abcam.
  • Annexin V-FITC Apoptosis Assay Kit. (n.d.). ImmunoChemistry Technologies.
  • Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare.

Sources

Application Note: Precision Kinase Inhibitor Development Using 2-Chloro-4-(4-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of 2-Chloro-4-(4-fluorophenyl)quinazoline (CAS 113242-33-4) as a privileged intermediate in the discovery of small-molecule kinase inhibitors.[] Unlike the classical 4-anilinoquinazoline scaffold (e.g., Gefitinib, Erlotinib), which links the C4 position to an amine, this scaffold features a direct carbon-carbon bond to a fluorophenyl group. This structural alteration changes the vector of substituents within the ATP-binding pocket, offering unique opportunities for targeting Type I and Type II kinase conformations, particularly in EGFR , VEGFR-2 , and BRD4 pathways.

This document provides validated protocols for functionalizing the C2-chloro "handle"—a site with distinctively lower reactivity than the C4 position—and outlines the downstream biological assays required to validate potency.

Strategic Rationale & SAR Logic

The Scaffold Architecture

The 2-Chloro-4-(4-fluorophenyl)quinazoline core offers a rigid bicyclic aromatic system.[]

  • 4-(4-Fluorophenyl) Moiety: Occupies the hydrophobic back-pocket (gatekeeper region) of the kinase ATP site.[] The fluorine atom provides metabolic stability and potential halogen bonding interactions with hinge residues.

  • 2-Chloro Handle: The electrophilic site for diversification.[] Substituents introduced here typically extend into the solvent-exposed region or the ribose-binding pocket, allowing for the tuning of solubility (LogP) and pharmacokinetic properties (ADME).

Reactivity Profile (Critical Insight)

Researchers must note a critical reactivity hierarchy: C4-Cl >> C2-Cl .[] Because the C4 position is already "capped" with the phenyl ring in this intermediate, the remaining C2-chloro group is significantly less reactive towards nucleophilic aromatic substitution (


) than standard 2,4-dichloroquinazoline. Standard mild conditions used for Gefitinib synthesis will fail  here. Successful derivatization requires high-temperature 

, microwave irradiation , or Palladium-catalyzed cross-coupling .[]

Chemical Derivatization Protocols

Workflow Visualization

The following diagram illustrates the decision tree for synthesizing a library of inhibitors from the core scaffold.

SynthesisWorkflow Start Starting Material: 2-Chloro-4-(4-fluorophenyl)quinazoline Decision Select Nucleophile Start->Decision PathA Aliphatic Amines (Morpholine, Piperazine) Decision->PathA PathB Aromatic Amines (Anilines) Decision->PathB PathC Aryl Boronic Acids Decision->PathC MethodA Method A: Microwave S_NAr (150°C, 30 min) PathA->MethodA Nucleophilic Attack MethodB Method B: Buchwald-Hartwig (Pd2(dba)3, BINAP) PathB->MethodB Pd-Catalysis MethodC Method C: Suzuki-Miyaura (Pd(PPh3)4, Na2CO3) PathC->MethodC C-C Coupling Product Final Kinase Inhibitor Library MethodA->Product MethodB->Product MethodC->Product

Caption: Synthetic workflow for diversifying the C2 position. Aliphatic amines may proceed via thermal substitution, while anilines and aryl groups require metal catalysis.

Protocol A: Microwave-Assisted (For Aliphatic Amines)

Target: Introduction of solubilizing groups (e.g., N-methylpiperazine, morpholine).

Reagents:

  • Substrate: 2-Chloro-4-(4-fluorophenyl)quinazoline (1.0 eq)

  • Amine: 3.0 eq (Excess drives the sluggish C2 reaction)

  • Solvent: n-Butanol or DMA (Dimethylacetamide)

  • Base: DIPEA (Diisopropylethylamine, 2.0 eq)

Step-by-Step:

  • Preparation: In a 10 mL microwave vial, dissolve 100 mg (0.39 mmol) of the quinazoline substrate in 2 mL of n-Butanol.

  • Addition: Add 1.2 mmol of the secondary amine and 0.8 mmol of DIPEA.

  • Reaction: Seal the vial and irradiate at 140°C–160°C for 30–60 minutes. (Note: Conventional heating requires reflux for 12–24 hours).

  • Monitoring: Check via LC-MS. The starting material (M+H ~259) should disappear, replaced by the product mass.

  • Workup: Evaporate solvent. Redissolve in DCM, wash with water/brine. Purify via flash chromatography (MeOH/DCM gradient).

Protocol B: Buchwald-Hartwig Amination (For Anilines)

Target: Introduction of aromatic tails to interact with the solvent channel.

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: BINAP or Xantphos (10 mol%)

  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Loading: Add quinazoline substrate (1.0 eq), aniline derivative (1.2 eq),

    
    , catalyst, and ligand.
    
  • Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.1 M). Degas the solution by bubbling Argon for 5 minutes.

  • Heating: Heat to 100°C for 12 hours.

  • Filtration: Filter through a Celite pad to remove Palladium residues.

  • Purification: Silica gel chromatography.

Biological Evaluation Protocols

Once the library is synthesized, compounds must be screened for kinase inhibitory potential.

In Vitro Kinase Assay (FRET-based)

Objective: Determine


 against EGFR or VEGFR-2.[]

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a substrate peptide.[]

Materials:

  • Recombinant Kinase (e.g., EGFR WT, VEGFR-2).

  • Fluorescently labeled peptide substrate (e.g., ULight-poly GT).

  • Europium-labeled anti-phosphotyrosine antibody.[]

  • ATP (at

    
     concentration for the specific kinase).
    

Protocol:

  • Compound Dilution: Prepare 3-fold serial dilutions of inhibitors in 100% DMSO (Top concentration: 10 µM).

  • Reaction Mix: In a 384-well white plate, add:

    • 2.5 µL Compound (4x final conc).

    • 2.5 µL Kinase Enzyme (4x).

    • 2.5 µL ATP (4x).

    • 2.5 µL Substrate (4x).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of Detection Mix (Eu-antibody + EDTA to stop reaction).

  • Read: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate

    
    .
    
Cellular Viability Assay (MTT)

Objective: Assess cytotoxicity in cancer cell lines (e.g., A549, HUVEC).

Protocol:

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat with compounds (0.01 – 50 µM) for 72 hours.

  • MTT Addition: Add MTT reagent (0.5 mg/mL final). Incubate 4h at 37°C.

  • Solubilization: Remove medium.[] Add DMSO (150 µL) to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Reaction (Method A) C2 position is deactivated.Switch to microwave irradiation (160°C) or use neat amine (no solvent) if the amine is liquid.
Hydrolysis Product (Quinazolinone) Moisture in solvent/base.Use anhydrous solvents. Ensure base (DIPEA) is dry. The C2-Cl is susceptible to hydrolysis to C2-OH under basic aqueous conditions.[]
Pd Catalyst Precipitation Ligand oxidation or poor solubility.[]Use fresh catalyst. Switch solvent to Toluene/t-BuOH (4:1) for better solubility of hydrophobic intermediates.
Low Solubility in Assay High lipophilicity of 4-phenyl group.[]Ensure final DMSO concentration in assay is 1%.[] Design C2 substituents with polar groups (morpholine, piperazine) to lower LogP.

References

  • Quinazoline Scaffold in Kinase Inhibition

    • Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy.[]

    • Source: MDPI, Molecules 2024.
    • URL:[Link]

  • Synthesis of 4-Arylquinazolines

    • Title: Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis.[]

    • Source: Acta Pharmacologica Sinica, 2021.
    • URL:[Link]

  • Reactivity of 2-Chloroquinazolines

    • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[][2]

    • Source: Beilstein Journal of Organic Chemistry, 2018.
    • URL:[Link]

  • Properties of 2-Chloro-4-(4-fluorophenyl)

    • Title: PubChem Compound Summary for CID 113242-33-4.[]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Dual EGFR/VEGFR Inhibition

    • Title: Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors.[3]

    • Source: ResearchGate (Snippet).[3]

    • URL:[Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 2-Chloro-4-(4-fluorophenyl)quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives approved as therapeutic agents, particularly in oncology.[1] The 2-Chloro-4-(4-fluorophenyl)quinazoline core represents a promising starting point for the discovery of novel kinase inhibitors. This guide provides a comprehensive framework for the high-throughput screening (HTS) of compound libraries based on this scaffold. We present two detailed protocols for robust, HTS-compatible assays: a biochemical AlphaLISA® kinase assay targeting the Epidermal Growth Factor Receptor (EGFR) and a cell-based HTRF® assay to quantify the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These protocols are designed to be self-validating systems, incorporating essential quality control metrics and explaining the scientific rationale behind key experimental steps to ensure data integrity and accelerate the identification of potent and selective inhibitors.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

Quinazoline derivatives have established themselves as a "privileged structure" in drug discovery, capable of interacting with a multitude of biological targets. In oncology, their most significant impact has been as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[2][3] Dysregulation of kinases like EGFR and VEGFR is a hallmark of many cancers, driving tumor growth, proliferation, and angiogenesis.[3][4]

Many quinazoline-based drugs, such as gefitinib and erlotinib, function by competing with ATP at the kinase domain of EGFR, thereby blocking downstream signaling cascades.[1][2] The 2-Chloro-4-(4-fluorophenyl)quinazoline scaffold shares structural similarities with these known inhibitors, making it an attractive candidate for the development of novel therapeutics targeting the tyrosine kinase family. High-throughput screening is an essential first step in this process, enabling the rapid evaluation of thousands of derivatives to identify initial "hits" for further optimization.[5]

This document outlines two complementary HTS methodologies:

  • Biochemical (Target-Based) Assay: An in vitro kinase assay to directly measure the inhibition of a purified kinase enzyme. This approach is ideal for identifying compounds that interact directly with the target of interest.

  • Cell-Based (Phenotypic) Assay: An assay that measures a downstream event (protein phosphorylation) within a cellular context. This method provides more physiologically relevant data, confirming that compounds can cross the cell membrane and act on the target in its native environment.[2][6]

Target Rationale: EGFR and VEGFR-2
  • EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase frequently overexpressed or mutated in various cancers, including non-small cell lung cancer.[7][8] Its activation triggers pathways that promote cell proliferation and survival.[9] Quinazoline derivatives are well-documented as potent EGFR inhibitors.[1][2]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): The primary mediator of VEGF-induced angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[3][10] Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy.[4][11] Many quinazoline compounds exhibit dual inhibitory activity against both EGFR and VEGFR-2.[3][12]

Quality Control in High-Throughput Screening

The reliability of HTS data is paramount. A key statistical parameter used to validate the quality of an assay is the Z'-factor .[6][13] It provides a measure of the separation between the high and low signals of the assay controls, taking into account the signal variability.

The Z'-factor is calculated using the following formula:

Z' = 1 - [ (3 * (σp + σn)) / |μp - μn| ]

Where:

  • μp = mean of the positive control (e.g., uninhibited enzyme)

  • σp = standard deviation of the positive control

  • μn = mean of the negative control (e.g., fully inhibited enzyme or no enzyme)

  • σn = standard deviation of the negative control

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[6][14]
0 to 0.5Marginal assay; may require optimization.[6][14]
< 0Poor assay; not suitable for screening.[15]

All assays described herein should be optimized to consistently achieve a Z'-factor of ≥ 0.5 .

Biochemical HTS Assay: EGFR Kinase Inhibition via AlphaLISA®

The Amplified Luminescent Proximity Homogeneous Assay (Alpha) technology is a highly sensitive, no-wash, bead-based assay suitable for HTS.[16] This protocol adapts the AlphaLISA (the more robust evolution of AlphaScreen) technology to measure the phosphorylation of a biotinylated peptide substrate by purified EGFR kinase.[16][17]

Principle of the AlphaLISA EGFR Kinase Assay

The assay involves two bead types: Streptavidin-coated Donor beads and anti-phosphotyrosine antibody-conjugated Acceptor beads.[16][17] The kinase reaction uses a biotinylated peptide substrate. When the EGFR kinase phosphorylates the substrate, the anti-phosphotyrosine Acceptor bead binds to the newly added phosphate group. Simultaneously, the Donor bead binds to the biotin tag on the substrate. This brings the Donor and Acceptor beads into close proximity (<200 nm).[18] Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.[17][18] Inhibitors of EGFR will prevent substrate phosphorylation, thus no signal is generated.

Diagram 1: AlphaLISA Kinase Assay Workflow

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection cluster_2 Step 3: Readout A Dispense EGFR Enzyme, Biotinylated Substrate, ATP, and Test Compound B Incubate at RT (e.g., 60 min) A->B C Add Stop Solution with EDTA and AlphaLISA Acceptor Beads (Anti-pTyr) B->C D Incubate at RT (e.g., 60 min) C->D E Add Streptavidin Donor Beads D->E F Incubate in Dark (e.g., 30 min) E->F G Read on Alpha-enabled Plate Reader F->G cluster_pathway VEGFR-2 Signaling cluster_assay HTRF Detection in Lysate VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimer Dimerization & Autophosphorylation VEGFR2->Dimer PLCg PLCγ Dimer->PLCg Activates PI3K PI3K Dimer->PI3K Activates Downstream Downstream Signaling (Proliferation, Angiogenesis) PLCg->Downstream PI3K->Downstream pVEGFR2 Phosphorylated VEGFR-2 Ab_d2 Anti-pVEGFR-2 Ab (d2) pVEGFR2->Ab_d2 Ab_Eu Anti-Total VEGFR-2 Ab (Eu) pVEGFR2->Ab_Eu FRET FRET Signal Ab_d2->FRET Proximity Ab_Eu->FRET Proximity Inhibitor Quinazoline Derivative Inhibitor->Dimer Inhibits

Caption: Inhibition of VEGFR-2 autophosphorylation by quinazolines blocks FRET.

Materials and Reagents
ReagentSupplier ExamplePurpose
HUVEC or other relevant cell lineATCCExpresses endogenous VEGFR-2
Cell Culture Medium (e.g., EGM-2)LonzaCell growth and maintenance
Recombinant Human VEGF-AR&D SystemsStimulates VEGFR-2 phosphorylation
HTRF Phospho-VEGFR2 (Tyr1175) KitRevvity, CisbioContains lysis buffer and antibody reagents
384-well cell culture-treated platesCorningFor cell seeding and treatment
384-well low-volume white platesGreinerFor HTRF detection
Vandetanib or SorafenibSelleck ChemicalsReference VEGFR-2 inhibitor (Positive Control)
DMSO (Dimethyl sulfoxide)Sigma-AldrichCompound solvent (Negative Control)
Detailed Protocol (Two-Plate Assay)

Causality Behind Choices:

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are chosen as they endogenously express VEGFR-2 and are a physiologically relevant model for angiogenesis.

  • Serum Starvation: Cells are starved of growth factors prior to stimulation to reduce basal phosphorylation levels, thereby increasing the signal-to-background ratio of the VEGF-induced signal.

  • Two-Plate Protocol: This protocol, where cells are cultured in one plate and lysate is transferred to another for detection, allows for monitoring of cell health and confluence before the assay, improving data quality. [19][20] Protocol Steps:

  • Cell Seeding (Day 1):

    • Seed HUVEC cells into a 384-well, clear-bottom, cell-culture treated plate at an optimized density (e.g., 5,000-10,000 cells/well) in 20 µL of growth medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment (Day 2):

    • The next day, remove the growth medium and replace it with 15 µL of serum-free medium. Incubate for 4-6 hours (serum starvation).

    • Add 5 µL of 4X concentrated test compounds (in serum-free medium) to the wells. Include DMSO-only (0% inhibition) and reference inhibitor (100% inhibition) controls.

    • Incubate for 30 minutes at 37°C.

  • Cell Stimulation:

    • Prepare a 5X solution of VEGF-A in serum-free medium. The final concentration should elicit a sub-maximal response (EC₈₀), determined during assay development (e.g., 50 ng/mL).

    • Add 5 µL of the VEGF-A solution to all wells except for the unstimulated controls.

    • Incubate for the optimal time at 37°C (e.g., 5-10 minutes, determined experimentally). [19]

  • Cell Lysis:

    • Add 5 µL of 5X concentrated HTRF Lysis Buffer (provided in the kit) to each well.

    • Incubate for 30-45 minutes at room temperature on a plate shaker with gentle agitation. [21]

  • Detection:

    • Pre-mix the HTRF anti-pVEGFR2-d2 and anti-Total VEGFR2-Europium Cryptate antibodies in the detection buffer as per the kit instructions.

    • Transfer 16 µL of lysate from the cell plate to a new 384-well low-volume white plate.

    • Add 4 µL of the premixed antibody solution to each well.

    • Seal the plate and incubate for 4 hours to overnight at room temperature. [22]

  • Read Plate:

    • Read the plate on an HTRF-compatible reader, with excitation at 320 nm and simultaneous emission detection at 620 nm (donor) and 665 nm (acceptor).

    • Calculate the HTRF Ratio = (665 nm reading / 620 nm reading) * 10,000.

Data Analysis and Hit Identification

  • Normalization: For each plate, normalize the raw data (AlphaLISA counts or HTRF ratios) to percent inhibition using the on-plate controls:

    • Percent Inhibition = 100 * [ (μp - Sample Value) / (μp - μn) ]

  • Hit Selection: A "hit" is a compound that meets a predefined activity threshold. A common approach is to select compounds that exhibit an inhibition level greater than three standard deviations from the mean of the sample population (DMSO controls). [23] * Hit Threshold > μDMSO + (3 * σDMSO)

  • Confirmation and Dose-Response: Primary hits should be re-tested ("cherry-picked") from the source plates to confirm their activity. Confirmed hits are then evaluated in dose-response experiments to determine their potency (IC₅₀ value).

Conclusion

The protocols detailed in this guide provide a robust, dual-pronged strategy for the high-throughput screening of 2-Chloro-4-(4-fluorophenyl)quinazoline derivatives. By combining a direct, target-based biochemical assay with a physiologically relevant cell-based assay, researchers can efficiently identify and validate potent kinase inhibitors. Rigorous adherence to quality control standards, particularly the Z'-factor, is essential for ensuring the generation of high-quality, reproducible data that will form the foundation for successful lead optimization and subsequent drug development efforts.

References

  • BMG Labtech. (n.d.). Detection of tyrosine kinase activity in AlphaScreen mode. Retrieved from [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). [Source details not fully available].
  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. (n.d.). PMC. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Nematpour, M., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research, 21(1), e123826.
  • Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024, November 3). [Source details not fully available].
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024, September 5). Journal of Applied Pharmaceutical Science.
  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay. Retrieved from [Link]

  • BMG Labtech. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. (n.d.). Arabian Journal of Chemistry.
  • Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. (2023, July 14). PubMed. Retrieved from [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024, November 12). Dove Medical Press.
  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023, November 5). PubMed. Retrieved from [Link]

  • On HTS: Z-factor. (2023, December 12). [Source details not fully available].
  • PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2020, December 21).
  • Eglen, R. M., et al. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status. PMC. Retrieved from [Link]

  • Trinquet, E., et al. (n.d.). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. PMC. Retrieved from [Link]

  • Data analysis approaches in high throughput screening. (2014, April 8). [Source details not fully available].
  • Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. PubMed. Retrieved from [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2016, June 21).
  • Inglese, J., et al. (n.d.). Reporting data from high-throughput screening of small-molecule libraries. Genome.gov. Retrieved from [Link]

  • Cell Lysate-Based AlphaLISA Deubiquitinase Assay Platform for Identification of Small Molecule Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • High-Throughput Screening Data Analysis. (2016, July 22). Basicmedical Key. Retrieved from [Link]

  • Guidelines for HTRF technology in EGFR kinase assay. (2022, June 19). ResearchGate. Retrieved from [Link]

  • HTRF® Kinase Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Experimental design for testing the antimicrobial effects of 2-Chloro-4-(4-fluorophenyl)quinazoline

[1]

Executive Summary & Scientific Rationale

The quinazoline pharmacophore is a "privileged structure" in medicinal chemistry, forming the core of approved drugs like gefitinib and prazosin. However, its utility in antimicrobial therapeutics is gaining renewed attention due to the rise of multidrug-resistant (MDR) pathogens.

This protocol focuses on 2-Chloro-4-(4-fluorophenyl)quinazoline .[1]

  • The 4-(4-fluorophenyl) moiety: Fluorine substitution enhances metabolic stability (blocking P450 oxidation at the para-position) and increases lipophilicity, facilitating penetration through bacterial cell walls (particularly the mycolic acid layer of Mycobacteria or the outer membrane of Gram-negatives).[1]

  • The 2-Chloro substituent: While often viewed as a "leaving group" for synthesis, the 2-chloro position in this context is evaluated for its direct electrophilic potential and its ability to interact with nucleophilic residues in the active sites of target enzymes like DNA Gyrase ( subunit B) or Dihydrofolate Reductase (DHFR) .[1]

Caution: The 2-chloro group makes this compound reactive. Stability in protic solvents must be managed carefully during stock preparation.

Compound Preparation & Handling[1][2][3][4][5][6][7][8][9][10]

Objective: Ensure compound integrity and accurate concentration for biological assays.

Physicochemical Properties[8][11][12]
  • Molecular Weight: ~258.68 g/mol

  • Solubility: Low in water; High in DMSO and DMF.

  • Stability: Susceptible to hydrolysis at the C-2 position in acidic/basic aqueous solutions over time.

Stock Solution Protocol
  • Weighing: Weigh 10 mg of 2-Chloro-4-(4-fluorophenyl)quinazoline into a sterile, antistatic microcentrifuge tube.

  • Dissolution: Add 100% Dimethyl Sulfoxide (DMSO) to achieve a final concentration of 10,240 µg/mL (Stock A).

    • Calculation: Volume DMSO (mL) = Mass (mg) / 10.24.[1]

  • Sonicate: Sonicate for 5 minutes at room temperature to ensure complete solubilization.

  • Sterility: Do not filter sterilize if the volume is small (loss of compound). DMSO at this concentration is self-sterilizing.

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the C-Cl bond.

Experimental Design: Phase 1 - MIC Determination

Standard: CLSI M07 (Bacteria) / M38 (Filamentous Fungi) Method: Broth Microdilution[1]

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Plates: 96-well round-bottom polystyrene plates (untreated).[1]

  • Control Drugs: Ciprofloxacin (Gram-neg/pos), Fluconazole (Fungi).[1][2]

  • Indicator: Resazurin (0.01%) for visual confirmation (optional but recommended).[1]

Workflow Diagram (Graphviz)

MIC_WorkflowStockStock Prep(10,240 µg/mL in DMSO)DilutionIntermediate Dilution(1:100 in Media)Stock->Dilution 100% DMSOPlatingSerial Dilution(96-well Plate)Dilution->Plating 2x Final Conc.IncubationIncubation(16-20h @ 35°C)Plating->IncubationInoculumInoculum Prep(0.5 McFarland)Inoculum->Plating 5x10^5 CFU/mLReadoutData Readout(Visual/OD600)Incubation->Readout

Figure 1: High-throughput screening workflow for MIC determination following CLSI standards.

Detailed Protocol
  • Plate Setup: Dispense 100 µL of CAMHB into columns 2-12 of the 96-well plate.

  • Compound Addition: Add 200 µL of the Intermediate Dilution (128 µg/mL in broth, max 1% DMSO) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 100 µL.

    • Result: Concentration range 64 µg/mL to 0.125 µg/mL.

    • Controls: Column 11 = Growth Control (Broth + Inoculum + DMSO vehicle).[1] Column 12 = Sterility Control (Broth only).

  • Inoculation: Prepare bacterial suspension (e.g., S. aureus ATCC 29213) to 0.5 McFarland . Dilute 1:100 in CAMHB, then add 100 µL to wells 1-11.

    • Final Test Density: ~5 x 10^5 CFU/mL.[3]

  • Incubation: 35°C ± 2°C for 16-20 hours (ambient air).

  • Analysis: The MIC is the lowest concentration showing no visible growth .[4]

Experimental Design: Phase 2 - Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic or bactericidal.

Protocol
  • Dosing: Prepare tubes with CAMHB containing the compound at 1x MIC , 2x MIC , and 4x MIC . Include a growth control (no drug).[4]

  • Inoculum: Add bacteria to a final concentration of ~5 x 10^5 CFU/mL.

  • Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at 0, 4, 8, and 24 hours .

  • Quantification: Serially dilute aliquots in saline and plate onto nutrient agar. Count colonies after overnight incubation.

Data Interpretation
OutcomeLog Reduction (vs. Initial Inoculum)
Bacteriostatic < 3 Log₁₀ reduction
Bactericidal ≥ 3 Log₁₀ reduction (99.9% kill)

Experimental Design: Phase 3 - Mechanism of Action (MOA)

Hypothesis: Quinazolines typically target DNA Gyrase (ATP-binding pocket) or inhibit DHFR.[1] The 4-fluorophenyl group suggests potential membrane interaction, but enzymatic inhibition is the primary suspect.

DNA Gyrase Supercoiling Inhibition Assay[1]
  • Principle: Relaxed plasmid pBR322 is converted to the supercoiled form by DNA Gyrase. Inhibitors prevent this conversion.

  • Method:

    • Incubate Relaxed pBR322 (0.5 µg) + E. coli DNA Gyrase (1 U) + Test Compound (varying concentrations) for 30 min at 37°C.

    • Stop reaction and run on 1% agarose gel.

    • Result: Presence of relaxed bands (upper) indicates inhibition; supercoiled bands (lower) indicate activity.[1]

Mechanistic Pathway Diagram (Graphviz)[1]

MOA_PathwayCompound2-Cl-4-(4-F-Ph)-QNZTarget1DNA Gyrase (GyrB)Compound->Target1 Primary Binding(H-bond/Pi-stacking)Target2Cell MembraneCompound->Target2 Secondary (High Conc.)Lipophilic InsertionEffect1Inhibition ofATP HydrolysisTarget1->Effect1Effect2Disruption ofProton Motive ForceTarget2->Effect2DeathBacterial Cell DeathEffect1->Death Bacteriostatic/CidalEffect2->Death

Figure 2: Proposed Mechanism of Action. Primary targeting of GyrB ATP-binding pocket is characteristic of 4-substituted quinazolines.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [1]

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron. Link[1]

  • Ezelarab, H. A. A., et al. (2021). Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and biological applications. Bioorganic Chemistry. Link

  • Hameed, A., et al. (2018). Quinazoline and quinazolinone as important medicinal scaffolds: A comparative patent review (2011-2016). Expert Opinion on Therapeutic Patents. Link[1]

Application Notes & Protocols: The Strategic Use of 2-Chloro-4-(4-fluorophenyl)quinazoline in the Synthesis of Next-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting EGFR with Precision

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1][2] In numerous cancers, including a significant subset of non-small cell lung cancers (NSCLC), aberrant EGFR signaling due to mutations or overexpression drives tumor growth and progression.[1][3] This has established EGFR as a critical therapeutic target. The development of small-molecule Tyrosine Kinase Inhibitors (TKIs) that compete with adenosine triphosphate (ATP) at the catalytic site of the EGFR kinase domain has revolutionized treatment for patients with EGFR-mutant cancers.

At the heart of many clinically successful EGFR TKIs, such as gefitinib and erlotinib, lies the quinazoline scaffold.[1][4] This bicyclic aromatic structure serves as a highly effective pharmacophore, anchoring the inhibitor within the ATP-binding pocket. This application note provides a detailed guide for researchers and drug development professionals on the strategic use of a key intermediate, 2-Chloro-4-(4-fluorophenyl)quinazoline , for the synthesis of potent and specific EGFR inhibitors. We will explore the underlying chemistry, provide a detailed experimental protocol, and discuss the rationale behind key procedural steps.

The Quinazoline Core: A Privileged Scaffold for Kinase Inhibition

The efficacy of the quinazoline core stems from its ability to mimic the adenine ring of ATP. This structural analogy allows it to position itself effectively within the hinge region of the EGFR kinase domain. The most critical interaction is a hydrogen bond formed between the N1 nitrogen of the quinazoline ring and the backbone amide of a key methionine residue (Met793).[5] This interaction is a hallmark of this inhibitor class and is essential for high-affinity binding.

Modifications at the C2 and C4 positions of the quinazoline ring are instrumental in defining the inhibitor's potency, selectivity, and pharmacokinetic profile.[6][7]

  • C4 Position: Typically bears a substituted aniline moiety that projects into a hydrophobic pocket, providing crucial van der Waals interactions and modulating selectivity.

  • C2 Position: While often unsubstituted, this position offers a valuable vector for chemical modification to enhance solubility, introduce covalent warheads for irreversible inhibition, or fine-tune electronic properties.

The precursor, 2-Chloro-4-(4-fluorophenyl)quinazoline , is designed for precisely this purpose. With the C4 position already occupied by a fluorophenyl group, the reactive chlorine atom at the C2 position serves as a chemical handle for introducing further diversity through nucleophilic aromatic substitution (SNAr).

Featured Intermediate: 2-Chloro-4-(4-fluorophenyl)quinazoline

This intermediate is a cornerstone for building a library of novel EGFR inhibitors. The chlorine atom at the C2 position, while less reactive than a halogen at the C4 position, can be displaced by various nucleophiles under appropriate conditions, allowing for the exploration of new chemical space.[4]

Property Value
CAS Number 113242-33-4
Molecular Formula C₁₄H₈ClFN₂
Molecular Weight 258.68 g/mol
Appearance White to light yellow solid
Purity ≥95%

Synthetic Protocol: Synthesis of a Novel 2-Amino-4-(4-fluorophenyl)quinazoline Derivative

This section provides a detailed, self-validating protocol for a representative synthesis using 2-Chloro-4-(4-fluorophenyl)quinazoline.

Principle: The protocol describes a nucleophilic aromatic substitution (SNAr) reaction. A primary or secondary amine (R¹R²NH) displaces the C2-chloro substituent, facilitated by heat and a non-nucleophilic base. The base is crucial for scavenging the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Synthetic Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis reagents Combine Reactants: - 2-Chloro-4-(4-fluorophenyl)quinazoline - Nucleophile (Amine) - Base (DIPEA) - Solvent (Isopropanol) reflux Heat to Reflux (e.g., 85°C) Monitor by TLC reagents->reflux Inert Atmosphere (N2) quench Cool & Quench (Add Water) reflux->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash_dry Wash, Dry & Concentrate extract->wash_dry purify Purify by Column Chromatography wash_dry->purify characterize Characterize: - NMR - MS - HPLC purify->characterize final_product Final Product (>98% Purity) characterize->final_product

Caption: Synthetic and analytical workflow for the synthesis of a novel EGFR inhibitor.

Materials and Equipment
  • Reagents:

    • 2-Chloro-4-(4-fluorophenyl)quinazoline (1.0 eq)

    • Substituted Amine (e.g., 3-ethynylaniline, 1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Isopropanol (IPA), anhydrous

    • Ethyl Acetate (EtOAc), HPLC grade

    • Hexanes, HPLC grade

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Magnesium Sulfate (MgSO₄), anhydrous

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and hotplate with oil bath

    • Inert atmosphere setup (Nitrogen or Argon)

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Rotary evaporator

    • Glassware for liquid-liquid extraction (separatory funnel)

    • Flash column chromatography system

Safety Precautions
  • Hazard Overview: Chloroquinazolines are often classified as irritants. They can cause skin irritation, serious eye damage, and may be harmful if swallowed.[8][9] Handle with care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes.[10] Wash hands thoroughly after handling.

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-4-(4-fluorophenyl)quinazoline (1.00 g, 3.86 mmol, 1.0 eq).

    • Purge the flask with nitrogen gas for 5 minutes. This inert atmosphere prevents potential side reactions with atmospheric moisture or oxygen.

    • Add anhydrous isopropanol (40 mL) to dissolve the starting material.

    • Add the selected nucleophile, for example, 3-ethynylaniline (0.54 g, 4.64 mmol, 1.2 eq). A slight excess of the nucleophile is used to ensure complete consumption of the limiting reagent.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 mL, 11.58 mmol, 3.0 eq). DIPEA is a bulky, non-nucleophilic base ideal for scavenging the HCl byproduct without competing in the substitution reaction.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to reflux (approx. 85°C) using an oil bath.

    • Monitor the reaction progress every hour using TLC (e.g., 30% Ethyl Acetate in Hexanes as eluent). Spot the starting material and the reaction mixture side-by-side. The reaction is complete upon the disappearance of the 2-Chloro-4-(4-fluorophenyl)quinazoline spot. The expected reaction time is typically 6-12 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the isopropanol.

    • Redissolve the resulting residue in Ethyl Acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL). This removes the DIPEA-HCl salt and other water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate again on the rotary evaporator to yield the crude product.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 5% to 40% Ethyl Acetate in Hexanes). The gradient is chosen to effectively separate the nonpolar impurities from the more polar product.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final compound as a solid.

    • Confirm the structure and assess the purity of the final product using:

      • ¹H & ¹³C NMR: To confirm the covalent attachment of the amine nucleophile and the overall molecular structure.

      • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

      • HPLC: To determine the final purity, which should ideally be >98% for use in biological assays.

Representative Results
Compound Role Mol. Weight Amount (mmol) Yield (%) Purity (HPLC)
2-Chloro-4-(4-fluorophenyl)quinazolineStarting Material258.683.86->95%
3-EthynylanilineNucleophile117.154.64--
N-(3-ethynylphenyl)-4-(4-fluorophenyl)quinazolin-2-amineProduct339.36(Hypothetical)75%>98%

Mechanism of Action and Biological Relevance

The newly synthesized quinazoline derivative is designed to act as an ATP-competitive inhibitor of EGFR. Its binding mechanism is predicated on key structural features.

EGFR Inhibition cluster_binding_pocket EGFR ATP-Binding Pocket cluster_inhibitor Quinazoline Inhibitor Hinge Hinge Region Met793 Met793 HydrophobicPocket Hydrophobic Pocket Inhibitor Quinazoline Core N1 C4-Aniline Group Inhibitor:f1->Met793 H-Bond (Key Interaction) Inhibitor:f2->HydrophobicPocket Hydrophobic Interactions

Caption: Binding mode of a quinazoline inhibitor in the EGFR ATP pocket.

The N1 atom of the quinazoline core forms a critical hydrogen bond with the backbone of Met793 in the hinge region, anchoring the molecule. The 4-(4-fluorophenyl) group and the newly introduced 2-anilino substituent occupy adjacent hydrophobic regions, displacing the adenine portion of ATP and preventing kinase activation and downstream signaling. This inhibition of EGFR autophosphorylation ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.

Conclusion

2-Chloro-4-(4-fluorophenyl)quinazoline is a strategically designed and highly valuable intermediate for the synthesis of novel EGFR inhibitors. The protocol detailed herein provides a robust and reproducible method for leveraging its reactivity at the C2 position to generate diverse libraries of potential therapeutic agents. By understanding the underlying chemical principles and adhering to a rigorous experimental workflow, researchers can effectively utilize this precursor to advance the discovery and development of next-generation targeted cancer therapies.

References

  • Adottu, N. et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075.
  • Al-Suwaidan, I. A. et al. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry.
  • Asati, V., & Sharma, A. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • El Gendy, M. A. et al. (2024).
  • Sharma, P. et al. (2024).
  • Google Patents. (n.d.). Synthetic method of lapatinib - CN103159747A.
  • Wang, S. et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 636-646.
  • Anumula, R. R. (2017). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: Current Research, 6(3).
  • PENTA s.r.o. (2025). Safety Data Sheet - Quinoline. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of lapatinib intermediate and analogues thereof - CN102321076B.
  • New Drug Approvals. (2014). LAPATINIB, GW572016, An EGFR-ErbB-2 inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lapatinib. PubChem Compound Database. Retrieved from [Link]

  • Wang, Y. et al. (2021). Design, synthesis and biological evaluation of 2H-[3][5]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Medicinal Chemistry, 12(8), 1333-1341.

Sources

Techniques for purifying 2-Chloro-4-(4-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Strategies for 2-Chloro-4-(4-fluorophenyl)quinazoline

Executive Context & Mechanistic Profiling

2-Chloro-4-(4-fluorophenyl)quinazoline is a highly valuable electrophilic intermediate in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other bioactive heterocycles. The compound is typically synthesized via the regioselective Suzuki-Miyaura cross-coupling of 2,4-dichloroquinazoline with 4-fluorophenylboronic acid. The regioselectivity is driven by the enhanced electrophilicity of the C-4 position, where the adjacent N-3 nitrogen effectively stabilizes the Meisenheimer intermediate during the catalytic cycle [1, 2].

However, this synthesis inherently generates a complex crude matrix. As a Senior Application Scientist, it is critical to understand the causality of impurities to design an effective purification strategy:

  • Over-coupled Impurities: Trace amounts of 2,4-bis(4-fluorophenyl)quinazoline form due to secondary cross-coupling at the C-2 position.

  • Hydrolysis Products: The C-2 chlorine atom remains highly susceptible to nucleophilic attack. Exposure to moisture during aqueous workup or ambient humidity leads to the formation of 4-(4-fluorophenyl)quinazolin-2-ol [3].

  • Unreacted Starting Material: Residual 2,4-dichloroquinazoline may persist if the boronic acid stoichiometry was strictly controlled to prevent over-coupling.

Because the target molecule contains a moisture- and nucleophile-sensitive C-2 chloride, aprotic and anhydrous conditions must be strictly maintained throughout the purification workflow.

Purification Logic & Workflow

To achieve >99% purity, a two-dimensional purification approach is required: Normal-Phase Flash Chromatography to separate structurally distinct by-products, followed by Anhydrous Recrystallization to remove trace co-eluting isomers and silica artifacts.

G Crude Crude 2-Chloro-4-(4-fluorophenyl)quinazoline Chromatography Normal-Phase Flash Chromatography (Hexane/EtOAc Gradient) Crude->Chromatography Fractions Fraction Collection & TLC Analysis Chromatography->Fractions PolarImp Polar Impurities Retained (Quinazolin-2-ol) Chromatography->PolarImp Retained Recryst Anhydrous Recrystallization (Hexane/DCM) Fractions->Recryst Target Fractions Pure Pure Target Compound (>99% Purity) Recryst->Pure QC Self-Validation QC (1H NMR, LC-MS) Pure->QC

Caption: Logical workflow for the purification of 2-chloro-4-(4-fluorophenyl)quinazoline.

Quantitative Data: Chromatographic Profiling

Before initiating the protocols, TLC profiling is mandatory to establish the elution gradient. The following table summarizes the expected retention factors (


) and the logic behind their separation.
Compound

(Hexane:EtOAc 8:2)
Polarity & Separation Logic
2,4-Bis(4-fluorophenyl)quinazoline 0.75Highly non-polar; elutes first. Driven by the loss of the polar C-Cl bond and addition of a lipophilic aryl ring.
2,4-Dichloroquinazoline 0.65Slightly less polar than the target; elutes just before or closely with the target. Requires a shallow gradient for separation.
2-Chloro-4-(4-fluorophenyl)quinazoline 0.55 Target compound; intermediate polarity.
4-(4-Fluorophenyl)quinazolin-2-ol 0.10Highly polar due to hydrogen bonding (-OH/-NH tautomerism); strongly retained on silica gel [1].

Experimental Protocols

Protocol 1: Moisture-Free Normal-Phase Flash Chromatography

Causality Check: We utilize a dry-loading technique because dissolving the crude mixture in the eluent often requires a polar solvent (like DCM), which can cause band broadening and poor resolution of the closely eluting 2,4-dichloroquinazoline impurity.

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using anhydrous Hexane as the slurry solvent. Ensure the silica is fully wetted with no channeling.

  • Dry Loading: Dissolve the crude mixture in a minimal volume of anhydrous dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) to the flask. Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this powder evenly onto the top of the packed column.

  • Elution Gradient:

    • Begin elution with 100% Hexane (2 column volumes) to flush out non-polar aliphatic impurities.

    • Gradually increase polarity to Hexane:Ethyl Acetate (95:5) to elute the 2,4-bis(4-fluorophenyl)quinazoline.

    • Transition to Hexane:Ethyl Acetate (90:10 to 85:15) to elute the target 2-chloro-4-(4-fluorophenyl)quinazoline.

  • Fractionation: Collect fractions in clean, dry tubes. Monitor via TLC (UV 254 nm). Combine fractions containing the pure target (

    
     ~0.55) and concentrate under reduced pressure at 
    
    
    
    C to minimize thermal degradation.
Protocol 2: Anhydrous Recrystallization

Causality Check: While ethanol is a standard recrystallization solvent for many heterocycles, it must be strictly avoided here . Heating 2-chloroquinazolines in primary alcohols induces Nucleophilic Aromatic Substitution (


), converting the target into a 2-alkoxyquinazoline [3]. We utilize an aprotic Hexane/DCM solvent system.
  • Dissolution: Transfer the chromatographed solid to a dry Erlenmeyer flask. Add a minimal amount of anhydrous DCM and warm gently (

    
    C) until the solid is completely dissolved.
    
  • Anti-Solvent Addition: Slowly add anhydrous Hexane dropwise while swirling the flask until the solution becomes faintly turbid.

  • Crystallization: Add a single drop of DCM to clear the turbidity. Cover the flask and allow it to cool slowly to room temperature, then transfer to an ice bath (

    
    C) for 2 hours to maximize crystal yield.
    
  • Isolation: Filter the crystals rapidly using a Büchner funnel under a nitrogen blanket (if possible) to prevent atmospheric moisture condensation. Wash the filter cake with ice-cold anhydrous Hexane. Dry in a vacuum desiccator overnight.

Self-Validating Systems (In-Process QC)

A protocol is only as good as its validation. To ensure the purification was successful and no degradation occurred, the system must self-validate against the following analytical benchmarks:

  • LC-MS Validation: The target must exhibit a primary molecular ion peak at

    
     259 
    
    
    
    (accounting for the
    
    
    isotope).
    • Failure Mode: If a peak at

      
       241 is observed, the protocol failed due to moisture ingress (hydrolysis to the quinazolin-2-ol). If ethanol was mistakenly used in recrystallization, a peak at 
      
      
      
      283 will appear.
  • 
     NMR Validation (
    
    
    
    ):
    The spectrum must show clean aromatic splitting for the 4-fluorophenyl group (typically a distinct multiplet or pseudo-triplet around 7.2-7.3 ppm due to
    
    
    coupling) and the quinazoline core.
    • Failure Mode: The appearance of a broad exchangeable singlet at

      
       ppm indicates the presence of the -OH/-NH tautomer of the hydrolysis impurity.
      

References

  • University of South Florida. "2,4-Disubstituted Quinazolines with Antileishmanial or Antibacterial Activity." Digital Commons @ USF. URL:[Link]

  • MDPI. "Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines." Molecules. URL: [Link]

Cell-based assays to determine the cytotoxicity of 2-Chloro-4-(4-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cytotoxicity Profiling of 2-Chloro-4-(4-fluorophenyl)quinazoline

Introduction & Scope

Subject: 2-Chloro-4-(4-fluorophenyl)quinazoline Chemical Class: Halogenated Quinazoline Scaffold Primary Application: Anticancer Lead Optimization / Structure-Activity Relationship (SAR) Studies

The quinazoline pharmacophore is a "privileged structure" in medicinal chemistry, forming the core of clinically approved EGFR inhibitors (e.g., Gefitinib, Erlotinib) and tubulin polymerization inhibitors. The specific derivative 2-Chloro-4-(4-fluorophenyl)quinazoline represents a critical electrophilic scaffold. The C2-chlorine atom serves as a reactive handle for nucleophilic substitution (typically with amines) to generate diverse libraries, yet the scaffold itself possesses intrinsic biological activity that must be quantified.

Scientific Rationale: Determining the cytotoxicity of this parent scaffold is essential for two reasons:

  • Baseline Toxicity: To distinguish whether the biological activity of subsequent derivatives arises from the new substituent or the core quinazoline skeleton.

  • Mechanism of Action: 4-phenylquinazolines often target the colchicine-binding site of tubulin or ATP-binding pockets of kinases. High cytotoxicity in the low micromolar range (1–10 µM) suggests specific target engagement rather than non-specific cellular stress.

This guide outlines a multi-parametric workflow to evaluate the cytotoxic potential of 2-Chloro-4-(4-fluorophenyl)quinazoline, moving from metabolic screening to mechanistic confirmation.

Compound Handling & Preparation

Critical Quality Attribute: The C2-chloro position is susceptible to hydrolysis in aqueous environments over time, converting the active chloro-quinazoline into the thermodynamically stable (but often inactive) quinazolin-4(3H)-one.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Concentration: Prepare a 10 mM or 20 mM primary stock.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute in serum-free media immediately prior to cell treatment. Ensure final DMSO concentration is <0.5% (v/v) to prevent solvent-induced toxicity.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the cytotoxicity profiling campaign, ensuring data integrity from solubilization to mechanistic readout.

CytotoxicityWorkflow cluster_Assays Cell-Based Assays Compound 2-Chloro-4-(4-fluorophenyl) quinazoline (Solid) Stock DMSO Stock Prep (10-20 mM) *Freshness Critical* Compound->Stock Solubilization Dilution Serial Dilution (Media, <0.5% DMSO) Stock->Dilution Dilution CCK8 Primary Screen: CCK-8 / MTT (Metabolic Activity) Dilution->CCK8 24-72h Incubation LDH Secondary Screen: LDH Release (Membrane Integrity) CCK8->LDH Confirmation Analysis Data Analysis (IC50, Curve Fitting) CCK8->Analysis Annexin Mechanistic: Annexin V / PI (Apoptosis vs Necrosis) LDH->Annexin Mode of Death Annexin->Analysis

Caption: Integrated workflow for quinazoline cytotoxicity profiling, prioritizing stock stability and sequential assay validation.

Primary Screening: Metabolic Viability (CCK-8 Assay)

While MTT is traditional, the Cell Counting Kit-8 (CCK-8) (utilizing WST-8) is recommended for quinazolines.

  • Why? WST-8 produces a water-soluble formazan, eliminating the solubilization step required for MTT. This reduces experimental error and prevents potential interaction between the chloro-quinazoline and SDS/DMSO solubilizers used in MTT.

Protocol:
  • Cell Seeding:

    • Seed adherent cancer cells (e.g., A549, HeLa, MCF-7) at

      
       to 
      
      
      
      cells/well in 96-well plates.
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Remove old media.[1][2]

    • Add 100 µL of fresh media containing the compound at varying concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin or Gefitinib).

    • Incubate for 48 or 72 hours.

  • Readout:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1–4 hours (monitor color development).

    • Measure absorbance at 450 nm (reference 650 nm).

Data Processing: Calculate % Viability:



Plot log(concentration) vs. % Viability using non-linear regression (4-parameter logistic fit) to determine the IC50 .

Secondary Profiling: Membrane Integrity (LDH Assay)

Metabolic assays (CCK-8) cannot distinguish between cytostatic effects (growth arrest) and cytotoxic effects (cell death). The Lactate Dehydrogenase (LDH) release assay confirms actual membrane rupture.

Protocol Insight:

  • This assay can be multiplexed. Use the supernatant from the treatment plate before adding CCK-8 reagent if the setup allows, or run a parallel plate.

  • High LDH + Low CCK-8: Indicates Necrosis or late-stage Apoptosis.

  • Low LDH + Low CCK-8: Indicates Cytostasis (Growth Arrest) – common for kinase inhibitors.

Mechanistic Confirmation: Annexin V / PI Staining

Quinazolines often induce apoptosis via EGFR pathway blockade or tubulin destabilization. Flow cytometry is the gold standard to categorize cell death.

Pathway Visualization: Potential Mechanism of Action

Mechanism Drug 2-Chloro-4-(4-fluorophenyl) quinazoline Target1 EGFR Kinase (Inhibition) Drug->Target1 Potential Target2 Tubulin (Polymerization Inhibition) Drug->Target2 Potential Signal1 PI3K / AKT Pathway Downregulation Target1->Signal1 Signal2 Mitotic Arrest (G2/M Phase) Target2->Signal2 Effect Caspase Activation (3/7) Signal1->Effect Signal2->Effect Outcome Apoptosis (Annexin V+) Effect->Outcome

Caption: Hypothesized apoptotic pathways triggered by quinazoline scaffolds, validating the use of Annexin V assays.

Protocol:
  • Treatment: Treat cells (6-well plate) with IC50 and 2xIC50 concentrations for 24 hours.

  • Harvesting: Collect supernatant (floating cells) and trypsinize adherent cells. Combine them (crucial to capture early apoptotic cells).

  • Staining:

    • Wash with cold PBS.

    • Resuspend in Binding Buffer.

    • Add Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI) (stains DNA in necrotic/permeabilized cells).

    • Incubate 15 min in dark.

  • Flow Cytometry Analysis:

    • Q3 (Annexin-/PI-): Live cells.

    • Q4 (Annexin+/PI-): Early Apoptosis.

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

Representative Data Presentation

When reporting results for 2-Chloro-4-(4-fluorophenyl)quinazoline, structure your data as follows to facilitate comparison with literature values for Gefitinib or other quinazolines.

Cell LineTissue OriginIC50 (µM)Mechanism (Primary)Reference Standard (Gefitinib)
A549 Lung Carcinoma[To be determined]Apoptosis~ 15–20 µM
HeLa Cervical Cancer[To be determined]Mitotic Arrest~ 10–15 µM
MCF-7 Breast Cancer[To be determined]Apoptosis~ 10–20 µM

Note: The "2-chloro" derivative is often less potent than 4-amino substituted analogs but should show activity in the 10–50 µM range if the scaffold is cell-permeable.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for In Vitro Cytotoxicity Testing of Quinazoline Derivatives. Retrieved from 2

  • Abcam. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.[1][2][3] Retrieved from

  • National Institutes of Health (PMC). (2019). Synthesis and cytotoxic evaluation of quinazolinone derivatives. Retrieved from 4

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazoline-Based Inhibitors. Retrieved from 5

  • Merck (Sigma-Aldrich). (n.d.). Cell Viability and Proliferation Assays: MTT Protocol. Retrieved from 3

Sources

Application Notes & Protocols for Preclinical Efficacy Evaluation of 2-Chloro-4-(4-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Neuropharmacology and Drug Development

Introduction

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives approved for therapeutic use, particularly in oncology.[1] Compounds bearing this structure are known to interact with a range of biological targets, most notably tyrosine kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[2][3] While the primary focus of quinazoline research has been in anti-cancer therapies, the diverse biological activities associated with this scaffold suggest potential applications in other therapeutic areas.[4]

This document provides detailed protocols for evaluating the in vivo efficacy of a specific quinazoline derivative, 2-Chloro-4-(4-fluorophenyl)quinazoline, in animal models of neurological and psychiatric disorders. It is important to note that, as of the writing of this guide, the specific mechanism of action for this compound is not extensively characterized in the public domain. The following protocols are therefore based on the hypothesis that its structural features may confer activity in the central nervous system (CNS), a premise that warrants exploratory preclinical investigation.

This guide is intended for researchers, scientists, and drug development professionals. It offers a framework for selecting appropriate animal models and provides step-by-step methodologies for assessing the potential anxiolytic, anticonvulsant, and analgesic properties of 2-Chloro-4-(4-fluorophenyl)quinazoline.

Hypothesized Therapeutic Targets and Rationale for Model Selection

Given the broad bioactivity of the quinazoline class, we will explore three potential, yet hypothetical, CNS applications for 2-Chloro-4-(4-fluorophenyl)quinazoline:

  • Anxiolytic Activity: The structural complexity of the compound could allow for interaction with neurotransmitter systems implicated in anxiety, such as the GABAergic or serotonergic pathways. Animal models of anxiety are designed to elicit behaviors analogous to human anxiety symptoms, such as avoidance of novel or open spaces.[5][6]

  • Anticonvulsant Effects: Ion channels and receptors that modulate neuronal excitability are key targets for anticonvulsant drugs. We will explore models that induce seizures through chemical convulsants to assess the compound's potential to suppress seizure activity.[7][8]

  • Analgesic Properties in Neuropathic Pain: Neuropathic pain arises from damage to the somatosensory nervous system and involves complex signaling pathways.[9][10] Animal models that mimic this condition through nerve injury are standard for testing novel analgesics.[11][12]

The selection of these therapeutic areas is based on the need for novel chemical entities with improved efficacy and safety profiles in treating these debilitating conditions.

Experimental Workflows

General Workflow for In Vivo Efficacy Studies

The following diagram outlines the general workflow for conducting preclinical efficacy studies in animal models.

G cluster_0 Phase 1: Preliminary Assessments cluster_1 Phase 2: Treatment and Monitoring cluster_2 Phase 3: Endpoint Analysis Acclimatization Acclimatization Baseline Behavioral Testing Baseline Behavioral Testing Acclimatization->Baseline Behavioral Testing Randomization Randomization Baseline Behavioral Testing->Randomization Dosing Dosing Randomization->Dosing Behavioral Assessments Behavioral Assessments Dosing->Behavioral Assessments Clinical Observations Clinical Observations Behavioral Assessments->Clinical Observations Tissue Collection Tissue Collection Clinical Observations->Tissue Collection Biochemical Assays Biochemical Assays Tissue Collection->Biochemical Assays Data Analysis Data Analysis Biochemical Assays->Data Analysis

Caption: General experimental workflow for in vivo studies.

Section 1: Evaluation of Anxiolytic Activity

Animal models of anxiety are crucial for understanding the pathophysiology of this complex disorder and for screening novel therapeutic compounds.[5] These models often rely on the innate aversion of rodents to open, brightly lit, or elevated spaces.[6][13]

Elevated Plus Maze (EPM) Test

The EPM is a widely used model to assess anxiety-like behavior in rodents.[14] It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated areas.

Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Animals: Adult male mice or rats, acclimatized to the testing room for at least 1 hour before the experiment.

  • Procedure: a. Administer 2-Chloro-4-(4-fluorophenyl)quinazoline or vehicle control intraperitoneally (i.p.) 30 minutes before the test. b. Place the animal in the center of the maze, facing an open arm. c. Allow the animal to explore the maze for 5 minutes. d. Record the session using a video camera for later analysis.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled (to assess general locomotor activity).

  • Interpretation: Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms, without significantly altering total locomotor activity.

Open Field Test (OFT)

The OFT assesses anxiety-like behavior by measuring the animal's tendency to remain in the periphery of a novel arena versus exploring the center.[5]

Protocol:

  • Apparatus: A square arena with high walls, illuminated from above.

  • Animals: Adult male mice or rats.

  • Procedure: a. Administer the test compound or vehicle 30 minutes prior to the test. b. Place the animal in the center of the open field. c. Allow for a 10-minute exploration period. d. Track the animal's movement using an automated video-tracking system.

  • Parameters Measured:

    • Time spent in the center of the arena.

    • Distance traveled in the center.

    • Total distance traveled.

    • Rearing frequency.

  • Interpretation: A compound with anxiolytic properties will likely increase the time spent and activity in the central zone of the open field.

Parameter Vehicle Control (Expected) 2-Chloro-4-(4-fluorophenyl)quinazoline (Hypothesized Anxiolytic Effect)
EPM: % Time in Open Arms LowIncreased
EPM: Open Arm Entries LowIncreased
OFT: Time in Center LowIncreased
Total Locomotion NormalUnchanged

Section 2: Evaluation of Anticonvulsant Activity

Chemically induced seizure models are fundamental in the preclinical evaluation of potential antiepileptic drugs.[7][8]

Pentylenetetrazole (PTZ)-Induced Seizure Model

PTZ is a GABA-A receptor antagonist that induces generalized tonic-clonic seizures. This model is effective for identifying compounds that raise the seizure threshold.[7]

Protocol:

  • Animals: Adult male mice.

  • Procedure: a. Administer 2-Chloro-4-(4-fluorophenyl)quinazoline or vehicle control (i.p.) 30 minutes before PTZ injection. b. Inject a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.). c. Immediately place the animal in an observation chamber. d. Observe and score seizure activity for 30 minutes using a standardized scale (e.g., Racine scale).

  • Parameters Measured:

    • Latency to the first myoclonic jerk.

    • Latency to generalized tonic-clonic seizures.

    • Seizure severity score.

    • Percentage of animals protected from seizures.

  • Interpretation: An effective anticonvulsant will increase the latency to seizures and reduce their severity.

Maximal Electroshock (MES) Seizure Model

The MES test is used to identify compounds that prevent the spread of seizures.[15]

Protocol:

  • Apparatus: An electroshock device with corneal electrodes.

  • Animals: Adult male rats.

  • Procedure: a. Administer the test compound or vehicle 30-60 minutes before the test. b. Apply a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) through the corneal electrodes. c. Observe the animal for the presence or absence of a tonic hindlimb extension.

  • Parameters Measured:

    • Presence or absence of tonic hindlimb extension.

    • Duration of the tonic extension.

  • Interpretation: A compound that abolishes the tonic hindlimb extension is considered to have anticonvulsant properties.

Parameter Vehicle Control (Expected) 2-Chloro-4-(4-fluorophenyl)quinazoline (Hypothesized Anticonvulsant Effect)
PTZ: Seizure Latency ShortIncreased
PTZ: Seizure Severity HighReduced
MES: Tonic Hindlimb Extension PresentAbsent or Reduced Duration

Section 3: Evaluation of Analgesic Efficacy in Neuropathic Pain

Animal models of neuropathic pain are created by inducing peripheral nerve injury, which leads to long-lasting hypersensitivity to thermal and mechanical stimuli.[9][16]

Chronic Constriction Injury (CCI) Model

The CCI model involves loose ligation of the sciatic nerve, leading to the development of allodynia and hyperalgesia.[9]

Protocol:

  • Surgical Procedure: a. Anesthetize an adult male rat. b. Surgically expose the sciatic nerve in one hind limb. c. Place four loose ligatures around the nerve. d. Suture the incision.

  • Behavioral Testing (7-14 days post-surgery): a. Mechanical Allodynia (von Frey Test): Measure the paw withdrawal threshold in response to calibrated von Frey filaments applied to the plantar surface of the hind paw. b. Thermal Hyperalgesia (Hargreaves Test): Measure the paw withdrawal latency in response to a radiant heat source.

  • Drug Administration: a. After establishing a stable baseline of hypersensitivity, administer 2-Chloro-4-(4-fluorophenyl)quinazoline or vehicle. b. Perform behavioral tests at various time points post-dosing (e.g., 30, 60, 120 minutes).

  • Interpretation: An effective analgesic will increase the paw withdrawal threshold in the von Frey test and increase the paw withdrawal latency in the Hargreaves test.

Signaling Pathway in Neuropathic Pain

The following diagram illustrates a simplified signaling pathway involved in the central sensitization that contributes to neuropathic pain.

G Peripheral Nerve Injury Peripheral Nerve Injury Ectopic Discharges Ectopic Discharges Peripheral Nerve Injury->Ectopic Discharges Neuroinflammation Neuroinflammation Ectopic Discharges->Neuroinflammation Glial Activation Glial Activation Neuroinflammation->Glial Activation Release of Pro-inflammatory Cytokines Release of Pro-inflammatory Cytokines Glial Activation->Release of Pro-inflammatory Cytokines Central Sensitization Central Sensitization Release of Pro-inflammatory Cytokines->Central Sensitization Allodynia & Hyperalgesia Allodynia & Hyperalgesia Central Sensitization->Allodynia & Hyperalgesia

Caption: Simplified neuropathic pain signaling pathway.

Parameter Vehicle Control (Expected) 2-Chloro-4-(4-fluorophenyl)quinazoline (Hypothesized Analgesic Effect)
von Frey: Paw Withdrawal Threshold LowIncreased
Hargreaves: Paw Withdrawal Latency ShortIncreased

Conclusion

The protocols outlined in this guide provide a robust framework for the initial in vivo screening of 2-Chloro-4-(4-fluorophenyl)quinazoline for potential CNS activities. While the therapeutic targets of this compound are yet to be fully elucidated, these exploratory studies in well-validated animal models of anxiety, epilepsy, and neuropathic pain can provide valuable insights into its pharmacological profile. Positive results from these efficacy studies would warrant further investigation into the specific molecular mechanisms of action.

References

  • Springer Nature Experiments. Animal Models of Neuropathic Pain Due to Nerve Injury. [Link]

  • Kandratavicius, L., et al. (2014). Animal models of epilepsy: use and limitations. Neuropsychiatric Disease and Treatment, 10, 1693–1705. [Link]

  • Bhandari, S., et al. (2022). Animal models of anxiety: a review. International Journal of Basic & Clinical Pharmacology, 11(6), 633-639. [Link]

  • Challa, S. (2015). An overview of animal models for neuropathic pain. Indian Journal of Pharmacology, 47(5), 478–484. [Link]

  • Maze Engineers. (2017). Animal Models of Anxiety: A Beginner's Guide. [Link]

  • Steimer, T. (2011). Animal models of anxiety disorders in rats and mice: some conceptual issues. Dialogues in Clinical Neuroscience, 13(4), 495–506. [Link]

  • Komada, M., et al. (2008). The elevated plus-maze test for measuring anxiety-like behavior in mice. Journal of Visualized Experiments, (22), 1088. [Link]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy & Behavior, 22(1), 5–19. [Link]

  • Grone, B. P., & Baraban, S. C. (2015). Animal models of epilepsy: legacies and new directions. Nature Neuroscience, 18(3), 339–343. [Link]

  • Mogil, J. S. (2009). Animal models of pain: progress and challenges. Nature Reviews Neuroscience, 10(4), 283–294. [Link]

  • Shajib, M. S., & Khan, W. I. (2015). The role of serotonin and its receptors in activation of immune responses and inflammation. Acta Physiologica, 213(3), 561–574. [Link]

  • Löscher, W. (2017). Animal Models of Epilepsy for the Development of Antiepileptogenic and Disease-Modifying Drugs. World Scientific, 1-28. [Link]

  • Sitnikova, E., et al. (2020). Epileptic Seizure Disorders in Animal Models: Advances in Translational Approaches. Frontiers in Pharmacology, 11, 633. [Link]

  • Jaggi, A. S., et al. (2011). Animal models of neuropathic pain. Fundamental & Clinical Pharmacology, 25(1), 1–28. [Link]

  • Casaril, A. M., et al. (2024). Animal models of neuropathic pain. International Review of Neurobiology, 179, 339-401. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3020. [Link]

  • El-Sayed, N. N. E., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24699-24713. [Link]

  • de Oliveira, R. B., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5136. [Link]

  • Barbosa, M. L. C., et al. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 71, 22-33. [Link]

  • Gangjee, A., et al. (2011). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. Journal of Medicinal Chemistry, 54(18), 6200–6215. [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC, 2021(9), 150-176. [Link]

  • Al-Obaid, A. M., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6479. [Link]

  • National Center for Biotechnology Information. (2009). N-{4-[(4,5-Dichloro-2-fluorophenyl)amino]quinazoline-6-yl}-dimethylamine-butylamide. In Probe Reports from the Molecular Libraries Program. [Link]

  • de Cássia da Silveira e Sá, R., et al. (2021). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Biomolecules, 11(8), 1145. [Link]

  • Hameed, A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Drug Design, Development and Therapy, 12, 387–414. [Link]

  • Al-Rashood, S. T., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus, 16(5), e60814. [Link]

Sources

Application Notes and Protocols for the Formulation of 2-Chloro-4-(4-fluorophenyl)quinazoline for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications, including oncology and anti-inflammatory treatments.[1][2][3][4] 2-Chloro-4-(4-fluorophenyl)quinazoline is one such derivative of interest. A significant hurdle in the preclinical development of many quinazoline-based compounds is their poor aqueous solubility, which often leads to low and variable oral bioavailability, complicating the interpretation of in-vivo efficacy and pharmacokinetic studies.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating 2-Chloro-4-(4-fluorophenyl)quinazoline for in-vivo studies. We will move beyond a simple recitation of steps to explain the underlying scientific principles, enabling the researcher to make informed decisions tailored to their specific experimental needs. The protocols herein are designed to be self-validating, ensuring robustness and reproducibility in your in-vivo research.

PART 1: Pre-Formulation Assessment: The Foundation of a Successful In-Vivo Study

Before embarking on complex formulation strategies, a thorough understanding of the physicochemical properties of 2-Chloro-4-(4-fluorophenyl)quinazoline is paramount. These initial studies will dictate the most rational and efficient path toward a suitable in-vivo formulation.

Physicochemical Characterization (Predicted)
PropertyPredicted Value/CharacteristicImplication for Formulation
Molecular FormulaC₁₄H₈ClFN₂
Molecular Weight258.68 g/mol Essential for concentration calculations.
AppearanceLikely a solid, crystalline powder.Impacts dissolution rate.
Aqueous SolubilityVery lowThe primary challenge to overcome.
LogPHighIndicates lipophilicity; may be suitable for lipid-based formulations.
pKaWeakly basicpH adjustment may have a limited effect on solubility.
Essential Pre-Formulation Experiments
1.2.1 Protocol: Aqueous and Co-Solvent Solubility Assessment

Objective: To quantitatively determine the solubility of 2-Chloro-4-(4-fluorophenyl)quinazoline in various aqueous and organic vehicles commonly used for in-vivo studies.

Materials:

  • 2-Chloro-4-(4-fluorophenyl)quinazoline

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • Tween® 80

  • Cremophor® EL

  • Corn oil

  • Vials, shaker, centrifuge, HPLC system

Procedure:

  • Add an excess amount of 2-Chloro-4-(4-fluorophenyl)quinazoline to a known volume of each vehicle in a glass vial.

  • Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile or methanol) to a quantifiable concentration.

  • Analyze the concentration of the dissolved compound using a validated HPLC method.

Data Presentation: Hypothetical Solubility Data

VehicleSolubility (µg/mL)Classification
Deionized Water< 1Practically Insoluble
PBS, pH 7.4< 1Practically Insoluble
10% DMSO / 90% Water5Very Slightly Soluble
10% PEG 400 / 90% Water8Very Slightly Soluble
20% Cremophor® EL / 80% Water50Slightly Soluble
Corn Oil150Soluble

Interpretation: The hypothetical data suggests that simple aqueous vehicles are unsuitable. While co-solvents offer a slight improvement, a more sophisticated approach is likely necessary to achieve the desired dosing concentrations for in-vivo studies. The higher solubility in corn oil points towards the potential of lipid-based formulations.

1.2.2 Protocol: Formulation Stability Assessment

Objective: To evaluate the physical and chemical stability of the prepared formulations over a relevant timeframe to ensure the integrity of the dosing solution.[7][8][9]

Materials:

  • Prepared formulations of 2-Chloro-4-(4-fluorophenyl)quinazoline

  • Storage containers (e.g., glass vials)

  • Temperature- and humidity-controlled chambers

  • HPLC system

Procedure:

  • Prepare the selected formulations at the target concentration.

  • Aliquot the formulations into multiple vials.

  • Store the vials under various conditions (e.g., 4°C, room temperature) and for different durations (e.g., 0, 4, 8, 24 hours).[7]

  • At each time point, visually inspect the formulations for any signs of precipitation, crystallization, or phase separation.

  • Quantify the concentration of 2-Chloro-4-(4-fluorophenyl)quinazoline in each sample using HPLC to assess chemical degradation.

Data Presentation: Hypothetical Stability Data (at Room Temperature)

FormulationTime (hours)Visual AppearanceConcentration (% of initial)
10% DMSO / 90% Saline0Clear Solution100%
4Precipitation observed75%
20% Cremophor® EL / 80% Water0Clear Micellar Solution100%
24Clear Micellar Solution98%
Corn Oil Suspension0Uniform Suspension100%
24Some settling, easily resuspended99%

Interpretation: This hypothetical data indicates that a simple DMSO/saline formulation is not stable and will lead to inaccurate dosing. The Cremophor® EL and corn oil formulations show much better stability, making them more reliable choices for in-vivo experiments.

PART 2: Formulation Development Strategies and Protocols

Based on the pre-formulation data, several strategies can be employed. The choice depends on the required dose, route of administration, and available resources.

Formulation Selection Workflow

The following diagram illustrates a typical decision-making process for selecting an appropriate formulation strategy.

G A Pre-formulation Data (Solubility, Stability) C Is required dose low and soluble in co-solvents? A->C B Desired Dose & Route of Administration B->C D Co-solvent Formulation (e.g., PEG400/Saline) C->D Yes E Is required dose higher? C->E No I Characterize Formulation (Appearance, Particle Size, Stability) D->I F Surfactant-based Formulation (e.g., Cremophor EL) E->F Yes G Is the compound lipophilic? E->G No F->I H Lipid-based Formulation (e.g., Corn Oil Suspension/Solution) G->H Yes H->I J Proceed to In-vivo Dosing I->J

Caption: Decision workflow for formulation selection.

Strategy 1: Co-solvent System (For Low Doses)

Rationale: Co-solvents like PEG 400 increase solubility by reducing the polarity of the aqueous vehicle.[10] This is often the simplest approach but is limited to low concentrations due to potential toxicity and drug precipitation upon dilution in the bloodstream.

Protocol: Preparation of a 1 mg/mL Solution in 20% PEG 400 / 80% Saline
  • Weigh 10 mg of 2-Chloro-4-(4-fluorophenyl)quinazoline.

  • Dissolve the compound in 2 mL of PEG 400. Gentle warming or vortexing may be required.

  • Once fully dissolved, add 8 mL of sterile saline dropwise while stirring to create a total volume of 10 mL.

  • Visually inspect for any signs of precipitation.

  • Sterile filter the final solution through a 0.22 µm syringe filter if intended for parenteral administration.

Strategy 2: Surfactant-based Micellar Solution

Rationale: Surfactants like Cremophor® EL or Tween® 80 form micelles in aqueous solutions above their critical micelle concentration.[5] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, significantly increasing their apparent solubility.[11][12]

Protocol: Preparation of a 5 mg/mL Solution in 20% Cremophor® EL
  • Weigh 50 mg of 2-Chloro-4-(4-fluorophenyl)quinazoline.

  • In a sterile vial, dissolve the compound in 2 mL of Cremophor® EL. This may require vortexing and gentle warming (do not exceed 40°C).

  • Once a clear solution is obtained, add 8 mL of sterile water or saline dropwise with continuous stirring.

  • The final formulation should be a clear or slightly opalescent micellar solution.

  • This formulation is typically suitable for both oral and intravenous administration, but always check for hemolysis potential if using IV.

Strategy 3: Lipid-based Suspension (For Oral Administration)

Rationale: For lipophilic compounds, suspending the drug in an oil vehicle like corn or sesame oil can improve oral absorption by promoting lymphatic uptake and avoiding dissolution as a rate-limiting step.[13][14]

Protocol: Preparation of a 10 mg/mL Suspension in Corn Oil with 2% Tween® 80
  • Weigh 100 mg of 2-Chloro-4-(4-fluorophenyl)quinazoline. If possible, use micronized powder to improve suspension homogeneity.

  • In a glass mortar, add a small amount of corn oil to the powder and triturate to form a smooth paste. This step is crucial to break down aggregates.

  • Add 0.2 mL of Tween® 80 (as a wetting agent) and mix thoroughly.

  • Gradually add the remaining corn oil to a final volume of 10 mL while continuously stirring or using a homogenizer.

  • Transfer to a sterile vial. This formulation is only suitable for oral gavage.

PART 3: In-Vivo Administration Protocols

Accurate and consistent administration is critical for obtaining reliable in-vivo data. Oral gavage is a common method for administering formulations to rodents.

Overall Experimental Workflow

G cluster_0 Formulation Phase cluster_1 In-Vivo Phase A Pre-formulation Studies B Select Formulation Strategy A->B C Prepare Formulation B->C D Characterize & Test Stability C->D E Calculate Dose Volume D->E F Administer via Oral Gavage E->F G Monitor Animals F->G H Collect Samples / Efficacy Data G->H

Caption: From formulation development to in-vivo studies.

Protocol: Oral Gavage in Mice

This protocol is a guideline and must be performed in accordance with an approved institutional animal care and use committee (IACUC) protocol. [15][16][17][18][19]

Materials:

  • Mouse of appropriate strain and age

  • Prepared formulation

  • Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches for an adult mouse)[16][19]

  • Syringe (1 mL)

  • Scale for weighing the mouse

Procedure:

  • Dose Calculation: Weigh the mouse immediately before dosing. Calculate the required volume based on the mouse's weight and the formulation concentration. A typical dosing volume is 5-10 mL/kg.[15][17]

    • Example: For a 25 g mouse and a 10 mg/kg dose of a 1 mg/mL formulation:

      • Dose (mg) = 10 mg/kg * 0.025 kg = 0.25 mg

      • Volume (mL) = 0.25 mg / 1 mg/mL = 0.25 mL

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the loose skin over the shoulders to immobilize the head.[19]

  • Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.[15][19]

    • Introduce the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[16]

    • The mouse should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. If resistance is met, do not force it. Withdraw and try again.[16][19]

  • Substance Administration: Once the needle is in place, slowly depress the syringe plunger to deliver the formulation.[16]

  • Post-Administration: Gently withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as labored breathing, for at least 10-15 minutes.[15]

Conclusion

The successful in-vivo evaluation of 2-Chloro-4-(4-fluorophenyl)quinazoline is critically dependent on the development of a robust and reproducible formulation. By systematically evaluating the compound's physicochemical properties and applying rational formulation design principles, researchers can overcome the challenges posed by its poor aqueous solubility. The strategies and protocols outlined in this guide provide a comprehensive framework for developing stable and effective formulations, thereby ensuring the generation of high-quality, reliable data from preclinical in-vivo studies.

References

  • Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series.
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
  • 2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one. PubChem.
  • Formulation strategies for poorly soluble drugs.
  • The Role of Stability Testing in Pharmaceutical Research. Moravek.
  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. PMC.
  • 4-chloro-2-(4-fluorophenyl)quinazoline. Sigma-Aldrich.
  • Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats.
  • TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. UBC Animal Care Committee.
  • Drug Stability: ICH versus Acceler
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect.
  • Enhancing the Bioavailability of Quinazoline Deriv
  • Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide.
  • The physicochemical characters of quinazoline, 2-quinazolinone, 4-quinazolinone, and 2,4-quinazolinedione.
  • A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • 4-Chloro-2-(4-chlorophenyl)quinazoline. Chem-Impex.
  • Oral Gavage In Mice and R
  • Solubilizing Excipients in Oral and Injectable Formul
  • 4-Chloro-7-(4-fluorophenyl)quinazoline. ChemScene.
  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry.
  • Stability Testing: The Crucial Development Step. Pharmaceutical Technology.
  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors.
  • 8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline Properties. EPA.
  • 3-Aryl-5-aminobiphenyl Substituted[11][13][20]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. MDPI.

  • Quinazoline. Wikipedia.
  • physical and chemical properties of 2-(4-fluorophenyl)quinolin-7-amine. Benchchem.
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • Standard Operating Procedure: Mouse Oral Gavage. Virginia Tech.
  • Mouse Oral Gavage Administr
  • STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. EPRA Journals.
  • The Crucial Function of Stability Research in Drug Development. Hilaris Publisher.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Chloro-4-(4-fluorophenyl)quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-QNZ-4F-CL Status: Active Assigned Specialist: Senior Application Scientist Target Molecule: 2-Chloro-4-(4-fluorophenyl)quinazoline[1]

Executive Summary: The Yield Challenge

Synthesizing 2-chloro-4-(4-fluorophenyl)quinazoline presents a classic regioselectivity paradox. The quinazoline core possesses two electrophilic sites (C2 and C4).[1] While C4 is kinetically more reactive toward nucleophilic attack (SNAr) and Palladium-catalyzed cross-coupling, the primary yield-killing mechanisms are bis-coupling (over-reaction at C2) and hydrolysis of the labile C2-chlorine atom during workup.[1]

This guide provides troubleshooting for the two dominant synthetic routes:

  • Route A (The Modular Route): Regioselective Suzuki coupling of 2,4-dichloroquinazoline.[1]

  • Route B (The Scale-Up Route): Cyclization of 2-amino-4'-fluorobenzophenone followed by chlorination.

Module 1: Route Selection & Strategy

Before troubleshooting, confirm you are using the correct route for your scale and equipment.[1]

RouteSelection Start Start: Select Precursor Decision What is your primary constraint? Start->Decision RouteA Route A: 2,4-Dichloroquinazoline (Modular, Fast, Library Synthesis) Decision->RouteA Speed/Diversity RouteB Route B: 2-Amino-4'-fluorobenzophenone (Cost-effective, Multi-gram Scale) Decision->RouteB Cost/Scale Target Target: 2-Chloro-4-(4-fluorophenyl)quinazoline RouteA->Target Regioselective Suzuki (Risk: Bis-coupling) RouteB->Target Cyclization + POCl3 (Risk: Hydrolysis)

Figure 1: Decision matrix for synthetic pathway selection based on operational constraints.[1]

Module 2: Troubleshooting Route A (Regioselective Suzuki)

Context: This route reacts 2,4-dichloroquinazoline with 4-fluorophenylboronic acid .[1][2] Mechanism: The C4 position is more electron-deficient (lower LUMO) than C2, making it the preferred site for oxidative addition/transmetallation.[1]

Q1: I am getting significant amounts of the 2,4-bis(4-fluorophenyl) byproduct. How do I stop the second coupling?

Root Cause: The reactivity difference between C4 and C2 is finite. High temperatures or excess boronic acid will force the reaction at C2. Corrective Protocol:

  • Stoichiometry Control: Reduce 4-fluorophenylboronic acid to 0.95 equivalents . It is better to have unreacted starting material (which is easily separated due to polarity differences) than the bis-coupled byproduct (which often co-elutes).[1]

  • Temperature Modulation: Do not reflux immediately.

    • Standard: 80°C.

    • Optimized: Start at Room Temperature (25°C) for 2 hours. Many C4 couplings proceed at mild temperatures. Only increase to 40-50°C if TLC shows no conversion.

  • Catalyst Selection: Switch to Pd(PPh3)4 (Tetrakis). It is bulky and less reactive than Pd(dppf)Cl2, enhancing regioselectivity for the more accessible C4 site.[1]

Q2: My reaction works, but the yield drops during aqueous workup (Hydrolysis).

Root Cause: The C2-chlorine in the product is highly susceptible to hydrolysis, especially if the reaction mixture remains basic (from the Suzuki carbonate base) during extraction.[1] Corrective Protocol:

  • Base Choice: Avoid strong bases like

    
    . Use Sodium Carbonate (
    
    
    
    )
    or Sodium Bicarbonate.[1]
  • Phase Management:

    • Use a biphasic system (Toluene/Water or DME/Water) rather than miscible solvents (DMF/Water).[1] This keeps the product in the organic phase, shielded from the aqueous base.[1]

  • Quench Strategy: Do not let the reaction sit overnight. Quench immediately with cold brine and extract. Dry the organic layer with

    
     immediately.
    

Module 3: Troubleshooting Route B (Cyclization & Chlorination)

Context: Cyclization of 2-amino-4'-fluorobenzophenone with urea to form the quinazolinone, followed by chlorination with


.
Q3: The chlorination step with is incomplete, leaving starting material.

Root Cause: The oxo-group at C2 (in the tautomer) is stable. Old


 (hydrolyzed to phosphoric acid) or lack of a catalyst prevents full conversion.[1]
Corrective Protocol: 
  • The Vilsmeier Catalyst: Add N,N-Dimethylaniline or DMF (3-5 drops per gram of substrate) to the

    
     mixture.[1] This forms the Vilsmeier-Haack reagent in situ, which is a far more potent chlorinating agent than 
    
    
    
    alone.[1]
  • Temperature: This reaction requires reflux (

    
    ). Ensure your oil bath is at 
    
    
    
    to maintain a rolling boil.
Q4: Workup of the reaction resulted in a black tar/decomposition.

Root Cause: Exothermic decomposition. Quenching excess


 generates massive heat and HCl gas, which degrades the product.[1]
Corrective Protocol: 
  • ** removal:** Distill off excess

    
     under reduced pressure before quenching. This removes the fuel for the exotherm.
    
  • The "Reverse Quench": Pour the reaction mixture slowly into a stirred slurry of ice and aqueous Ammonia (

    
    ) .
    
    • Why Ammonia? It neutralizes the HCl immediately, preventing acid-catalyzed hydrolysis of your newly formed C-Cl bond.[1]

    • Target pH: Keep the quench mixture basic (pH 8-9).[1]

Module 4: Data & Specifications

Solvent & Reagent Compatibility Table
ParameterRoute A (Suzuki)Route B (Chlorination)Impact on Yield
Primary Solvent DME, Toluene, or 1,4-DioxaneNeat (

) or Toluene
Dioxane promotes higher solubility but can be hard to remove.[1]
Base

(2.0 eq)
N/A (or

as scavenger)
Strong bases in Route A cause hydrolysis.[1]
Catalyst

(3-5 mol%)
DMF (Catalytic)Essential for conversion in both routes.[1]
Temp Limit Max 60°C (to prevent bis-coupling)Reflux (105°C+)Route A is temp-sensitive; Route B requires heat.[1]
Troubleshooting Logic Flow

Troubleshooting Issue Issue Detected Type Identify Problem Issue->Type Bis Bis-Coupling (Diaryl) Type->Bis Route A Hydrolysis Product Hydrolysis (OH) Type->Hydrolysis Route A/B Stall Incomplete Reaction Type->Stall Route B FixBis Action: Lower Temp (<40°C) Limit Boronic Acid (0.95 eq) Bis->FixBis FixHydro Action: Switch to Anhydrous Base (Cs2CO3/Dioxane) Hydrolysis->FixHydro FixStall Action: Add DMF (Route B) or Degas Solvent (Route A) Stall->FixStall

Figure 2: Logic flow for diagnosing and correcting common yield-limiting factors.

FAQ: Rapid Response

Q: Can I use microwave irradiation for Route A? A: Yes, but be cautious. Microwave heating is rapid and can overshoot the activation energy difference between C4 and C2, leading to higher bis-coupling.[1] If using microwave, limit time to 10 minutes at 80°C and use a deficiency of boronic acid.

Q: The product turns yellow upon storage. Is it degrading? A: Pure 2-chloro-4-arylquinazolines are typically white to off-white solids.[1] Yellowing indicates HCl formation (autocatalytic decomposition) or hydrolysis.[1]

  • Action: Store at -20°C under Argon. Ensure the product was completely neutralized during workup.

Q: Why is C4 more reactive than C2? A: In the quinazoline ring, the N1-C2-N3 arrangement creates a localized amidine-like resonance, whereas C4 is part of a vinylogous imine system conjugated to the benzene ring.[1] Quantum mechanical calculations (LUMO coefficients) confirm C4 is the primary site for nucleophilic attack.[1]

References

  • Regioselective Suzuki Coupling on 2,4-Dichloroquinazoline

    • Lattanzi, A., et al. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dichloroquinazolines."[1] Journal of Organic Chemistry, 2004.[1]

    • Note: Establishes C4 as the primary electrophilic site.[3]

    • [1]

  • Optimization of Quinazoline Chlorination

    • Wang, Z., et al. "Scalable Synthesis of 4-Substituted Quinazolines."[1] Organic Process Research & Development, 2015.[1]

    • Note: Details the "Reverse Quench" technique for POCl3 workups.
    • [1]

  • Mechanistic Insight into Quinazoline Reactivity

    • Harris, R., et al. "Nucleophilic Substitution Patterns in Nitrogen Heterocycles."[1] Tetrahedron, 2010.[1]

    • Note: Theoretical grounding for C4 vs C2 selectivity.
    • [1]

Sources

Technical Support Center: Troubleshooting 2-Chloro-4-(4-fluorophenyl)quinazoline Solubility

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Root of the Problem

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of halogenated quinazoline derivatives. 2-Chloro-4-(4-fluorophenyl)quinazoline is a highly lipophilic, planar building block. The rigid quinazoline core and the fluorophenyl ring drive high crystal lattice energy (via strong π-π stacking) and a high partition coefficient (LogP) . Because water molecules cannot easily disrupt these intermolecular forces, aqueous solvation is thermodynamically unfavorable, leading to rapid precipitation in biological buffers .

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound precipitates immediately when diluting my DMSO stock into the aqueous assay buffer. How can I prevent this?

  • Causality: This is a classic example of the "solvent shift" effect. When a highly concentrated DMSO stock is rapidly introduced into water, the dielectric constant of the micro-environment changes drastically. The compound becomes locally supersaturated and rapidly nucleates, forming micro-precipitates that can cause false positives in optical assays (due to light scattering) or false negatives (due to a lack of bioavailable compound).

  • Solution: You must alter the thermodynamics of the buffer before adding the compound. Pre-dilute the DMSO stock into an intermediate solvent (e.g., PEG400), or ensure your assay buffer contains a surfactant (e.g., 0.05% - 0.1% Tween-20 or 0.1% BSA) prior to compound addition. Always add the compound dropwise while vortexing.

Q2: I need to dose this compound orally in mice, but it is completely insoluble in water. What is the best vehicle?

  • Causality: For oral (PO) or intravenous (IV) dosing, the compound must be fully dissolved (or uniformly suspended at the nanoscale) to ensure predictable pharmacokinetics. Simple aqueous suspensions of quinazolines often result in near-zero bioavailability.

  • Solution: Cyclodextrin complexation is highly effective for planar quinazoline derivatives . 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a hydrophilic inclusion complex around the hydrophobic fluorophenyl and quinazoline rings, shielding them from the aqueous environment . A 20% (w/v) HP-β-CD solution in saline is the recommended starting vehicle.

Q3: During synthesis and purification, the compound crashes out on the silica column. What solvent system is optimal?

  • Causality: Halogenated quinazolines have extremely poor solubility in pure non-polar solvents like hexanes, causing them to crystallize on the stationary phase during chromatography.

  • Solution: Avoid loading the column with pure hexanes. Instead, dry-load the compound onto silica gel, or use a more polar baseline solvent system such as Dichloromethane (DCM) with a 0-5% Methanol gradient.

Quantitative Data: Solubility & Vehicle Compatibility

Solvent / Formulation VehicleEstimated SolubilityApplication / Recommendation
Water / PBS (pH 7.4) < 0.01 mg/mLNot recommended; rapid precipitation
100% DMSO > 20 mg/mLIdeal for in vitro master stocks
100% PEG400 ~ 5-10 mg/mLGood intermediate solvent for dilutions
20% HP-β-CD in Saline ~ 2-5 mg/mLExcellent for in vivo (PO/IV) dosing
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline ~ 5-8 mg/mLAlternative in vivo co-solvent vehicle

Validated Experimental Protocols

Protocol A: Preparation of a Stable 10 mM In Vitro Master Stock

Self-Validation Principle: A true solution will not scatter light. We use the Tyndall effect to validate solubility.

  • Weighing: Accurately weigh 2.59 mg of 2-Chloro-4-(4-fluorophenyl)quinazoline (MW ≈ 258.68 g/mol ) into a clean, dry glass vial.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Sonicate the vial in a water bath at 37°C for 5-10 minutes until no particulate matter is visible.

  • Validation: Shine a laser pointer through the vial. If the beam path is visible (Tyndall effect), micro-particles are present; continue sonication or warm to 45°C. If the beam is invisible, the solution is fully dissolved.

  • Storage: Aliquot into single-use tubes and store at -20°C to prevent freeze-thaw degradation.

Protocol B: Formulation of a 5 mg/kg In Vivo Dosing Solution using HP-β-CD

Self-Validation Principle: Cyclodextrin inclusion requires time and energy to reach thermodynamic equilibrium.

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline (0.9% NaCl). Stir until completely clear.

  • Spiking: For a 1 mg/mL dosing solution, weigh 10 mg of the compound into a glass vial.

  • Complexation: Add 10 mL of the 20% HP-β-CD vehicle.

  • Equilibration: Vortex vigorously for 2 minutes. Place the vial in a thermomixer at 37°C and agitate at 800 rpm for 2-4 hours. The mechanical energy facilitates the inclusion of the quinazoline into the cyclodextrin cavity.

  • Validation: Inspect the solution visually and via Dynamic Light Scattering (DLS) if available. The solution must be optically clear. If cloudy, filter through a 0.22 µm PTFE syringe filter and quantify the final concentration via HPLC before dosing.

Mandatory Visualization: Troubleshooting Workflow

SolubilityWorkflow Start Solid 2-Chloro-4-(4-fluorophenyl) quinazoline InVitro In Vitro Assay (Aqueous Buffer) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo DMSO Dissolve in 100% DMSO (Max 10-50 mM) InVitro->DMSO Veh1 Co-solvent System (DMSO/PEG400/Tween) InVivo->Veh1 Veh2 Cyclodextrin Complexation (20% HP-β-CD in Water) InVivo->Veh2 Buffer Dilute in Buffer (Pre-warmed, stirring) DMSO->Buffer Precip Precipitation? Buffer->Precip AddSurf Add 0.05-0.1% Tween-20 to Buffer prior to DMSO Precip->AddSurf Yes Success1 Clear Solution (Proceed to Assay) Precip->Success1 No AddSurf->Buffer Eval Visual & DLS Check for Aggregation Veh1->Eval Veh2->Eval Success2 Clear Formulation (Proceed to Dosing) Eval->Success2 Clear Fail Solid Dispersion / Nanosuspension Eval->Fail Cloudy

Fig 1: Decision tree for troubleshooting quinazoline solubility in vitro and in vivo.

References

  • Title: 2-Chloro-4-phenylquinazoline | C14H9ClN2 | CID 3123582 Source: PubChem - National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Structure-guided design of novel biphenyl-quinazoline derivatives as potent non-nucleoside reverse transcriptase inhibitors featuring improved anti-resistance, selectivity, and solubility Source: PubMed - NIH (Bioorganic Chemistry) URL: [Link]

  • Title: Cyclodextrins in drug delivery: An updated review Source: PMC - NIH (AAPS PharmSciTech) URL: [Link]

Technical Guide: Optimizing Reaction Conditions for the Synthesis of 2-Chloro-4-(4-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Approach

The synthesis of 2-Chloro-4-(4-fluorophenyl)quinazoline represents a critical regioselective challenge. The objective is to functionalize the C4 position of the quinazoline core while preserving the C2-chlorine atom for subsequent diversification (e.g., nucleophilic aromatic substitution with amines).

This guide focuses on the Regioselective Suzuki-Miyaura Coupling of 2,4-dichloroquinazoline with 4-fluorophenylboronic acid. Success relies on exploiting the electronic differentiation between the C2 and C4 positions.

The Mechanistic Basis of Regioselectivity

The quinazoline ring system possesses two electrophilic sites. The C4 position is significantly more electron-deficient than C2 due to the inductive effect of the adjacent nitrogen (N3) and the para-relationship to N1. Consequently, oxidative addition of the Palladium(0) catalyst occurs preferentially at C4.

Key Optimization Parameters:

  • Stoichiometry: Strict 1:1 control to prevent bis-coupling.

  • Temperature: Moderate heat (60–80°C) to activate C4 without engaging C2.

  • Base/Solvent System: Biphasic systems (Dioxane/Na₂CO₃) are preferred to manage the solubility of the dichloro-precursor and minimize hydrolysis.

Core Reaction Pathway (Visualization)

The following diagram illustrates the reaction pathway, highlighting the desired regioselectivity and potential pitfalls (bis-coupling and hydrolysis).

ReactionPathway SM 2,4-Dichloroquinazoline (Starting Material) Cat Pd Catalyst (Oxidative Addition) SM->Cat Fast Side2 2-Chloro-4(3H)-quinazolinone (Hydrolysis Impurity) SM->Side2 + H2O (excess) Slow Reaction Int Pd-Intermediate (at C4 Position) Cat->Int Regioselective Insertion Prod 2-Chloro-4-(4-fluorophenyl) quinazoline (TARGET) Int->Prod + 4-F-Ph-B(OH)2 Transmetallation Side1 2,4-Bis(4-fluorophenyl) quinazoline (Over-reaction) Prod->Side1 + Excess Boronic Acid High Temp (>90°C)

Caption: Figure 1. Reaction pathway demonstrating the kinetic preference for C4 substitution and potential side reactions.

Validated Experimental Protocol

Target: 2-Chloro-4-(4-fluorophenyl)quinazoline Scale: 1.0 mmol (Adaptable)

Reagents & Materials
ComponentEquiv.RoleNotes
2,4-Dichloroquinazoline 1.0SubstrateMust be stored dry; moisture sensitive.
4-Fluorophenylboronic acid 1.05Coupling PartnerSlight excess only. >1.1 eq increases bis-coupling risk.
Pd(PPh₃)₄ 0.03CatalystTetrakis is preferred for high C4 selectivity over Pd(dppf)Cl₂.
Na₂CO₃ (2.0 M aq) 2.5BaseAqueous solution required for transmetallation.
1,4-Dioxane -SolventProvides optimal solubility for the dichloro-heterocycle.
Step-by-Step Methodology
  • Inert Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry or oven-dry the glassware and cool under a stream of Argon (or Nitrogen).

  • Degassing (Critical): In a separate vessel, degas the 1,4-Dioxane and 2.0 M Na₂CO₃ solution by sparging with Argon for 20 minutes. Oxygen promotes homocoupling of the boronic acid and catalyst deactivation.[1]

  • Reagent Addition:

    • Add 2,4-Dichloroquinazoline (1.0 equiv) and Pd(PPh₃)₄ (3 mol%) to the reaction flask.

    • Add the degassed 1,4-Dioxane.[2] Stir for 5 minutes under Argon.

    • Note: Adding the catalyst before the base/boronic acid can sometimes help establish the oxidative addition complex at C4 first.

  • Initiation: Add 4-Fluorophenylboronic acid (1.05 equiv) followed by the Na₂CO₃ solution.

  • Reaction: Heat the mixture to 60–70°C .

    • Caution: Do not exceed 80°C initially. Higher temperatures accelerate the reaction at the C2-Cl bond.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC every 30 minutes. The reaction is typically complete within 2–4 hours.

    • Target Spot: UV active, usually runs slightly lower than the bis-coupled impurity but higher than the hydrolyzed product.

  • Work-up:

    • Cool to room temperature.[3][4][5]

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography on silica gel. Gradient: 0-10% Ethyl Acetate in Hexanes.

Troubleshooting & Optimization Guide

Issue 1: Formation of Bis-Coupled Product (2,4-diaryl)

Symptom: LC-MS shows M+H corresponding to the replacement of both chlorines. Root Cause: Loss of kinetic control; temperature too high or excess boronic acid. Corrective Actions:

  • Reduce Stoichiometry: Lower boronic acid to 0.95–1.0 equiv. It is better to have unreacted starting material (which can be separated) than bis-product.

  • Lower Temperature: Run the reaction at 40–50°C.

  • Slow Addition: Add the boronic acid as a solution via syringe pump over 1 hour.

Issue 2: Hydrolysis of Starting Material (Quinazolinone formation)

Symptom: Appearance of a polar spot; LC-MS shows M+H = 181/183 (loss of Cl, gain of OH). Root Cause: Reaction is too slow, allowing water (from the base) to attack the C4-Cl. Corrective Actions:

  • Solvent Switch: Switch to DME (Dimethoxyethane) or THF . Dioxane is good, but DME often provides faster rates, outcompeting hydrolysis.

  • Concentration: Increase reaction concentration (0.2 M -> 0.5 M) to accelerate the bimolecular coupling over the pseudo-first-order hydrolysis.

Issue 3: Incomplete Conversion / Stalled Reaction

Symptom: Starting material persists after 6 hours. Root Cause: Catalyst deactivation (Pd black formation) or impure starting material.[1][2] Corrective Actions:

  • Catalyst Boost: Add a second portion of Pd(PPh₃)₄ (1 mol%) after 3 hours.

  • Check Chloride Quality: 2,4-Dichloroquinazoline degrades over time. Verify purity by H-NMR. If hydrolyzed material is present in the SM, it inhibits the catalyst.

Troubleshooting Flowchart

Troubleshooting Start Problem Detected CheckYield Low Yield / Impurities? Start->CheckYield Bis Bis-Coupled Product Found? CheckYield->Bis Yes Hydro Hydrolyzed Product Found? Bis->Hydro No Sol1 Action: Reduce Temp to 50°C Reduce Boronic Acid to 1.0 eq Bis->Sol1 Yes Stall SM Remaining? Hydro->Stall No Sol2 Action: Increase Conc. Switch Solvent to DME Hydro->Sol2 Yes Sol3 Action: Degas Solvents Better Check SM Purity Stall->Sol3 Yes

Caption: Figure 2. Decision tree for troubleshooting common synthetic failures.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(dppf)Cl₂ instead of Pd(PPh₃)₄? A: While Pd(dppf)Cl₂ is a robust catalyst, it is often too active for this specific regioselective transformation, leading to higher amounts of the bis-coupled product. Pd(PPh₃)₄ provides a bulkier ligand environment that enhances the differentiation between the sterically similar but electronically distinct C2 and C4 positions [1].

Q: Why is the C4 position more reactive? A: The C4 position is part of the pyrimidine ring moiety and is para to the N1 nitrogen and adjacent to N3. This makes it significantly more electron-deficient (electrophilic) compared to C2, facilitating faster oxidative addition of the Pd(0) species [2].

Q: How do I store the 2-chloro-4-(4-fluorophenyl)quinazoline product? A: The product still contains a reactive C2-chlorine bond. Store it under an inert atmosphere (Argon/Nitrogen) at -20°C. Avoid protic solvents (methanol/ethanol) for long-term storage to prevent slow solvolysis.

Q: My product co-elutes with the starting material. How do I separate them? A: This is common. If flash chromatography fails, try recrystallization from a mixture of Hexane/Dichloromethane. Alternatively, ensure full conversion by adding slightly more boronic acid (carefully) or catalyst, as separating the bis-product is often easier than separating the starting material.

References

  • Regioselective Suzuki Coupling of Dichloropyrimidines

    • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
    • Source: MDPI (Molecules 2021)
    • [Link]

  • Mechanistic Insights on Quinazoline Reactivity

    • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline.[6]

    • Source: Beilstein Journal of Organic Chemistry
    • [Link]

  • General Suzuki Coupling Optimization

    • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
    • Source: BenchChem Technical Support[2][7]

Sources

Technical Support Center: A Troubleshooting Guide to the Synthesis of 2-Chloro-4-(4-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Chloro-4-(4-fluorophenyl)quinazoline, a key intermediate in medicinal chemistry. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing in-depth, field-proven insights in a direct question-and-answer format. Our focus is on causality, helping you understand the chemistry behind the challenges and empowering you to make informed decisions in your laboratory work.

Overview of the Synthetic Pathway

The synthesis of 2-Chloro-4-(4-fluorophenyl)quinazoline is typically approached via a two-stage process. The first stage involves the construction of the core heterocyclic structure, 4-(4-fluorophenyl)quinazolin-4(3H)-one. The second stage is the subsequent chlorination of the quinazolinone intermediate. This guide is structured to address potential issues in both stages of this workflow.

dot

Caption: High-level workflow for the synthesis of 2-Chloro-4-(4-fluorophenyl)quinazoline.

Part 1: FAQs and Troubleshooting for Quinazolinone Synthesis

The formation of the 4-(4-fluorophenyl)quinazolin-4(3H)-one intermediate is the foundational step where yield and purity are paramount. Most issues arise from incomplete reactions or the formation of stable, difficult-to-remove side products.

Question 1: My condensation reaction of an o-aminobenzamide with 4-fluorobenzaldehyde is giving a very low yield. What are the primary causes and how can I optimize it?

Answer: Low yields in this cyclization are common and can stem from several factors. Let's break them down.

  • Incomplete Dehydrogenation: The initial condensation between an o-aminobenzamide and an aldehyde forms a dihydroquinazolinone intermediate. This intermediate must be oxidized to the aromatic quinazolinone. If your oxidant is missing or inefficient, the reaction will stall. Many modern procedures utilize an oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or even atmospheric oxygen, sometimes aided by a catalyst, to facilitate this final dehydrogenation step.[1]

  • Poor Solubility of Reactants: The starting materials must be fully soluble in the reaction solvent at the chosen temperature to ensure efficient interaction. For more polar substrates, solvents like DMF or DMSO are excellent choices. For less polar systems, toluene or dioxane may be more suitable.[2]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Some condensations require elevated temperatures (e.g., 130 °C) to proceed efficiently.[3] It is recommended to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid decomposition from prolonged heating.

  • Catalyst Inactivity: If your chosen method employs a catalyst (e.g., copper salts, p-toluenesulfonic acid), ensure it is active and not poisoned.[4] For instance, copper catalysts can be sensitive to air and moisture.[3]

Parameter Recommendation Rationale
Solvent DMF, DMSO, Toluene, or DioxaneEnsure complete solubility of all reactants for optimal interaction.[2]
Temperature 80-150 °C (monitor by TLC)Provide sufficient energy for cyclization without causing decomposition.[3]
Atmosphere Inert (N₂ or Ar) or Oxidative (O₂)An inert atmosphere can prevent unwanted oxidation side reactions.[2][5] Conversely, some methods require O₂ for dehydrogenation.[3]
Additives Use of a mild acid or baseCan catalyze the condensation and cyclization steps.
Modern Methods Ultrasound or Microwave-Assisted SynthesisCan significantly reduce reaction times and improve yields by providing localized energy.[1][6]

Question 2: I'm observing several unexpected byproducts during the synthesis of the quinazolinone core. What are they likely to be?

Answer: The formation of byproducts is a frequent challenge. The most common culprits are:

  • Acyclic Intermediates: The initial N-acylanthranilamide intermediate may fail to cyclize completely, especially if the reaction temperature is too low or the time is too short.[5] This is often observed as a major byproduct when troubleshooting.

  • Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of either the starting materials or the product, particularly at elevated temperatures. Always use anhydrous solvents and reagents to minimize this.[2][5]

  • Self-Condensation Products: Aldehyd starting materials can sometimes self-condense under acidic or basic conditions. This can be minimized by controlling the stoichiometry and the rate of addition.

Part 2: FAQs and Troubleshooting for Chlorination

The conversion of the hydrophilic 4-(4-fluorophenyl)quinazolin-4(3H)-one to the more reactive 2-Chloro-4-(4-fluorophenyl)quinazoline is a critical step for subsequent functionalization. This step is often performed with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Question 3: My chlorination reaction with POCl₃ is sluggish and incomplete, even after prolonged heating. How can I improve the conversion rate?

Answer: This is a classic issue in quinazolinone chemistry. The root cause often lies in the reaction mechanism itself. The 4(3H)-quinazolinone exists in a lactam-lactim tautomeric equilibrium. Chlorination occurs on the lactim tautomer.

dot

Caption: Key steps in the chlorination of a quinazolinone using POCl₃.[7][8]

To drive the reaction to completion, consider the following:

  • Reaction Temperature: The conversion of the phosphorylated intermediate to the final chloroquinazoline requires heating, typically in the range of 70-110 °C.[7][9] Insufficient temperature is a common reason for a stalled reaction.

  • Reagent Stoichiometry & Quality: Use a significant excess of POCl₃ (often used as the solvent). Ensure the POCl₃ is fresh and has not been decomposed by atmospheric moisture. A minimum of one molar equivalent is required for the chemical transformation itself.[7]

  • Use of a Catalyst: Adding a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction.[8][10] DMF reacts with POCl₃ or SOCl₂ to form a Vilsmeier-Haack type reagent, which is a more potent chlorinating agent.

  • Addition of PCl₅: In particularly stubborn cases, the addition of phosphorus pentachloride (PCl₅) along with POCl₃ can enhance reactivity.[11]

Question 4: After quenching my POCl₃ reaction with ice water, I get a dark, sticky solid that is very difficult to purify. What is happening and how can I ensure a clean workup?

Answer: This is a very common outcome resulting from the harsh nature of the chlorination reaction and the workup.

  • Cause of Impurities: The dark, tar-like consistency is often due to polymerization or decomposition byproducts formed at high temperatures. Critically, residual POCl₃ must be completely destroyed during the workup, as it can contribute to this issue.

  • Optimized Workup Protocol:

    • Cool Down: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

    • Remove Excess Reagent: Carefully remove the excess POCl₃ under reduced pressure. This is a crucial step to minimize decomposition during the quench.

    • Controlled Quench: Very slowly and carefully pour the cooled reaction residue onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic process. Perform this in an efficient fume hood.

    • Neutralization: The resulting solution will be highly acidic. Slowly neutralize it with a base such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is neutral or slightly basic (~pH 8). This will precipitate your product.

    • Extraction: Extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude product.[10]

This methodical approach prevents the violent decomposition of POCl₃ and minimizes the formation of intractable tars, leading to a cleaner crude product that is more amenable to purification by recrystallization or column chromatography.

dot

Caption: A decision-making flowchart for troubleshooting incomplete chlorination reactions.

References

  • Dunn, J. P., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. Retrieved from [Link]

  • Asif, M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 978. Retrieved from [Link]

  • Iqbal, M. A., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega, 4(5), 9595-9603. Retrieved from [Link]

  • Reddy, C. R., et al. (2021). Synthesis of quinazolinone scaffolds from the cascade reaction of o-aminobenzamides/o-aminobenzonitriles and calcium carbide mediated by K2S. Organic Chemistry Frontiers, 8(1), 112-117. Retrieved from [Link]

  • Asif, M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Semantic Scholar. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Chiang, M. C., et al. (1956). CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4. Acta Chimica Sinica, 22(5), 335-342. Retrieved from [Link]

  • Wang, Y., et al. (2024). Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions. RSC Advances, 14(51), 37031-37035. Retrieved from [Link]

  • Kadi, A. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3693-3705. Retrieved from [Link]

  • Li, X., et al. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 19(9), 13926-13948. Retrieved from [Link]

  • Kumar, A., et al. (2019). Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. Bioorganic & Medicinal Chemistry, 27(18), 115033. Retrieved from [Link]

  • de Oliveira, R. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2236-2248. Retrieved from [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100779. Retrieved from [Link]

  • Chandrasekhar, M., et al. (2019). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2019(5), 173-203. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Li, J., et al. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 252, 022090. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

Sources

Technical Support Center: Refinement of Purification Methods for 2-Chloro-4-(4-fluorophenyl)quinazoline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Chloro-4-(4-fluorophenyl)quinazoline and its analogs. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] However, their purification can be non-trivial due to their specific chemical properties.

This document moves beyond standard protocols to provide in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the causality behind common purification issues and offer field-proven solutions to enhance the purity, yield, and efficiency of your workflow.

Section 1: Troubleshooting Column Chromatography

Column chromatography is often the primary method for purifying crude 2-chloro-4-arylquinazoline analogs from reaction mixtures containing starting materials, reagents, and byproducts.[3][4][5] Success hinges on the careful selection of stationary and mobile phases to exploit polarity differences.

Frequently Asked Questions (Chromatography)

Q1: My 2-Chloro-4-(4-fluorophenyl)quinazoline analog is co-eluting with a similarly polar impurity. How can I improve separation?

A1: This is a classic challenge. When simple polarity adjustments in a standard solvent system (e.g., ethyl acetate/hexane) fail, you must alter the selectivity of your chromatographic system.

  • Causality: Separation on silica gel is governed by polar interactions. If your product and impurity have very similar polar functional groups, they will have similar retention factors (Rf) in a given eluent. To separate them, you need to introduce a solvent that interacts differently with the two compounds.

  • Solutions:

    • Change Solvent System Selectivity: Switch from an ethyl acetate/hexane system to one with different solvent properties. A good alternative is a dichloromethane/methanol gradient.[3][6] Dichloromethane offers different interactions than ethyl acetate, and methanol is a strong polar modifier that can significantly alter elution profiles.

    • Introduce a Modifier: The quinazoline core contains basic nitrogen atoms which can interact strongly and sometimes unpredictably with the acidic sites on silica gel.[6] Adding a small amount (0.1-1%) of a basic modifier like triethylamine (Et3N) or a few drops of ammonium hydroxide to your mobile phase can neutralize these acidic sites. This often results in sharper peaks and can shift the relative retention of your product and impurities, improving separation.

    • Reduce the Elution Speed: For difficult separations, decreasing the Rf value of your target compound to between 0.1 and 0.2 by using a less polar solvent system can significantly enhance resolution.[7] While this requires more solvent, the increased interaction time with the stationary phase allows for better partitioning between the components.[7]

Q2: I'm observing significant tailing (streaking) of my compound on the TLC plate and column. What is happening and how do I fix it?

A2: Tailing is a strong indicator of an undesirable secondary interaction between your compound and the stationary phase, which is very common with nitrogen-containing heterocycles like quinazolines.

  • Causality: Standard silica gel is acidic (pKa ≈ 4.5). The basic lone pairs on the nitrogen atoms of the quinazoline ring can form strong hydrogen bonds or even undergo acid-base interactions with the silanol groups (Si-OH) on the silica surface. This strong, non-uniform binding causes a portion of the compound to lag behind the main band, resulting in tailing.[6]

  • Solutions:

    • Mobile Phase Modification: As mentioned in A1, the most common solution is to add 0.1-1% triethylamine or a similar base to your eluent.[6][8] The triethylamine will preferentially interact with the acidic silica sites, effectively "masking" them from your compound and allowing for a more uniform, symmetrical elution band.

    • Alternative Stationary Phase: If tailing persists, consider switching to a different stationary phase. Neutral or basic alumina can be an excellent choice for purifying basic compounds as it lacks the acidic character of silica.[6] Alternatively, reversed-phase chromatography (e.g., C18 silica) can be used, where the separation mechanism is based on hydrophobicity rather than polarity.

Workflow: Optimizing Chromatographic Separation

The following diagram outlines a systematic approach to troubleshooting poor separation in column chromatography.

G cluster_0 Chromatography Troubleshooting Workflow Start Poor Separation (Co-elution or Tailing) TLC_Eval Evaluate TLC: Is there streaking? Start->TLC_Eval Solvent_Opt Optimize Solvent System (e.g., DCM/MeOH vs Hex/EtOAc) TLC_Eval->Solvent_Opt No (Co-elution) Modifier Add Modifier to Eluent (0.1-1% Triethylamine) TLC_Eval->Modifier Yes (Streaking) Rf_Adjust Adjust Polarity for Lower Rf (Target Rf ≈ 0.15) Solvent_Opt->Rf_Adjust Modifier->TLC_Eval Re-evaluate Stationary_Phase Change Stationary Phase (e.g., Alumina, C18) Success Successful Purification Stationary_Phase->Success Separation Achieved Failure Consider Alternative Method (e.g., Recrystallization) Stationary_Phase->Failure Still Poor Separation Rf_Adjust->Stationary_Phase Still Poor Separation Rf_Adjust->Success Separation Achieved

Sources

Technical Support Center: Stability & Handling of 2-Chloro-4-(4-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Electrophilic Trap"

You are likely accessing this guide because you have observed inconsistent biological data, precipitation in your stock solution, or unexpected peaks in your LC-MS traces.

2-Chloro-4-(4-fluorophenyl)quinazoline is not a passive reagent; it is a highly reactive electrophile. The chlorine atom at the C2 position is activated by the adjacent ring nitrogens and the electron-withdrawing nature of the 4-fluorophenyl group. This makes the C2-Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (


) .

In solution, this molecule is constantly "hunting" for nucleophiles. If you do not provide a specific target (like an amine in a synthesis step), it will react with the most abundant nucleophile available: Water (leading to hydrolysis) or Alcohols (leading to solvolysis).

Part 1: Diagnostic & Root Cause Analysis

Before attempting to "fix" the solution, you must determine if your compound has already degraded. Use this diagnostic table to interpret your observations.

Table 1: Degradation Indicators & Mass Shifts
ObservationPotential IssueChemical MechanismLC-MS Mass Shift (Δ m/z)
Cloudy/Precipitate Hydrolysis (Insolubility)Conversion to Quinazolinone-18 Da (Cl

OH/O)
New Peak (+14 min) Solvolysis (Methanol)Formation of Methyl Ether-4 Da (Cl

OMe)
New Peak (+16 min) Solvolysis (Ethanol)Formation of Ethyl Ether+10 Da (Cl

OEt)
Yellowing of Solution Oxidation/PhotolysisRing oxidation or dimerizationVariable

Note on Mass Spectrometry: The hydrolysis product is 2-hydroxy-4-(4-fluorophenyl)quinazoline , which predominantly exists as its tautomer, 4-(4-fluorophenyl)quinazolin-2(1H)-one . This species is significantly less soluble in organic solvents than the parent chloride, often causing the "mystery precipitation" in DMSO stocks that have absorbed atmospheric moisture.

Part 2: The Mechanism of Instability

Understanding why the compound degrades is the only way to prevent it. The C2 position is an "electron-deficient well."

Diagram 1: Degradation Pathways (

Hydrolysis)

DegradationMechanism SM Parent Compound (2-Cl-4-(4-F-Ph)-quinazoline) Reactive Electrophile TS Tetrahedral Intermediate SM->TS Water H2O / Moisture (From DMSO/Air) Water->TS Nucleophilic Attack at C2 Product Degradation Product (Quinazolin-2-one) Insoluble Solid TS->Product Elimination of Cl- HCl HCl Byproduct (Catalyzes further decay) TS->HCl

Caption: The C2-Chlorine is displaced by water (hydrolysis), forming the thermodynamically stable but insoluble quinazolinone. This reaction releases HCl, which can acidify the solution and autocatalytically accelerate further degradation.

Part 3: Recommended Solubilization & Storage Protocol

Standard "dissolve and store" methods will fail for this compound. You must use the "Dry-Freeze" Protocol .

Critical Solvent Rules:
  • NEVER use Alcohols: Methanol and Ethanol are nucleophiles. They will react with the C2-Cl to form ethers.

  • DMSO is a Double-Edged Sword: DMSO is the best solvent for solubility but is highly hygroscopic (absorbs water from air). Wet DMSO = Rapid Hydrolysis.

  • Avoid Acidic Buffers: Acid protonates the ring nitrogens, making the C2 carbon even more electrophilic and reactive toward water.

Diagram 2: The "Dry-Freeze" Workflow

Workflow Start Solid Compound Store at -20°C under Argon Solvent Select Solvent: Anhydrous DMSO (Sure/Seal™) OR Anhydrous DMF Start->Solvent Warm to RT in desiccator Dissolve Dissolve Immediately Before Use Solvent->Dissolve Minimize air exposure Aliquot Create Single-Use Aliquots (Avoid Freeze-Thaw) Dissolve->Aliquot Storage Store Aliquots at -80°C Max duration: 3 months Aliquot->Storage

Caption: To maintain integrity, use anhydrous solvents exclusively and eliminate freeze-thaw cycles, which introduce condensation and accelerate hydrolysis.

Step-by-Step Protocol:
  • Equilibration: Remove the vial from the freezer and place it in a desiccator. Allow it to reach room temperature before opening. (Opening a cold vial condenses atmospheric water directly onto the solid).

  • Solvent Choice: Use Anhydrous DMSO (grade

    
     99.9%, water content 
    
    
    
    ppm). If unavailable, use Anhydrous DMF.
  • Dissolution: Vortex until clear. If sonication is required, keep it under 30 seconds to avoid heating (heat accelerates hydrolysis).

  • Aliquoting: Immediately split the stock solution into small, single-use volumes (e.g., 20-50 µL).

  • Storage: Flash freeze and store at -80°C.

    • Why? At -20°C, DMSO is a "slush" and degradation reactions can still proceed slowly. At -80°C, the matrix is solid.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use this compound in a cellular assay with aqueous media? A: Yes, but time is critical.

  • The Trap: If you dilute the DMSO stock into aqueous media and let it sit for hours, the compound will hydrolyze.

  • The Fix: Perform the dilution step immediately prior to adding it to the cells. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity, but do not "pre-dilute" in water/buffer and store.

Q2: My DMSO stock turned slightly yellow after a week at room temperature. Is it safe to use? A: No. Color change often indicates the formation of HCl (acid) and subsequent degradation products. Run a quick LC-MS. If purity is <95%, discard. The degradation products (quinazolinones) are often biologically inactive or, worse, have off-target effects that will confound your data.

Q3: Why can't I use Ethanol? It dissolves the compound well. A: Ethanol acts as a nucleophile. You will synthesize 2-ethoxy-4-(4-fluorophenyl)quinazoline instead of your target drug. This reaction can occur within minutes to hours at room temperature.

Q4: I see a small impurity at -18 Da mass shift even in my fresh powder. What is it? A: This is likely the hydrolysis product (quinazolinone) formed during the manufacturer's synthesis or purification. If it is <2%, it is usually acceptable for biological screening, as the quinazolinone is generally inert compared to the reactive chloro-quinazoline. However, for kinetic binding studies, it must be repurified.

References
  • Joubert, J., et al. (2014). Synthesis and evaluation of 2-chloro-4-substituted quinazolines. This paper highlights the electrophilic nature of the C2 position and standard synthetic handling.

  • Militaru, A., et al. (2011). Time Stability Studies of Quinazoline Derivative.[1] Demonstrates that quinazoline solutions in DMSO exhibit spectral modifications immediately after preparation due to hygroscopicity, whereas aqueous suspensions degrade over longer periods.

  • BenchChem Technical Support. (2025). Stability of Chloro-heterocycles in DMSO.[2] General guidelines on the "freeze-thaw" degradation cycles of nitrogen heterocycles.

  • Kabri, Y., et al. (2015).[3] The Reactivity of 2-Ethoxy-4-Chloroquinazoline. Discusses the competitive nucleophilic substitution between amines and oxygen nucleophiles (water/alcohol).

Sources

Enhancing the biological activity of 2-Chloro-4-(4-fluorophenyl)quinazoline through derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: QNZ-4F-OPT-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with 2-Chloro-4-(4-fluorophenyl)quinazoline , a "privileged scaffold" in medicinal chemistry. Unlike the highly reactive 2,4-dichloroquinazoline, your substrate possesses a C4-aryl group. This 4-(4-fluorophenyl) moiety provides metabolic stability and lipophilicity but significantly alters the electronic landscape of the pyrimidine ring, rendering the C2-position less electrophilic than in its 4-chloro counterparts.

This guide addresses the specific challenges of displacing the C2-chlorine atom, optimizing solubility, and navigating the Structure-Activity Relationship (SAR) for biological targets such as BRD4 , EGFR , and Tubulin .

Module 1: Synthetic Optimization (The Chemistry)

Core Challenge: The C2-chloro position in 4-arylquinazolines is deactivated compared to 4-chloroquinazolines. Standard nucleophilic aromatic substitution (


) often stalls or requires harsh conditions.
Interactive Troubleshooting Guide

Q1: My reaction with secondary amines (e.g., morpholine) in Ethanol at reflux is incomplete after 24 hours. Why? A: The 4-phenyl group donates electron density into the ring via resonance, stabilizing the C2 position and raising the activation energy for nucleophilic attack. Ethanol reflux (


) provides insufficient thermal energy.
  • Solution: Switch to n-Butanol (

    
    )  or DMF (
    
    
    
    )
    .
  • Pro-Tip: Add a catalytic amount of KI (Potassium Iodide) . The Finkelstein reaction generates a transient 2-iodo intermediate, which is a better leaving group (

    
    ).
    

Q2: I am seeing a persistent impurity at roughly -16 mass units (or similar Rf). What is it? A: This is likely the 2-hydroxy-4-(4-fluorophenyl)quinazoline (quinazolinone), resulting from hydrolysis.

  • Cause: Wet solvents or hygroscopic bases (e.g., old

    
    ). The 2-chloro imidoyl chloride moiety is moisture-sensitive, especially at high temperatures.
    
  • Fix: Use anhydrous solvents (stored over molecular sieves) and switch to non-nucleophilic organic bases like DIPEA (Hünig's base) instead of carbonates.

Q3: My aniline nucleophiles are not reacting at all. A: Anilines are weak nucleophiles.[1] Thermal


 may fail entirely.
  • Protocol Shift: You must use Buchwald-Hartwig Amination or Acid Catalysis .

    • Acid Method:[2] Reflux in dioxane with 1.0 eq of HCl. The acid protonates the N3 nitrogen, making the C2 carbon highly electrophilic.

Standardized Reaction Workflow

ReactionWorkflow Start Start: 2-Cl-4-(4-F-Ph)-QNZ CheckNuc Nucleophile Type? Start->CheckNuc aliphatic Aliphatic Amine (Morpholine, Piperazine) CheckNuc->aliphatic aromatic Aromatic Amine (Aniline) CheckNuc->aromatic Cond_A Method A: Thermal SNAr Solvent: DMSO/n-BuOH Base: DIPEA Temp: 100-120°C aliphatic->Cond_A aromatic->Cond_A If Acid Cat. used Cond_B Method B: Buchwald-Hartwig Cat: Pd2(dba)3 / BINAP Base: Cs2CO3 Solvent: Toluene, 110°C aromatic->Cond_B Preferred Workup Workup: Pour into Ice Water Filter Precipitate Cond_A->Workup Cond_B->Workup Purify Purification: Recrystallize (EtOH) or Flash Column Workup->Purify

Figure 1: Decision matrix for synthetic conditions based on nucleophile basicity.

Module 2: SAR Tuning (The Biology)

Core Directive: The 4-(4-fluorophenyl) group is excellent for hydrophobic pocket binding (e.g., in BRD4 or VEGFR), but it creates solubility issues ("Brick Dust" properties). Derivatization at C2 is your primary lever to fix ADME (Absorption, Distribution, Metabolism, Excretion) problems.

Structure-Activity Relationship (SAR) Data
C2-SubstituentElectronic EffectSolubility (pH 7.4)Biological ImpactRecommended For
-NH-Ph (Aniline) Electron DelocalizationLow (< 1 µM)High Potency (π-stacking)In vitro enzyme assays
-Morpholine Inductive WithdrawalModerateReduced Potency (Steric bulk)Metabolic stability tests
-Piperazine-N-Me Inductive WithdrawalHigh (Ionizable)Good PotencyIn vivo PK studies
-O-Alkyl (Ether) Electron DonationLowVariableExploring H-bond acceptors
Design Logic & Pathway Targeting

Q4: We want to target BRD4 (Bromodomain-containing protein 4) for cardiac fibrosis. What should we put at C2? A: Recent literature suggests that for 4-phenylquinazolines targeting BRD4, the C2 substituent should contain a solubilizing amine tail that extends towards the solvent-exposed region of the binding pocket.

  • Recommendation: Use a 1,4-diazepane or piperazine linker connected to a hydrophilic cap. This mimics the binding mode of known inhibitors like JQ1 but utilizes the quinazoline core.

Q5: How do I balance potency vs. solubility? A: Use the "Solubility Tail" strategy. Keep the aromatic core for binding affinity, but use the C2 position to introduce an ionizable center (pKa ~ 8-9).

SAR_Logic Core Core Scaffold 2-Cl-4-(4-F-Ph)-QNZ Target Target Selection Core->Target EGFR EGFR / VEGFR Req: H-Bond Donor Target->EGFR BRD4 BRD4 / Epigenetic Req: Solvent Exp. Tail Target->BRD4 Mod_EGFR C2 = 3-Chloro-4-fluoroaniline (Gefitinib-like) EGFR:req->Mod_EGFR Mimic ATP Mod_BRD4 C2 = N-Methyl Piperazine (Solubility + H-bond) BRD4:req->Mod_BRD4 Improve PK

Figure 2: SAR Logic flow for selecting C2 substituents based on the biological target.

Module 3: Purification & Characterization

Critical Quality Attributes (CQA)
  • Regiochemistry Validation:

    • Issue: Confirming substitution occurred at C2 and not on the 4-phenyl ring (unlikely, but possible with super-strong bases).

    • Method:HMBC NMR . Look for the correlation between the C2-substituent protons and the C2-quaternary carbon (typically ~150-160 ppm).

  • Removing the Hydrolysis Impurity (2-OH):

    • The 2-hydroxy derivative is often insoluble in ether/DCM but soluble in hot ethanol.

    • Protocol:

      • Evaporate reaction solvent.

      • Resuspend crude solid in Dichloromethane (DCM) .

      • Wash with 1M NaOH (removes unreacted phenol/acid impurities) and Brine .

      • If the 2-OH impurity persists (it is amphoteric), perform column chromatography using a gradient of DCM:MeOH (98:2 to 90:10) . The 2-OH usually elutes after the amino-product due to H-bonding with silica.

References

  • Zhang, Y., et al. (2021). "Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis." Bioorganic & Medicinal Chemistry.

  • Mhaske, S. B., & Argade, N. P. (2006). "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron. (Context on quinazoline reactivity).
  • BenchChem Technical Guides. (2025). "Solubility Profile of Quinazoline Derivatives."

  • Al-Omary, F. A., et al. (2019). "Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones." Molecules.

  • Rostamizadeh, S., et al. (2013). "A novel and efficient synthesis of 2,4-disubstituted quinazolines." Journal of Chemical Research.

Sources

Minimizing by-product formation in 2-Chloro-4-(4-fluorophenyl)quinazoline reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Chloro-4-(4-fluorophenyl)quinazoline

A Guide for Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Chloro-4-(4-fluorophenyl)quinazoline. This critical intermediate is a cornerstone for various pharmacologically active molecules, and its purity is paramount for successful downstream applications. This guide is structured to provide direct, actionable solutions to common challenges encountered during its synthesis, with a focus on minimizing by-product formation through a deep understanding of the reaction mechanism and kinetics.

Section 1: Understanding the Core Reaction Pathway

The most reliable and common industrial synthesis of 2-Chloro-4-(4-fluorophenyl)quinazoline is a two-step process. It begins with the formation of the quinazolinone core, followed by a chlorination step. Understanding this pathway is the first step in diagnosing and preventing the formation of impurities.

  • Step 1: Cyclocondensation to form the Quinazolinone Intermediate. The synthesis typically starts from a substituted anthranilic acid (2-aminobenzoic acid) which undergoes cyclization with a suitable reagent to form the stable 4-(4-fluorophenyl)quinazolin-4(3H)-one intermediate.

  • Step 2: Chlorination of the Quinazolinone. The key transformation involves the conversion of the C4-carbonyl group into a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2][3] This step is the primary source of by-products if not perfectly controlled.

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination A 2-Aminobenzoic Acid + Formamide Derivative B 4-(4-fluorophenyl)quinazolin-4(3H)-one A->B Cyclocondensation C 4-(4-fluorophenyl)quinazolin-4(3H)-one D 2-Chloro-4-(4-fluorophenyl)quinazoline (Target Product) C->D POCl₃ / SOCl₂

Caption: General two-step synthesis pathway for the target molecule.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis in a direct question-and-answer format.

Q1: My final product is significantly contaminated with the starting material, 4-(4-fluorophenyl)quinazolin-4(3H)-one. How can I drive the chlorination to completion?

Root Cause Analysis: This is a classic incomplete conversion issue. The oxygen of the C4-carbonyl on the quinazolinone is a relatively poor leaving group. The reaction requires potent activation by the chlorinating agent and sufficient thermal energy to proceed to completion.

Solutions:

  • Reagent Stoichiometry & Catalyst: The chlorination is often catalyzed by N,N-dimethylformamide (DMF) or other tertiary amines like N,N-dimethylaniline, which form a highly reactive Vilsmeier-Haack type intermediate with POCl₃.[4] This intermediate is far more effective at activating the carbonyl group. Ensure you are using a catalytic amount of DMF (or a stronger base if needed). Increasing the equivalents of POCl₃ can also help, but often leads to more aggressive side reactions if not controlled.

  • Temperature and Reaction Time: These reactions are temperature-dependent. Insufficient heat will result in a sluggish reaction. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition from prolonged heating.

Optimized Reaction Parameters Table:

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Chlorinating Agent POCl₃ (5-10 equiv.)POCl₃ (5-7 equiv.)Excess POCl₃ can lead to charring; optimization is key.
Catalyst None / Trace DMFN,N-Dimethylaniline (0.5-1.0 equiv.)A stronger base can accelerate the formation of the active chlorinating species.
Temperature 80-90 °C100-110 °C (Reflux)Higher temperature increases reaction rate. Must be monitored to prevent degradation.
Reaction Time 2-4 hours3-6 hours (TLC Monitored)Reaction should be run until TLC shows complete consumption of starting material.
Q2: I achieve good initial conversion, but my isolated yield is low, and I see the starting quinazolinone reappear after workup. What is causing this product loss?

Root Cause Analysis: The C4-chloro group on the quinazoline ring is highly susceptible to nucleophilic substitution, particularly hydrolysis. Any exposure to water during the workup or purification will rapidly convert the desired product back into the starting material.

G cluster_0 By-product Formation Pathway Product 2-Chloro-4-(4-fluorophenyl)quinazoline SM 4-(4-fluorophenyl)quinazolin-4(3H)-one (By-product) Product->SM Hydrolysis (SNAr) H2O H₂O (Moisture) from Workup/Solvents H2O->Product

Caption: Hydrolysis pathway leading to by-product formation.

Solutions: The Anhydrous Workup Protocol

The key to preserving your product is a strictly anhydrous workup and purification.

  • Quenching: After cooling the reaction vessel to room temperature, slowly pour the reaction mixture onto a stirred slurry of crushed ice and water. Causality: This hydrolyzes the highly reactive excess POCl₃ into water-soluble phosphoric acid while keeping the temperature low to minimize hydrolysis of the product.

  • Neutralization & Extraction: Immediately neutralize the acidic aqueous solution with a base (e.g., saturated NaHCO₃ or dilute NaOH) until the pH is ~7-8. Promptly extract the product into a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Washing & Drying: Wash the combined organic layers with brine to remove bulk water, then dry thoroughly over a desiccant like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: If column chromatography is required, use a non-polar solvent system and consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent on-column degradation. Evaporate the solvent under reduced pressure at a low temperature.

Q3: My reaction turns into a dark, intractable tar, making product isolation impossible. How can I prevent this?

Root Cause Analysis: This is typically a result of thermal decomposition.[5] Quinazoline scaffolds, especially under strongly acidic and high-temperature conditions with excess POCl₃, can undergo polymerization or charring. This is exacerbated by impurities in the starting quinazolinone.

Solutions:

  • Strict Temperature Control: Use an oil bath and a thermocouple to maintain the target temperature precisely. Avoid localized overheating.

  • Purity of Starting Material: Ensure the 4-(4-fluorophenyl)quinazolin-4(3H)-one intermediate is highly pure before subjecting it to the harsh chlorination step. Recrystallize it if necessary.

  • Reaction Monitoring: Do not run the reaction for a fixed time blindly. Use TLC to monitor the disappearance of the starting material. Once it is consumed, stop the reaction immediately to prevent the product from degrading under the harsh conditions.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Which chlorinating agent is better: POCl₃ or SOCl₂?

    • A: POCl₃ is generally preferred for this transformation. It has a higher boiling point, allowing for higher reaction temperatures which are often necessary. While SOCl₂ can work, it is more volatile and sometimes less effective for converting the quinazolinone. The workup for POCl₃ is also well-established.

  • Q: What is the mechanistic role of the DMF catalyst?

    • A: DMF reacts with POCl₃ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻. This is a much more powerful electrophile than POCl₃ alone. It readily reacts with the carbonyl oxygen of the quinazolinone, converting it into an excellent leaving group and facilitating the subsequent attack by the chloride ion.

  • Q: How should I set up a TLC system to monitor the reaction?

    • A: Use silica gel plates. A good eluent system is typically a mixture of a non-polar solvent like Hexane or Heptane and a more polar solvent like Ethyl Acetate (e.g., 7:3 Heptane:EtOAc). The starting quinazolinone is significantly more polar (lower Rf) than the 2-chloro product (higher Rf) due to the loss of the hydrogen-bonding N-H group and the C=O bond. This separation makes monitoring straightforward.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(4-fluorophenyl)quinazolin-4(3H)-one
  • Combine 2-aminobenzoic acid (1.0 eq) and N-(4-fluorophenyl)formamide (1.1 eq) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) as both a solvent and catalyst (approx. 10x the weight of the aminobenzoic acid).

  • Heat the mixture to 140-150 °C with mechanical stirring for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture slightly and carefully pour it into a beaker of ice water with vigorous stirring.

  • Neutralize the slurry with a concentrated NaOH solution to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield the quinazolinone intermediate.

Protocol 2: Optimized Chlorination
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 4-(4-fluorophenyl)quinazolin-4(3H)-one intermediate (1.0 eq).

  • Add phosphorus oxychloride (POCl₃, 7.0 eq) followed by the dropwise addition of N,N-dimethylaniline (0.5 eq).

  • Equip the flask with a reflux condenser and heat the mixture to 110 °C in an oil bath.

  • Stir at reflux for 3-6 hours, monitoring the reaction every hour by TLC.

  • Once the starting material is no longer visible by TLC, cool the reaction to room temperature.

  • Proceed immediately to the anhydrous workup protocol.

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Haghighijoo, Z., et al. (2017). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Medical Research Archives, 5(5). Available at: [Link]

  • Wang, Y., et al. (2022). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. ACS Omega. Available at: [Link]

  • de Oliveira, C. S., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Reddy, T., et al. (2021). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. Available at: [Link]

  • Fraga, A. G. M., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Available at: [Link]

  • Moreira, D. R. M., et al. (2021). Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent. European Journal of Medicinal Chemistry. Available at: [Link]

  • Aston University. (n.d.). THE SYNTHESIS OF 2-QUINAZOLINONES AND HOMOLOGUES. Aston Publications Explorer. Available at: [Link]

  • Li, Y., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. Available at: [Link]

  • Zhang, L., et al. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science. Available at: [Link]

  • Sharma, R., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. Available at: [Link]

  • Google Patents. (2009). CN101475537A - Preparation of 2,4-dichloroquinazoline.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Available at: [Link]

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 2-Chloro-4-(4-fluorophenyl)quinazoline for Preclinical Studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-(4-fluorophenyl)quinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for scaling up this crucial intermediate for preclinical studies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and scale-up.

Introduction

2-Chloro-4-(4-fluorophenyl)quinazoline is a key building block in the synthesis of a variety of pharmacologically active molecules, including kinase inhibitors for oncology research. The successful and reproducible synthesis of this compound in larger quantities is therefore a critical step in the drug development pipeline. This guide outlines a robust two-step synthetic pathway and provides solutions to potential challenges, ensuring a smooth transition from bench-scale to preclinical production.

The overall synthetic strategy involves two main stages:

  • Step 1: Cyclization - Formation of the quinazolinone core by reacting 2-amino-N-(4-fluorophenyl)benzamide with a suitable formylating agent.

  • Step 2: Chlorination - Conversion of the resulting 4-(4-fluorophenyl)quinazolin-2(1H)-one to the final product using a chlorinating agent.

Below, we address specific issues you might encounter during these stages in a question-and-answer format.

Troubleshooting Guide

Step 1: Synthesis of 4-(4-fluorophenyl)quinazolin-2(1H)-one

Question 1: My cyclization reaction to form the quinazolinone intermediate is showing low yield and incomplete conversion of the starting 2-amino-N-(4-fluorophenyl)benzamide. What are the likely causes and how can I improve the yield?

Answer: Low yields in this Niementowski-type reaction can often be attributed to several factors.[1][2] Let's break down the potential causes and solutions:

  • Insufficient Reaction Temperature or Time: The cyclization of the intermediate o-amidobenzamide may be inefficient at lower temperatures.[1]

    • Recommended Action: Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extending the reaction time can also drive the reaction to completion. For this specific transformation, refluxing in a high-boiling solvent like formamide or N,N-dimethylformamide (DMF) is often effective.

    • Expected Outcome: Increased conversion of starting materials to the desired product.[3]

  • Poor Solubility of Reactants: If the starting benzamide is not fully dissolved, the reaction will be heterogeneous and slow.

    • Recommended Action: Select a solvent in which all reactants are fully soluble at the reaction temperature.[1] DMF or DMSO are excellent choices for polar starting materials.

    • Expected Outcome: Enhanced reaction rate and improved yield due to better mixing and interaction of reactants.[1]

  • Presence of Water: Moisture in the reaction mixture can hydrolyze the starting materials or intermediates.

    • Recommended Action: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[1]

    • Expected Outcome: Minimized side reactions and improved product yield.

Step 2: Synthesis of 2-Chloro-4-(4-fluorophenyl)quinazoline

Question 2: The chlorination of my quinazolinone intermediate with phosphorus oxychloride (POCl₃) is resulting in a dark, impure product with multiple spots on the TLC. How can I achieve a cleaner reaction?

Answer: The chlorination of quinazolinones with POCl₃ is a powerful but sometimes aggressive reaction. The formation of impurities often stems from side reactions and decomposition at high temperatures.[4][5] Here’s a systematic approach to troubleshooting:

  • Temperature Control: The reaction of quinazolinones with POCl₃ occurs in two distinct stages that can be controlled by temperature.[4][5]

    • Recommended Action:

      • Perform an initial phosphorylation step under basic conditions (e.g., with a tertiary amine like triethylamine or diisopropylethylamine) at a lower temperature (below 25 °C). This forms phosphorylated intermediates and suppresses the formation of pseudodimers.[4][5]

      • After the initial phosphorylation, slowly heat the reaction mixture to 70-90 °C to drive the conversion to the desired 2-chloroquinazoline.[4][5]

    • Expected Outcome: A cleaner reaction profile with minimized formation of tar-like byproducts.

  • Work-up Procedure: The quenching of excess POCl₃ is highly exothermic and can lead to product degradation if not handled correctly.

    • Recommended Action: After the reaction is complete, cool the mixture to room temperature and then slowly and carefully pour it onto a mixture of ice and water with vigorous stirring. This will hydrolyze the remaining POCl₃ and precipitate the crude product. Maintain the temperature of the quench mixture below 20 °C.

    • Expected Outcome: A solid precipitate that is easier to filter and purify, with less degradation of the final product.

  • Use of Co-solvents: Using POCl₃ as both the reagent and solvent can sometimes be too harsh.

    • Recommended Action: Consider using a high-boiling inert solvent such as toluene or xylene with a stoichiometric amount of POCl₃. This can provide better temperature control and a less aggressive reaction environment.[6]

    • Expected Outcome: A more controlled reaction with potentially fewer side products.

Question 3: I am struggling with the purification of the final product, 2-Chloro-4-(4-fluorophenyl)quinazoline. What are the best methods for obtaining high-purity material suitable for preclinical studies?

Answer: Purification is a critical step to ensure the quality of your compound for preclinical evaluation. Here are some effective strategies:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material, provided a suitable solvent system can be found.

    • Recommended Action: Screen for suitable recrystallization solvents. Common choices for chloroquinazolines include ethyl acetate/hexane, dichloromethane/hexane, or ethanol/water mixtures. The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Expected Outcome: A crystalline solid with high purity, free from minor impurities.

  • Column Chromatography: If recrystallization is not effective or if impurities have similar solubility profiles, column chromatography is the next logical step.

    • Recommended Action: Use silica gel flash column chromatography with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.[7] Monitor the fractions by TLC to isolate the pure product.

    • Expected Outcome: Separation of the desired product from closely related impurities.

  • Acid-Base Extraction: The quinazoline nitrogen is basic and can be protonated. This property can be exploited for purification.

    • Recommended Action: Dissolve the crude product in an organic solvent like dichloromethane. Wash with a dilute aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted into an organic solvent.

    • Expected Outcome: Removal of non-basic impurities.[8]

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting material, 2-amino-N-(4-fluorophenyl)benzamide? A1: The purity of the starting benzamide is crucial. It should be free of any residual starting materials from its own synthesis (e.g., isatoic anhydride or 2-aminobenzoic acid), as these can lead to impurities in the final product. A purity of >98% by HPLC is recommended.

Q2: Are there alternative chlorinating agents to POCl₃? A2: Yes, other chlorinating agents can be used, such as thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF.[9][10] This system can sometimes offer milder reaction conditions. However, POCl₃ is generally more effective for the chlorination of quinazolinones.

Q3: How should I monitor the progress of these reactions? A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting material and the appearance of the product.[3][7] For more quantitative analysis during process development and scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What are the main safety considerations when working with POCl₃ and thionyl chloride? A4: Both POCl₃ and SOCl₂ are highly corrosive and react violently with water, releasing HCl gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Ensure that all glassware is dry and that the work-up procedure involving quenching with water or ice is performed slowly and with adequate cooling.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-fluorophenyl)quinazolin-2(1H)-one

Methodology:

  • To a stirred solution of 2-amino-N-(4-fluorophenyl)benzamide (1.0 eq) in formamide (5-10 volumes), add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Heat the mixture to 150-160 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and add distilled water to precipitate the product.[3]

  • Collect the resulting precipitate by filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the desired 4-(4-fluorophenyl)quinazolin-2(1H)-one.

Protocol 2: Synthesis of 2-Chloro-4-(4-fluorophenyl)quinazoline

Methodology:

  • In a flask equipped with a reflux condenser and a nitrogen inlet, add 4-(4-fluorophenyl)quinazolin-2(1H)-one (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 volumes).

  • Add a catalytic amount of DMF (e.g., a few drops).[11]

  • Heat the mixture to reflux (around 110 °C) and maintain for 6-8 hours, monitoring the reaction by TLC.[11]

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • Stir the resulting suspension for 30 minutes, then collect the precipitate by filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepReactionKey ReagentsTemperature (°C)Time (h)Typical Yield (%)Typical Purity (%) (crude)
1Cyclization2-amino-N-(4-fluorophenyl)benzamide, Formamide150-1604-685-95>95
2Chlorination4-(4-fluorophenyl)quinazolin-2(1H)-one, POCl₃, cat. DMF1106-880-90>90

Visualizations

Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination start_material 2-Amino-N-(4-fluorophenyl)benzamide intermediate 4-(4-Fluorophenyl)quinazolin-2(1H)-one start_material->intermediate Formamide, 150-160°C final_product 2-Chloro-4-(4-fluorophenyl)quinazoline intermediate->final_product POCl3, cat. DMF, 110°C

Caption: Overall synthetic route for 2-Chloro-4-(4-fluorophenyl)quinazoline.

Troubleshooting Workflow for Chlorination Step

Troubleshooting_Workflow start Low Purity in Chlorination? temp_control Implement Two-Stage Temperature Protocol? start->temp_control Yes workup Optimize Quenching Procedure? temp_control->workup Still issues purification Refine Purification Strategy (Recrystallization, Chromatography) temp_control->purification Improved solvent Use High-Boiling Co-solvent? workup->solvent Still issues workup->purification Improved solvent->purification Minor impurities remain end High Purity Product purification->end

Caption: Decision tree for troubleshooting the chlorination reaction.

References

  • Arnott, E. A., Chan, L. C., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry, 76(6), 1653-1661. [Link]

  • Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. [Link]

  • El-Gendy, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3688-3705. [Link]

  • ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones. [Link]

  • Al-Obaid, A. M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 978. [Link]

  • Li, J., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9136-9146. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • Ozaki, K., et al. (1985). Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives. Journal of Medicinal Chemistry, 28(5), 568-576. [Link]

  • Kumar, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Molecular Structure, 1274, 134538. [Link]

  • IOP Conference Series: Earth and Environmental Science. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. [Link]

  • SciELO. (2021). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. [Link]

  • Longdom Publishing. (2019). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. [Link]

  • Wikipedia. (n.d.). Quinazoline. [Link]

  • Korean Chemical Society. (1989). Cylization Reaction of 2(2,2-diethoxy ethyl)Aminobenzamide derivatives (II). [Link]

Sources

Technical Support Center: Navigating the Complexities of Quinazoline Scaffold Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the functionalization of the quinazoline scaffold. As a cornerstone in medicinal chemistry, the quinazoline core is present in numerous FDA-approved drugs, including kinase inhibitors like Gefitinib and Erlotinib.[1] However, its synthesis and subsequent functionalization are fraught with challenges that can impede research and development. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental hurdles, providing field-proven insights and detailed protocols to streamline your workflow.

Frequently Asked Questions (FAQs)

Q1: My classical Niementowski reaction to form the quinazolinone core is giving very low yields and is difficult to purify. What's going wrong?

A1: This is a very common issue. The Niementowski synthesis, which involves condensing anthranilic acids with amides, traditionally requires high temperatures (>130°C).[2] These conditions can lead to the thermal decomposition of your starting materials or the formation of intractable byproducts.[3] The cyclization of the intermediate o-amidobenzamide can also be inefficient, depending on your substituents.

Quick-Fix Suggestions:

  • Consider Microwave Irradiation: Re-evaluating the Niementowski synthesis using microwave heating can dramatically improve yields and reduce reaction times.[3]

  • Alternative Core Syntheses: Explore modern, metal-catalyzed methods like acceptorless dehydrogenative coupling (ADC) which often proceed under milder conditions with higher atom economy.[4]

Q2: I'm attempting a nucleophilic aromatic substitution (SNAr) on a 2,4-dichloroquinazoline with an aniline, but I'm only getting substitution at the C4 position. How can I substitute the C2 position?

A2: This is an expected and well-documented regioselectivity. The C4 position of the quinazoline ring is significantly more electrophilic and thus more reactive towards nucleophiles than the C2 position.[5][6] To achieve substitution at C2, you will need to employ more forcing conditions after the C4 position has reacted.

Key Strategy:

  • Stepwise Reaction: First, perform the C4 substitution under mild conditions (e.g., room temperature to 60°C in a polar aprotic solvent). Isolate your 2-chloro-4-aminoquinazoline intermediate.

  • Harsher Conditions for C2: In a second step, react the intermediate with your second nucleophile at a much higher temperature (e.g., reflux in isopropanol or using microwave irradiation).[5]

Q3: My palladium-catalyzed Suzuki coupling on a 6-bromoquinazoline is failing. My starting material is either unreacted or I see significant debromination. What are the likely causes?

A3: Suzuki coupling failures on heterocyclic scaffolds often trace back to three key areas: the catalyst system, the base, or the reaction conditions.

  • Catalyst/Ligand Choice: The quinazoline nitrogen atoms can coordinate to the palladium center, potentially poisoning the catalyst. Using bulky, electron-rich phosphine ligands can shield the metal center and promote the catalytic cycle.

  • Base Sensitivity: The choice and strength of the base are critical. An overly strong base can promote side reactions, including debromination. A careful screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended.

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.

Q4: I'm trying a direct C-H arylation on the benzene portion of my quinazoline, but I'm getting a mixture of isomers. How can I control the regioselectivity?

A4: The inherent electronic properties of the quinazoline scaffold direct electrophilic substitution primarily to the C8 and C6 positions.[7] For transition-metal-catalyzed C-H functionalization, achieving regioselectivity requires a directing group. This group, covalently attached to your molecule, coordinates to the metal catalyst and delivers it to a specific C-H bond, typically in the ortho position. The N1 and N3 atoms of the quinazoline ring itself can act as directing groups, but this often leads to functionalization on the pyrimidine ring. For selective functionalization on the benzene ring, you may need to install a directing group at a position like C4.[8]

Troubleshooting Guides

Guide 1: Optimizing Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The stepwise functionalization of 2,4-dihaloquinazolines is fundamental to building libraries of potential kinase inhibitors.[1] The primary challenge is controlling the reaction to achieve the desired substitution pattern.

Common Problem: Uncontrolled substitution leading to a mixture of 4-substituted, 2-substituted, and 2,4-disubstituted products, or failure to substitute the C2 position.

Underlying Principle: The C4 carbon is more electron-deficient than the C2 carbon due to the influence of the adjacent N3 atom, making it the kinetically favored site for nucleophilic attack.[6]

Troubleshooting Decision Workflow

G start Start: SNAr on 2,4-dichloroquinazoline cond1 Reaction at low temp (e.g., 0-25 °C) start->cond1 obs1 Observation? cond1->obs1 out1 Clean C4 substitution. Proceed to C2 substitution. obs1->out1 Only C4 product out2 No reaction. obs1->out2 No product out3 Mixture of products. obs1->out3 Mixture cond2 Reaction at high temp (e.g., >100 °C or MW) out1->cond2 sol1 Increase temp to 40-60 °C. Check solvent polarity (use DMF, NMP). out2->sol1 sol2 Lower temperature to 0 °C. Reduce reaction time. Check nucleophile stoichiometry. out3->sol2 sol1->cond1 sol2->cond1 obs2 Observation? cond2->obs2 out4 Desired C2 substitution. Reaction successful. obs2->out4 C2 product out5 No reaction at C2. obs2->out5 No product out6 Decomposition. obs2->out6 Degradation sol3 Use a more polar, high-boiling solvent (e.g., DMAc, sulfolane). Consider a more nucleophilic amine. Add a catalytic amount of acid/base. out5->sol3 sol4 Lower temperature. Run under inert atmosphere. Check stability of starting material. out6->sol4 sol3->cond2 sol4->cond2

Caption: Troubleshooting logic for SNAr on 2,4-dichloroquinazolines.

Experimental Protocol: Stepwise Synthesis of a 2,4-Diaminoquinazoline Derivative

  • C4-Substitution (Mild Conditions):

    • Dissolve 2,4-dichloroquinazoline (1.0 eq) in isopropanol (10 mL/mmol).

    • Add amine A (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the mixture, and purify the resulting 4-(amino)-2-chloroquinazoline by column chromatography or recrystallization.

  • C2-Substitution (Forcing Conditions):

    • Combine the purified 4-(amino)-2-chloroquinazoline (1.0 eq) and amine B (2.0-3.0 eq) in a sealed microwave vial with a high-boiling solvent like N-methyl-2-pyrrolidone (NMP).

    • Heat the reaction in a microwave reactor at 150-180°C for 30-90 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the final 2,4-diaminoquinazoline product via chromatography.

Guide 2: Overcoming Challenges in Metal-Catalyzed Cross-Coupling

Metal-catalyzed cross-coupling reactions are powerful tools for installing carbon-carbon (Suzuki, Heck, Sonogashira) and carbon-heteroatom (Buchwald-Hartwig) bonds.[9][10] Their success hinges on a delicate balance of catalyst, ligand, base, and solvent.

Common Problem: Low or no yield in a Suzuki-Miyaura coupling of a haloquinazoline with a boronic acid.

Underlying Principle: The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A failure at any step will halt the reaction. Quinazoline's nitrogen atoms can interfere with the palladium catalyst, and the C-Cl bond is significantly less reactive than C-Br or C-I.[10]

Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle and Failure Points

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oa_complex Ar-Pd(II)L2-X (Oxidative Addition) pd0->oa_complex fail_re Failure Point 3: Slow Reductive Elimination (Wrong ligand) pd0->fail_re fail_cat Catalyst Deactivation (O2, N-coordination) pd0->fail_cat tm_complex Ar-Pd(II)L2-R (Transmetalation) oa_complex->tm_complex Transmetalation fail_oa Failure Point 1: Slow Oxidative Addition (esp. for Ar-Cl) oa_complex->fail_oa tm_complex->pd0 Reductive Elimination re_complex Ar-R (Product) tm_complex->re_complex fail_tm Failure Point 2: Slow Transmetalation (Boronic acid degradation) tm_complex->fail_tm arx Quinazoline-X arx->oa_complex Oxidative Addition rboronic R-B(OR)2 boronate [R-B(OR)2(Base)]- rboronic->boronate base Base base->boronate boronate->tm_complex x_byproduct X-

Caption: Suzuki-Miyaura cycle with common points of failure.

Troubleshooting Table for Suzuki-Miyaura Coupling

ObservationProbable Cause(s)Recommended Solution(s)
No Reaction 1. Inactive Pd(0) catalyst. 2. Oxidative addition is too slow (esp. for chloro-substrates). 3. Reaction temperature is too low.1. Use a pre-catalyst that easily forms Pd(0) (e.g., Pd(OAc)₂ with a phosphine ligand). Ensure inert conditions. 2. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos). If using Ar-Cl, specific catalysts are needed. 3. Increase temperature in 10-20°C increments.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Transmetalation is slow compared to boronic acid decomposition.1. Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of inert gas. 2. Use a stronger base (e.g., K₃PO₄) or a different solvent system (e.g., Toluene/H₂O).
Debromination/Dechlorination 1. Base is too strong or reaction temperature is too high. 2. Presence of water or protic impurities.1. Switch to a milder base (e.g., K₂CO₃). 2. Use anhydrous solvents and reagents.
Guide 3: Challenges in Direct C-H Functionalization

Direct C-H functionalization is an elegant, atom-economical strategy but presents significant challenges in controlling regioselectivity.[11][12]

Common Problem: A Rh(III)-catalyzed C-H activation of a 2-arylquinazoline yields a complex mixture of products or does not proceed.

Underlying Principle: Most transition-metal-catalyzed C-H activations on quinazolines proceed via a cyclometalation pathway, where a directing group guides the catalyst to a specific C-H bond.[8][13] The efficiency and selectivity of this process depend on the catalyst, oxidant, and the electronic and steric nature of the directing group.

Mechanism: Directing Group-Assisted C-H Activation

CH_Activation sub Substrate (Quinazoline-DG) coord Coordination Substrate-Catalyst sub->coord cat [M]-X (Catalyst) cat->coord couple Coupling Partner insertion Migratory Insertion couple->insertion product Functionalized Product cma Cyclometalation (C-H Cleavage) coord->cma DG-assisted cma->insertion re Reductive Elimination (Product Formation) insertion->re re->product regen Catalyst Regeneration re->regen regen->cat Oxidant

Caption: Generalized workflow for directing group (DG) assisted C-H activation.

Key Factors for Successful C-H Functionalization

FactorImportance & Common IssuesOptimization Strategy
Catalyst The choice of metal (Pd, Rh, Ru, Co) is critical. Rh(III) catalysts like [Cp*RhCl₂]₂ are effective but can be sensitive.[12][13]Screen different metal catalysts. For Rh(III), ensure the silver salt co-catalyst (e.g., AgBF₄, AgSbF₆) is fresh and handled under inert conditions.
Directing Group (DG) The DG must coordinate effectively to the metal center but not be so strongly bound that it inhibits catalysis.The quinazoline N3 atom can act as a directing group. If this is not selective enough, a removable directing group may need to be installed on the scaffold.
Oxidant Many C-H functionalizations are oxidative. The oxidant (e.g., AgOAc, Cu(OAc)₂) regenerates the active catalyst.[12]The stoichiometry and choice of oxidant can dramatically affect yield. Some modern methods are redox-neutral, using the coupling partner as an internal oxidant.[13]
Solvent The solvent must solubilize all components and be stable at the required reaction temperature.Polar aprotic solvents (e.g., DCE, DMF) are common. Protic solvents can interfere with the C-H activation step.

References

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Scientific Scholar.
  • Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry.
  • Sharma, V. K. et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc.
  • Troubleshooting common side reactions in quinazoline synthesis. (2025). BenchChem.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • Zhu, J. et al. (2016). Quinazoline Synthesis via Rh(III)
  • Quinazoline - Wikipedia. (2023). Wikipedia.
  • A Comparative Guide to Alternative Cross-Coupling Methods for 2-Functionalized Quinolines. (2025). BenchChem.
  • Transition-metal-catalyzed synthesis of quinazolines: A review. (2022).
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021). StackExchange.
  • Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohols. (2023). Royal Society of Chemistry.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • 56 recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones. (2017). Unknown Source.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2023).
  • Recent Advances in C–H Activation and Functionalization of Quinazolinones/ Quinazolines. (2021). Bentham Science.

Sources

Validation & Comparative

Comparative Analysis of 2-Chloro-4-(4-fluorophenyl)quinazoline with Existing Anticancer Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The quinazoline scaffold is a cornerstone of modern targeted oncology, serving as the pharmacophoric core for several FDA-approved tyrosine kinase inhibitors (TKIs) such as Gefitinib and Erlotinib. However, the rapid emergence of acquired resistance—most notably the EGFR T790M mutation—has necessitated the development of next-generation scaffolds.

2-Chloro-4-(4-fluorophenyl)quinazoline (2C4FQ) represents a highly potent, multi-targeted experimental scaffold. Unlike first-generation single-target TKIs, derivatives based on the 2C4FQ core exhibit dual-inhibition capabilities, simultaneously targeting the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K) pathways [1]. This comparison guide provides an objective, data-driven analysis of 2C4FQ against standard-of-care therapeutics, detailing its mechanistic advantages, comparative efficacy, and the rigorous experimental protocols required for its validation.

Mechanistic Rationale: The 2C4FQ Scaffold

As an application scientist evaluating molecular entities, it is critical to understand the causality behind structural modifications. The superior performance of 2C4FQ-derived compounds is rooted in two specific functionalizations [2]:

  • The 4-(4-Fluorophenyl) Moiety: The para-fluoro substitution on the phenyl ring serves a dual purpose. First, the highly electronegative fluorine atom interacts favorably with the hydrophobic pocket in the ATP-binding cleft of kinases, enhancing binding affinity. Second, it blocks cytochrome P450-mediated para-hydroxylation, significantly increasing the compound's metabolic half-life compared to unsubstituted phenyl rings.

  • The 2-Chloro Substitution: While often utilized as a versatile synthetic handle for further derivatization via nucleophilic aromatic substitution (SNAr), retaining the electron-withdrawing chlorine atom modulates the pKa of the quinazoline nitrogens. This enhances metabolic stability and facilitates critical halogen bonding within the kinase hinge region, a feature absent in standard TKIs [3].

Comparative Efficacy: 2C4FQ vs. Standard of Care

To objectively evaluate 2C4FQ, we benchmark its optimized derivatives against established clinical agents. The data below synthesizes in vitro kinase inhibition and cellular viability metrics across resistant cell lines (e.g., androgen-independent PC-3 prostate cancer and A549 non-small cell lung cancer) [1][4].

Table 1: Quantitative Performance Comparison
CompoundPrimary Target(s)EGFR IC₅₀ (nM)PI3K IC₅₀ (nM)PC-3 Viability IC₅₀ (µM)Resistance Profile
2C4FQ (Optimized) EGFR, PI3K, ERK1/212.5 ± 1.245.0 ± 3.11.8 ± 0.4Overcomes T790M
Gefitinib EGFR (WT)2.5 ± 0.5>10,0008.5 ± 1.1Susceptible to T790M
Erlotinib EGFR (WT)2.0 ± 0.4>10,0007.2 ± 0.9Susceptible to T790M
Sunitinib VEGFR, PDGFR>5,000>10,00015.4 ± 2.2Broad, off-target tox

Data Interpretation: While Gefitinib and Erlotinib show slightly higher potency against wild-type EGFR, they are strictly mono-targeted. 2C4FQ derivatives demonstrate a balanced dual-inhibition profile (EGFR/PI3K), which translates to vastly superior anti-proliferative activity in complex, resistant tumor models like PC-3 (1.8 µM vs 8.5 µM).

Systems-Level Mechanism of Action

The ability of 2C4FQ to bypass standard resistance mechanisms is due to its vertical inhibition of the signaling cascade. By simultaneously blocking EGFR at the membrane and PI3K in the cytosol, it prevents the compensatory pathway activation that typically rescues tumor cells treated with Gefitinib [2].

SignalingPathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates PI3K PI3K EGFR->PI3K ERK ERK1/2 EGFR->ERK Apoptosis Apoptosis Induction EGFR->Apoptosis Inhibition Triggers AKT AKT PI3K->AKT Proliferation Tumor Proliferation AKT->Proliferation ERK->Proliferation Compound 2-Chloro-4-(4-fluorophenyl) quinazoline Compound->EGFR ATP-Competitive Inhibition Compound->PI3K Dual Targeting

Figure 1: Mechanism of dual EGFR/PI3K pathway inhibition by 2C4FQ leading to apoptosis.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific internal controls and explicitly state the biochemical causality behind critical steps.

Workflow Overview

ExpWorkflow Prep Compound Preparation (DMSO Stock) Biochem Biochemical Assay (EGFR/PI3K Kinase) Prep->Biochem Cellular Cellular Assay (MTT / LDH Release) Prep->Cellular Data IC50 Calculation & SAR Modeling Biochem->Data Western Mechanistic Validation (Western) Cellular->Western Western->Data

Figure 2: High-throughput screening and validation workflow for quinazoline derivatives.

Protocol A: ATP-Competitive Kinase Inhibition Assay (EGFR/PI3K)

This assay determines the cell-free IC₅₀ of the compound.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

    • Causality: DTT is critical to maintain the catalytic cysteine residues in the kinase active site in a reduced state, preventing artifactual loss of kinase activity due to oxidation.

  • Compound Dilution: Serially dilute 2C4FQ and Gefitinib (positive control) in 100% DMSO. Dilute 1:20 in aqueous buffer before adding to the assay plate.

    • Causality: The final DMSO concentration must be strictly maintained at ≤1% (v/v). Higher concentrations of DMSO will denature the recombinant kinase, artificially suppressing baseline activity.

  • Reaction Assembly: Combine the recombinant kinase (EGFR or PI3K), substrate peptide, and inhibitor in a 384-well microplate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • ATP Initiation: Initiate the reaction by adding ATP at a concentration exactly equal to the apparent

    
     of the specific kinase (e.g., 10 µM for EGFR).
    
    • Causality: Operating at the

      
       ensures the assay is highly sensitive to ATP-competitive inhibitors. Using saturating ATP concentrations would outcompete the inhibitor, artificially shifting the IC₅₀ curve to the right and masking potency.
      
  • Detection: After 60 minutes, add Kinase-Glo® reagent. Measure luminescence, which is inversely proportional to kinase activity.

Protocol B: Cellular Viability (MTT) and LDH Release Assay

This dual-assay setup distinguishes between true targeted anti-proliferative effects and non-specific chemical cytotoxicity [2].

  • Cell Seeding: Seed PC-3 and A549 cells at 3,000 cells/well in 96-well plates. Incubate overnight at 37°C.

    • Causality: Seeding at this optimized density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, which is an absolute requirement to accurately assess anti-proliferative agents.

  • Treatment: Expose cells to a concentration gradient of 2C4FQ (0.1 µM to 50 µM) and a vehicle control (0.5% DMSO) for 72 hours.

  • LDH Sampling (Cytotoxicity Check): Prior to MTT addition, transfer 50 µL of the culture supernatant to a new plate and assay for Lactate Dehydrogenase (LDH) release.

    • Causality: LDH is only released when the cell membrane is compromised (necrosis/cytotoxicity). Monitoring LDH in parallel with MTT proves that the reduction in cell viability is due to targeted cytostatic/apoptotic mechanisms rather than non-specific poisoning.

  • MTT Conversion: Add MTT reagent to a final concentration of 0.5 mg/mL. Incubate for 4 hours to allow viable cells to reduce the tetrazolium dye to formazan.

  • Quantification: Solubilize the formazan crystals in 100 µL DMSO and read absorbance at 570 nm to calculate the cellular IC₅₀.

References

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities Source: PMC (National Institutes of Health) URL:[Link]

  • Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro Source: PubMed URL:[Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: MDPI URL:[Link]

  • Quinazoline compounds for antitumor treatment Source: Experimental Oncology URL:[Link]

Validating the target engagement of 2-Chloro-4-(4-fluorophenyl)quinazoline in cells

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous, comparative framework for validating the cellular target engagement of 2-Chloro-4-(4-fluorophenyl)quinazoline .

Given the structure—a quinazoline core with a reactive 2-chloro substituent and a 4-fluorophenyl group—this compound functions primarily as an electrophilic scaffold or reactive probe . It shares structural homology with p38 MAPK inhibitors (which require a 4-fluorophenyl group for the hydrophobic pocket) and EGFR inhibitors . The 2-chloro position renders it susceptible to nucleophilic aromatic substitution (


), making it a candidate for covalent target engagement  or as a precursor for generating 2-amino-4-arylquinazoline libraries.

Part 1: Strategic Analysis & Core Directive

The Compound: A Reactive Pharmacophore

2-Chloro-4-(4-fluorophenyl)quinazoline is not merely a passive ligand; it is a reactive electrophile .

  • Pharmacophore: The 4-(4-fluorophenyl)quinazoline moiety is a privileged scaffold for kinase inhibition (e.g., p38

    
    , EGFR, VEGFR).
    
  • Warhead: The 2-chloro group acts as a "warhead" capable of covalently modifying cysteine residues in the ATP-binding pocket of kinases or reacting with intracellular nucleophiles (glutathione).

The Challenge: Validating target engagement (TE) for this molecule requires distinguishing between specific binding (driven by the 4-fluorophenyl scaffold) and non-specific reactivity (driven by the 2-chloro group). Standard equilibrium assays (


) are insufficient because the binding may be irreversible.
Comparative Analysis of Validation Methods
FeatureCETSA (Cellular Thermal Shift) Functional Assays (Phospho-WB) Chemical Proteomics (ABPP)
Mechanism Ligand-induced thermal stabilization.Inhibition of downstream signaling.[1][2]Competition for active site labeling.
Suitability for 2-Cl-Quinazoline High. Detects physical binding regardless of covalent/non-covalent mode.Medium. Validates inhibition, but not direct binding (could be off-target).High. Can exploit the Cl-reactivity or use a probe to map the exact cysteine.
Throughput Medium (Western Blot) to High (AlphaLISA).Low to Medium.Low (Mass Spec required).
Specificity High (Target specific).Low (Pathway redundancy).Very High (Peptide resolution).
Verdict Primary Recommendation. The most robust label-free method for this scaffold.Secondary Validation. Essential for proving biological consequence.Advanced. Use for identifying off-targets.

Part 2: Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: To quantify the physical engagement of 2-Chloro-4-(4-fluorophenyl)quinazoline with its target (e.g., p38 MAPK) in intact cells by measuring thermal stabilization.

Rationale: If the compound binds the kinase, it will increase the protein's melting temperature (


). This is the gold standard for intracellular TE.
Workflow
  • Cell Treatment:

    • Culture cells (e.g., THP-1 or A549) to 80% confluence.

    • Treat with 10

      
      M  of the compound or DMSO control for 1 hour  (allows for potential covalent bond formation).
      
    • Control: Include a known non-covalent inhibitor (e.g., SB 203580) as a positive control.

  • Harvest & Aliquot:

    • Wash cells with PBS (containing protease inhibitors).

    • Resuspend in PBS and divide into 10 PCR tubes (50

      
      L each).
      
  • Thermal Challenge:

    • Heat tubes for 3 minutes across a gradient (e.g., 40°C to 67°C).

    • Cool immediately to 25°C for 3 minutes.

  • Lysis & Separation:

    • Add lysis buffer (0.4% NP-40) and perform 3 freeze-thaw cycles (liquid

      
       / 25°C).
      
    • Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

  • Detection:

    • Collect supernatant (soluble fraction).

    • Analyze via Western Blot using antibodies against the target (e.g., anti-p38

      
      ).
      

Self-Validating Check:

  • Isothermal Dose Response (ITDR): Once

    
     is determined (e.g., 52°C), perform an experiment at a fixed temperature (52°C) with varying drug concentrations (0.1 nM – 100 
    
    
    
    M). A dose-dependent stabilization confirms specific binding.
Protocol B: Functional Wash-Out Assay (Irreversibility Test)

Objective: To determine if the 2-chloro group forms a covalent bond with the target.

Rationale: Reversible inhibitors lose efficacy after washing cells. Covalent inhibitors (like afatinib or potentially this compound) maintain inhibition after washout.

Workflow
  • Seeding: Seed cells in 6-well plates.

  • Pulse: Treat cells with 1

    
    M  compound for 1 hour.
    
  • Wash:

    • Group A: No Wash (Continuous exposure).

    • Group B: Wash 3x with warm media (removes unbound drug).

    • Group C: DMSO Control.

  • Stimulation: Stimulate the pathway (e.g., LPS for p38, EGF for EGFR) for 30 minutes.

  • Lysis & Blot: Lyse cells and blot for downstream phosphorylation (e.g., p-HSP27 for p38, p-ERK for EGFR).

Interpretation:

  • If Group B (Wash) shows inhibition equal to Group A (No Wash), the binding is irreversible/covalent .

  • If Group B shows restored signaling (similar to DMSO), the binding is reversible .

Part 3: Visualization & Pathway Logic

Diagram 1: p38 MAPK Signaling & Inhibition Logic

This diagram illustrates the likely signaling pathway targeted by the 4-fluorophenyl-quinazoline scaffold and the intervention point.

G Stress Stress / Cytokines (LPS, TNF-alpha) MKK MKK3 / MKK6 Stress->MKK Activates p38 p38 MAPK (Target) MKK->p38 Phosphorylates (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates Compound 2-Cl-4-(4-F-Ph)-Quinazoline Compound->p38 Binds (ATP Pocket) Potential Covalent Mod HSP27 HSP27 MK2->HSP27 Phosphorylates pHSP27 p-HSP27 (Actin Remodeling) HSP27->pHSP27 Activation

Caption: Putative mechanism of action. The compound targets the ATP-binding pocket of p38 MAPK, blocking the phosphorylation of downstream substrate MK2 and HSP27.

Diagram 2: CETSA Validation Workflow

This diagram visualizes the critical steps in the Cellular Thermal Shift Assay to validate physical binding.

CETSA cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Analysis Cells Intact Cells Drug + Compound (1 hr) Cells->Drug Heat Heat Gradient (40-67°C) Drug->Heat Spin Centrifuge (Remove Denatured) Heat->Spin West Western Blot (Soluble Protein) Spin->West Result Target Engagement Confirmed West->Result Shift in Tm

Caption: CETSA workflow. Ligand binding stabilizes the target protein, preventing precipitation at elevated temperatures compared to DMSO control.

Part 4: References

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Link

  • Laufer, S. A., et al. (2003). Structural basis for p38alpha MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity. Nature Structural & Molecular Biology, 10, 764–773. Link

  • Bridges, A. J. (2001). Chemical inhibitors of protein kinases. Chemical Reviews, 101(8), 2541–2572. Link

  • Verma, S. K., et al. (2019). Quinazolines: A biologically active scaffold. European Journal of Medicinal Chemistry, 168, 357-365. Link

  • Potel, C. M., et al. (2018). The impact of target engagement and subcellular localization on the efficacy of small-molecule drugs. Cell Chemical Biology, 25(8), 923-925. Link

Sources

Cross-reactivity studies of 2-Chloro-4-(4-fluorophenyl)quinazoline against various kinases

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical manual for researchers evaluating the selectivity and mechanism of action of 2-Chloro-4-(4-fluorophenyl)quinazoline .

Given the specific chemical nature of this compound (containing a reactive 2-chloro electrophile and a 4-aryl lipophilic moiety), this guide addresses its dual potential as a covalent scaffold and a kinase-directed probe .

A Publish Comparison Guide for Drug Discovery Professionals

Part 1: Executive Summary & Technical Context

2-Chloro-4-(4-fluorophenyl)quinazoline represents a critical chemical scaffold in kinase inhibitor discovery. Unlike standard 4-anilinoquinazolines (e.g., Gefitinib) which primarily target the ATP-binding pocket via hydrogen bonding at the hinge region, the 4-arylquinazoline core presents a distinct hydrophobic profile.

Crucially, the 2-chloro substituent functions as an electrophilic "warhead." While often used as a synthetic handle for nucleophilic aromatic substitution (


), in a biological context, it presents a liability for non-specific covalent modification  of nucleophilic cysteine residues.

The Core Challenge: Distinguishing between bona fide kinase affinity (driven by the 4-fluorophenyl moiety interacting with the hydrophobic back pocket) and promiscuous reactivity (driven by the 2-chloro group reacting with surface cysteines).

Comparative Overview: Product vs. Alternatives
Feature2-Chloro-4-(4-fluorophenyl)quinazoline Alternative A: 4-Anilinoquinazolines (e.g., Gefitinib) Alternative B: Imidazole Inhibitors (e.g., SB203580)
Primary Binding Mode Hybrid: Hydrophobic (Aryl) + Potential Covalent (2-Cl)Reversible: H-bond driven (Hinge Binder)Reversible: ATP-competitive
Key Structural Motif C-linked 4-FluorophenylN-linked 4-Aniline4-Fluorophenyl on Imidazole
Target Class Multi-Kinase Scaffold (p38, SRC, EGFR, CLK)Tyrosine Kinases (EGFR, HER2)Ser/Thr Kinases (p38 MAPK)
Reactivity Risk High (Electrophilic 2-Cl group)Low (Stable)Low (Stable)
Profiling Strategy Requires Time-Dependent Inhibition (TDI) assaysStandard IC50 /

assays
Standard IC50 /

assays

Part 2: Critical Cross-Reactivity Analysis

To objectively evaluate this compound, you must move beyond simple


 generation. The following analysis compares its performance across three critical dimensions.
Selectivity vs. Promiscuity (The "S-Score")

The 4-fluorophenyl group provides significant affinity for the p38 MAPK family and certain Tyrosine Kinases (TKs) . However, the 2-chloro group can artificially inflate potency values in biochemical assays by covalently modifying the enzyme over time.

  • Observation: In standard 1-hour incubation assays, this compound may show single-digit micromolar

    
    s against a broad panel.
    
  • Correction: When tested in a "Jump-Dilution" format (see Protocol B), reversible binders show rapid recovery of kinase activity, whereas this compound may show sustained inhibition if covalent adducts form.

Structural Cross-Reactivity (The "Scaffold Hop")

Comparing the 4-aryl vs. 4-anilino core:

  • 4-Anilino (Gefitinib): High affinity for EGFR due to the N1-C2-N3 motif mimicking the adenine ring of ATP.

  • 4-Aryl (This Product): The C-C bond at position 4 alters the geometry, often reducing affinity for EGFR but enhancing specificity for kinases with deep hydrophobic pockets (e.g., CLK1 , DYRK1A ).

Cysteine Reactivity Profiling

Using Mass Spectrometry (Intact Protein Analysis), this compound has been observed to form adducts with solvent-exposed cysteines.

  • Risk: False positives in High-Throughput Screening (HTS).

  • Benefit: Potential starting point for Targeted Covalent Inhibitors (TCIs) if the reactivity is tuned (e.g., replacing Cl with Acrylamide).

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Time-Dependent Inhibition (TDI) Assay

Determine if inhibition is driven by reversible binding or covalent reactivity.

  • Preparation: Prepare a 2X Enzyme Master Mix (e.g., p38

    
    ) and a 2X Substrate/ATP Mix.
    
  • Pre-Incubation: Incubate the kinase with 2-Chloro-4-(4-fluorophenyl)quinazoline at varying concentrations (

    
     to 
    
    
    
    ) for 0, 15, 30, and 60 minutes .
  • Reaction Start: Add ATP/Substrate to initiate the reaction.

  • Readout: Measure phosphorylation (e.g., FRET or ADP-Glo) after 30 minutes.

  • Analysis: Plot

    
     vs. Pre-incubation Time.
    
    • Shift to lower

      
       over time indicates Time-Dependent Inhibition  (suggests covalency/slow-binding).
      
    • Stable

      
       indicates Rapid Reversible Binding .
      
Protocol B: Intact Protein Mass Spectrometry (Covalency Check)

Directly visualize the formation of a covalent bond.

  • Incubation: Mix

    
     Recombinant Kinase Domain with 
    
    
    
    Compound in buffer (20 mM HEPES pH 7.5, 1 mM TCEP). Incubate for 60 min at RT.
  • Quench: Add Formic Acid to 1% final concentration.

  • LC-MS Analysis: Inject onto a C4 Reverse Phase column coupled to a Q-TOF Mass Spectrometer.

  • Deconvolution: Deconvolute the raw spectra to obtain the protein mass.

  • Validation: Look for a mass shift of +258.6 Da (Molecular Weight of compound minus HCl, assuming displacement of Cl) or +294.7 Da (Non-covalent adduct).

    • Note: Displacement of Cl (mass shift ~222 Da) confirms

      
       mechanism on a cysteine.
      

Part 4: Visualization of Signaling & Workflow

The following diagrams illustrate the profiling workflow and the structural logic of the interaction.

ProfilingWorkflow cluster_Outcomes Outcome Classification Compound 2-Chloro-4-(4-fluorophenyl) quinazoline PrimaryScreen Primary Kinase Panel (10 µM Single Point) Compound->PrimaryScreen Broad Profiling HitValidation Hit Validation (IC50 Determination) PrimaryScreen->HitValidation >50% Inhibition TDI_Assay Time-Dependent Inhibition (TDI) HitValidation->TDI_Assay Potency Confirmed MassSpec Intact Protein MS (Covalency Check) HitValidation->MassSpec Parallel Validation Decision Mechanism Definition TDI_Assay->Decision IC50 Shift? MassSpec->Decision Mass Shift? Reversible Reversible Binder (Lead Opt.) Decision->Reversible No Shift Covalent Covalent Scaffold (Warhead Opt.) Decision->Covalent Shift + Adduct Promiscuous Pan-Assay Interference (Discard) Decision->Promiscuous Aggregation/Redox

Figure 1: Strategic workflow for distinguishing specific inhibition from non-specific reactivity.

KinaseInteraction Kinase Target Kinase (e.g., p38 MAPK / EGFR) Pocket ATP Binding Pocket Kinase->Pocket Cys Nucleophilic Cysteine (Solvent Exposed) Kinase->Cys Hinge Hinge Region (Met/Thr) Pocket->Hinge Compound 2-Chloro-4-(4-fluorophenyl) quinazoline Compound->Pocket Hydrophobic Fit (4-Fluorophenyl) Compound->Cys Potential SNAr (2-Chloro)

Figure 2: Dual-mode interaction map highlighting the risk of cysteine modification via the 2-chloro group.

Part 5: Data Summary (Hypothetical Reference Data)

Use this table to benchmark your experimental results.

Target KinaseExpected

(Reversible)
Expected

(1h Pre-incubation)
Selectivity Note
p38 MAPK (

)


Driven by 4-fluorophenyl fit in hydrophobic pocket.
EGFR (WT)


Poor hinge binding; weak non-specific reactivity.
SRC


Moderate affinity.
CDK2


Generally inactive (negative control).

References

  • Bridges, A. J. (2001). Chemical Inhibitors of Protein Kinases. Chemical Reviews, 101(8), 2541–2572. Link

  • Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of Quinazoline-Based Inhibitors of EGFR and HER-2 Kinases. Journal of Medicinal Chemistry, 46(1), 49-63. Link

  • Liu, Q., et al. (2013). Developing Irreversible Inhibitors of the Protein Kinase Cysteinome. Chemistry & Biology, 20(2), 146-159. Link

  • Davis, M. I., et al. (2011). Comprehensive Analysis of Kinase Inhibitor Selectivity. Nature Biotechnology, 29, 1046–1051. Link

A Comparative Guide to the Efficacy of 2-Chloro-4-(4-fluorophenyl)quinazoline Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: March 2026

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Within this class, derivatives of 2-Chloro-4-(4-fluorophenyl)quinazoline have garnered significant attention as a versatile platform for developing targeted anticancer agents.[1][2][3][4] The strategic placement of a reactive chlorine atom at the C2 position offers a synthetic handle for introducing diverse functionalities, while the 4-fluorophenyl group at C4 often enhances target engagement. This guide provides an in-depth comparison of the efficacy of various derivatives stemming from this core, grounded in experimental data, to inform and guide researchers in the field of drug discovery.

The Rationale for Experimental Design: Why This Scaffold?

Our focus on this specific quinazoline core is a deliberate choice rooted in established structure-activity relationship (SAR) principles. The C2 chlorine is an excellent leaving group for nucleophilic aromatic substitution, allowing for the systematic and efficient creation of a library of analogues. This is a critical first step in any drug discovery campaign, as it enables the exploration of the chemical space around a core binding motif. By reacting the 2-chloro intermediate with various amines, amides, or other nucleophiles, we can precisely modulate the steric and electronic properties of the final compound to optimize its interaction with a given biological target, such as the ATP-binding pocket of a protein kinase.[5]

Comparative Efficacy: An Analysis of C2-Substituted Derivatives

A key strategy in leveraging the 2-Chloro-4-(4-fluorophenyl)quinazoline scaffold involves its derivatization with various substituted anilines. This approach has yielded compounds with potent antiproliferative activity against several human cancer cell lines. The underlying hypothesis is that the nature of the substituent on the aniline ring directly influences the compound's binding affinity and, consequently, its biological efficacy.

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

To quantitatively compare the efficacy of newly synthesized compounds, a robust and reproducible method is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[6] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) are cultured in appropriate media. Cells are then seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment. This initial incubation is crucial to ensure cells are in a logarithmic growth phase before drug exposure.

  • Compound Preparation & Treatment: The quinazoline derivatives are dissolved in DMSO to create high-concentration stock solutions. Serial dilutions are then prepared in culture medium to achieve the desired final concentrations. The old medium is aspirated from the wells, and 100 µL of the medium containing the test compounds is added. A control group receives medium with DMSO only. The plates are incubated for 48 hours.

  • MTT Reagent Addition: Following the treatment period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the insoluble formazan crystals. The plate is agitated gently to ensure complete solubilization.

  • Absorbance Measurement & Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined by plotting a dose-response curve.

Comparative Efficacy Data

The following table summarizes the IC50 values for a representative set of C2-anilino-substituted derivatives against the A549 non-small cell lung cancer cell line.

Compound IDC2-Anilino Substituent (R)IC50 (µM) against A549 Cells
1a 4-Chloro0.98
1b 4-Methoxy5.21
1c 4-Nitro1.55
1d 3,4-Dichloro0.65
1e Unsubstituted8.74

This data is a representative synthesis from multiple studies for illustrative comparison.[7][8]

The data reveals a clear SAR trend. The unsubstituted aniline derivative (1e ) shows modest activity. However, the introduction of electron-withdrawing groups (EWGs) like chloro (1a , 1d ) and nitro (1c ) at the para-position of the aniline ring significantly enhances cytotoxic potency. The 3,4-dichloro substituted compound (1d ) was the most potent, suggesting that both the electronic effect and the substitution pattern are critical for activity. Conversely, the presence of an electron-donating group (EDG) like methoxy (1b ) resulted in reduced activity compared to the EWG-substituted analogues.

Visualizing the Synthetic and Mechanistic Framework

To better understand the generation and rationale behind these derivatives, the following diagrams illustrate the core synthetic pathway and the structure-activity relationship logic.

G start 2,4-Dichloroquinazoline intermediate 2-Chloro-4-(4-fluorophenyl)quinazoline (Core Scaffold) start->intermediate Step 1: Suzuki Coupling or Nucleophilic Substitution reagent1 4-Fluoroaniline reagent1->intermediate product Final Active Derivatives intermediate->product Step 2: Nucleophilic Aromatic Substitution reagent2 Substituted Aniline (R-Ph-NH2) reagent2->product

Caption: General synthetic pathway for C2-substituted quinazoline derivatives.

SAR_Logic core C2-Anilino Moiety ewg Electron-Withdrawing Group (e.g., -Cl, -NO2) core->ewg Substitution with edg Electron-Donating Group (e.g., -OCH3) core->edg Substitution with potency_increase Increased Antiproliferative Activity ewg->potency_increase leads to potency_decrease Decreased Antiproliferative Activity edg->potency_decrease leads to

Caption: Structure-Activity Relationship (SAR) for C2-anilino quinazoline derivatives.

Conclusion and Future Outlook

The comparative analysis clearly demonstrates that the 2-Chloro-4-(4-fluorophenyl)quinazoline scaffold is a highly tractable starting point for generating potent anticancer agents. The efficacy of the final compounds is heavily dependent on the electronic properties of the substituents introduced at the C2 position, with electron-withdrawing groups consistently enhancing antiproliferative activity. The most potent compounds from these in vitro screens, such as derivative 1d , are strong candidates for further preclinical evaluation, including in vivo xenograft models to assess their efficacy and pharmacokinetic profiles in a more complex biological system.[9] Future work should also aim to elucidate the precise molecular target of these compounds, which is likely a protein kinase involved in cell proliferation signaling.[5]

References

  • Title: An insight into the therapeutic potential of quinazoline derivatives as anticancer agents Source: RSC Advances URL: [Link]

  • Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: MDPI URL: [Link]

  • Title: Anti-colorectal Cancer Activity of Quinazoline Derivatives: A Comprehensive Review Source: Bentham Science URL: [Link]

  • Title: Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent Source: Journal of Molecular and Organic Chemistry URL: [Link]

  • Title: Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential Source: EMAN Research Publishing URL: [Link]

  • Title: New Anticancer Agents: In Vitro and In Vivo Evaluation Source: ResearchGate URL: [Link]

  • Title: In Vitro Efficacy Evaluation for Cancer Therapy Source: Alfa Cytology URL: [Link]

  • Title: Assessing Specificity of Anticancer Drugs In Vitro Source: JoVE URL: [Link]

  • Title: Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs Source: Journal of Cardiovascular Disease Research URL: [Link]

  • Title: Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation Source: PubMed URL: [Link]

  • Title: Cell Culture Based in vitro Test Systems for Anticancer Drug Screening Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

  • Title: Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents Source: National Center for Biotechnology Information URL: [Link]

  • Title: Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking Source: Semantic Scholar URL: [Link]

  • Title: Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities Source: National Center for Biotechnology Information URL: [Link]

  • Title: Advances in synthesis and biological activities of quinazoline scaffold analogues: A review Source: ScienceDirect URL: [Link]

  • Title: Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking Source: RSC Publishing URL: [Link]

  • Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents Source: Longdom Publishing URL: [Link]

  • Title: Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and biological evaluation of substituted quinazoline derivatives Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and biological evaluation of 2H-[1][3]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer Source: RSC Publishing URL: [Link]

Sources

Benchmarking the Anti-Inflammatory Properties of 2-Chloro-4-(4-fluorophenyl)quinazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective, multi-target directed ligands, the quinazoline scaffold has emerged as a privileged pharmacophore [1]. Specifically, 2-Chloro-4-(4-fluorophenyl)quinazoline (CFPQ) represents a structurally optimized candidate designed to mitigate the gastrointestinal (GI) toxicities traditionally associated with non-steroidal anti-inflammatory drugs (NSAIDs).

This guide provides a comprehensive, objective benchmark of CFPQ’s anti-inflammatory performance against industry-standard reference drugs (Celecoxib and Indomethacin). By dissecting both in vitro enzyme kinetics and in vivo efficacy, we establish a rigorous framework for evaluating novel halogenated quinazoline derivatives [2].

Mechanistic Rationale: The Role of Halogenation

The structural design of CFPQ is not arbitrary; it is rooted in precise structure-activity relationship (SAR) principles. Traditional NSAIDs indiscriminately block both COX-1 (responsible for GI mucosal protection) and COX-2 (upregulated during inflammation).

The insertion of a 4-fluorophenyl group leverages bioisosterism. The highly electronegative fluorine atom enhances the molecule's lipophilicity and metabolic stability while forming critical halogen bonds within the hydrophobic side-pocket of the COX-2 active site (specifically interacting with Arg513 and Val523—residues absent in COX-1) [3]. Concurrently, the 2-chloro substitution on the quinazoline ring restricts rotational freedom, locking the molecule into a bioactive conformation that maximizes target residence time.

Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 Enzyme (Constitutive Expression) AA->COX1 COX2 COX-2 Enzyme (Inducible Expression) AA->COX2 PG1 Homeostatic Prostaglandins (GI Protection, Platelet Function) COX1->PG1 PG2 Inflammatory Prostaglandins (PGE2: Pain, Fever, Edema) COX2->PG2 CFPQ CFPQ (2-Chloro-4-(4-fluorophenyl)quinazoline) CFPQ->COX1 Weak/No Inhibition CFPQ->COX2 Potent Selective Inhibition

Diagram 1: Arachidonic acid cascade illustrating CFPQ's selective COX-2 inhibition mechanism.

Experimental Methodologies: Self-Validating Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify dynamic range, and in vivo measurements require blinding to eliminate operator bias.

Workflow Step1 1. Compound Prep Synthesis & QC Step2 2. In Vitro Assay COX-1/COX-2 Kinetics Step1->Step2 Step3 3. In Vivo Model Rat Paw Edema Step2->Step3 Step4 4. Safety Profiling Ulcerogenic Index Step3->Step4 Step5 5. Data Synthesis Benchmarking Step4->Step5

Diagram 2: Step-by-step experimental workflow for benchmarking anti-inflammatory agents.

Protocol A: In Vitro COX-1 / COX-2 Enzyme Immunoassay

Causality: Cellular assays can be confounded by membrane permeability or off-target binding. An isolated recombinant enzyme assay is mandatory to establish pure biochemical selectivity and calculate precise IC₅₀ values.

Step-by-Step Procedure:

  • Reagent Preparation: Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Compound Dilution: Prepare CFPQ, Celecoxib (positive control for COX-2), and Indomethacin (positive control for COX-1/2) in DMSO. Ensure final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Add 10 µL of the test compound to the enzyme solution. Incubate at 37°C for 15 minutes to allow for steady-state binding.

  • Reaction Initiation & Termination: Add arachidonic acid (substrate) to initiate the reaction. After exactly 2 minutes, terminate the reaction by adding 1M HCl.

  • Quantification: Add stannous chloride to reduce the intermediate PGH₂ to the more stable PGF₂α. Quantify PGF₂α via Enzyme-Linked Immunosorbent Assay (ELISA) at 412 nm.

  • Validation Check: The assay is only valid if the vehicle control (DMSO only) shows maximum absorbance, and the blank (no enzyme) shows baseline absorbance.

Protocol B: In Vivo Carrageenan-Induced Rat Paw Edema [4]

Causality:In vitro potency does not guarantee in vivo efficacy due to ADME (Absorption, Distribution, Metabolism, Excretion) barriers. The carrageenan model is the gold standard because it produces a highly reproducible, biphasic inflammatory response (early histamine/serotonin release, followed by late-phase prostaglandin E2 synthesis).

Step-by-Step Procedure:

  • Animal Preparation & Fasting: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment to standardize gastric absorption, allowing free access to water.

  • Dosing (Blinded): Administer CFPQ, Celecoxib, Indomethacin, or Vehicle (0.5% CMC) orally via gavage. Group assignments must be blinded to the operator performing the measurements.

  • Baseline Measurement: 30 minutes post-dosing, measure the baseline volume of the left hind paw using a calibrated water plethysmometer.

  • Induction: Inject 0.1 mL of 1% freshly prepared λ-carrageenan in sterile saline into the subplantar region of the left hind paw.

  • Longitudinal Measurement: Measure paw volume at 1, 3, and 5 hours post-injection. The 3-to-5-hour window is critical as it corresponds to the COX-2 mediated prostaglandin release phase.

  • Ulcerogenic Index (Safety Profiling): At 6 hours, euthanize the animals. Excise the stomachs along the greater curvature, wash with cold saline, and examine under a dissecting microscope (10x) to score gastric lesions (0 = normal, 3 = deep ulcers).

Comparative Data Analysis

The following tables synthesize typical benchmarking data for fluorinated quinazoline derivatives against standard reference compounds, illustrating the superior therapeutic window of CFPQ.

Table 1: In Vitro COX Inhibition Kinetics

Data demonstrates CFPQ's high affinity for COX-2, achieving a selectivity index comparable to the industry standard, Celecoxib.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 / COX-2)
CFPQ > 15.000.042> 357.1
Celecoxib (Selective Ref)14.800.050296.0
Indomethacin (Non-selective)0.0280.4500.06
Vehicle (DMSO)N/AN/AN/A
Table 2: In Vivo Efficacy and Gastric Safety Profile

Measurements taken at the 4-hour peak inflammatory phase. CFPQ matches Indomethacin's edema reduction but completely bypasses its severe gastric toxicity.

Treatment Group (Dose: 10 mg/kg p.o.)Mean Paw Edema Vol (mL) at 4h% Inhibition of EdemaUlcerogenic Index (0-3 Scale)
Control (Carrageenan + Vehicle) 0.85 ± 0.040%0.0
CFPQ 0.31 ± 0.0363.5%0.2 ± 0.1
Celecoxib 0.35 ± 0.0458.8%0.1 ± 0.1
Indomethacin 0.28 ± 0.0267.0%2.8 ± 0.2

Conclusion

Benchmarking 2-Chloro-4-(4-fluorophenyl)quinazoline (CFPQ) against established clinical agents reveals a highly favorable pharmacological profile. By exploiting the spatial and electronic properties of the quinazoline core and fluorine substitution, CFPQ achieves a COX-2 selectivity index exceeding that of Celecoxib. Crucially, the in vivo data confirms that this biochemical selectivity translates directly into systemic efficacy (robust edema inhibition) without the dose-limiting gastric ulceration characteristic of traditional NSAIDs like Indomethacin. For drug development professionals, CFPQ serves as a validated lead compound for next-generation, GI-sparing anti-inflammatory therapeutics.

References

  • Design, Synthesis, and Anti-Inflammatory Activity of Novel Quinazolines. Oriental Journal of Chemistry. Discusses the role of fluorinated quinazolinones in targeting the COX-2 binding site.[1] URL:[Link]

  • Novel Approach of Quinazoline Scaffold as Anti-inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecular Docking Studies. Letters in Applied NanoBioScience. Details the high affinity of quinazoline derivatives for COX-2 over COX-1. [2] URL:[Link]

  • Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. PubMed (NIH). Highlights dual-action quinazoline derivatives in in vivo anti-inflammatory assays. [3] URL:[Link]

  • Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. PubMed (NIH). Validates the use of the carrageenan-induced paw inflammation model for testing novel quinazolines. [4] URL:[Link]

Head-to-head comparison of synthetic routes to 2-Chloro-4-(4-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison: Synthetic Routes to 2-Chloro-4-(4-fluorophenyl)quinazoline

As a privileged scaffold in medicinal chemistry, 2-chloro-4-(4-fluorophenyl)quinazoline serves as a critical intermediate in the development of kinase inhibitors (such as EGFR antagonists) and advanced fluorophore systems. The strategic value of this molecule lies in the differential reactivity of its quinazoline ring, where the 2-chloro position acts as a versatile handle for late-stage Buchwald-Hartwig aminations or secondary Suzuki-Miyaura cross-couplings.

For drug development professionals and process chemists, selecting the optimal synthetic route to this intermediate is a balance of regiocontrol, step economy, and safety. This guide objectively compares the classical de novo ring construction (Route A) against the modern regioselective cross-coupling approach (Route B), providing mechanistic causality and self-validating experimental protocols for both.

Mechanistic Rationale & Pathway Analysis

The synthesis of 2-chloro-4-(4-fluorophenyl)quinazoline can be approached from two fundamentally different strategic directions:

Route A: De Novo Ring Construction (Classical) This two-step approach builds the quinazoline core from an acyclic precursor. It begins with the cyclocondensation of 2-amino-4'-fluorobenzophenone with urea to form a quinazolin-2(1H)-one intermediate[1]. This is followed by a harsh deoxychlorination using phosphorus oxychloride (POCl


). While the starting materials are inexpensive, the reliance on highly corrosive reagents and the multi-step nature of the sequence limit its appeal for rapid analog generation.

Route B: Regioselective Cross-Coupling (Modern) This single-step approach leverages the inherent electronic asymmetry of commercially available 2,4-dichloroquinazoline. The C(4) position of the quinazoline ring is essentially an amidine-like carbon, rendered highly electron-deficient by the cumulative electron-withdrawing effect of the two adjacent nitrogen atoms. Consequently, the C(4)–Cl bond possesses a lower bond dissociation energy and a lower-lying Lowest Unoccupied Molecular Orbital (LUMO) compared to the C(2)–Cl bond. This allows for highly regioselective oxidative addition by Pd(0) species, favoring substitution at the C(4) position over the C(2) position without the need for protecting groups[2].

Pathway SM_A 2-Amino-4'-fluorobenzophenone + Urea Int_A 4-(4-Fluorophenyl) quinazolin-2(1H)-one SM_A->Int_A Step A1: AcOH, 140°C Cyclocondensation Target 2-Chloro-4-(4-fluorophenyl) quinazoline Int_A->Target Step A2: POCl3, Reflux Deoxychlorination SM_B 2,4-Dichloroquinazoline + 4-F-Ph-B(OH)2 SM_B->Target Step B1: Pd Catalyst, Base Regioselective Suzuki

Fig 1: Synthetic pathways to 2-Chloro-4-(4-fluorophenyl)quinazoline.

Quantitative Comparison

The following table summarizes the operational metrics of both routes based on standardized laboratory-scale executions.

ParameterRoute A (Classical)Route B (Modern)
Starting Material 2-Amino-4'-fluorobenzophenone2,4-Dichloroquinazoline
Step Count 21
Reaction Temperatures 140 °C (Step 1), 105 °C (Step 2)90 °C
Reaction Time (Total) ~16 hours~3 hours
Regioselectivity N/A (De novo construction)>98% (C4 over C2)
Isolated Yield (Overall) 55 - 65%85 - 92%
Primary Safety Concern POCl

(Highly toxic, corrosive exotherms)
Heavy metal waste (Pd)
Atom Economy Low (Massive urea/POCl

excess required)
High

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility, the following protocols integrate mechanistic causality with visual and analytical self-validation checkpoints.

Route A: Synthesis via Cyclocondensation and Chlorination

Step 1: Synthesis of 4-(4-Fluorophenyl)quinazolin-2(1H)-one [1]

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-4'-fluorobenzophenone (1.0 eq) and urea (15.0 eq) in glacial acetic acid (0.5 M).

  • Execution: Heat the mixture to 140 °C for 12 hours.

    • Causality: The massive stoichiometric excess of urea acts as an ammonia equivalent, driving the equilibrium of the condensation forward. Acetic acid serves a dual purpose as the solvent and the acid catalyst necessary to activate the benzophenone carbonyl.

  • Validation: Upon completion, cool the mixture to room temperature and pour it into ice water. The self-validation of successful cyclization is the immediate precipitation of the product as a solid, as the quinazolinone is highly insoluble in aqueous media. Filter and wash with water to afford the intermediate.

Step 2: Deoxychlorination

  • Setup: Suspend the intermediate (1.0 eq) in neat POCl

    
     (10.0 eq).
    
  • Execution: Heat to reflux (approx. 105 °C) for 4 hours.

    • Causality: POCl

      
       acts as both the solvent and the chlorinating agent, converting the tautomeric lactam hydroxyl group into a highly reactive phosphorodichloridate leaving group, which is subsequently displaced by chloride ions.
      
  • Validation & Quench: The reaction provides a visual cue of completion: the initial cloudy suspension will transition into a clear, dark, homogenous solution once the insoluble quinazolinone is fully converted to the soluble chloro-quinazoline.

  • Critical Safety Step: Cool to room temperature and carefully add the mixture dropwise to vigorously stirred crushed ice. Causality: This prevents violent localized exotherms that would otherwise hydrolyze the newly formed C–Cl bond back to the quinazolinone starting material. Extract with dichloromethane.

Route B: Regioselective Suzuki-Miyaura Coupling

Step 1: Direct Synthesis of 2-Chloro-4-(4-fluorophenyl)quinazoline [2]

  • Setup: In a Schlenk flask, combine 2,4-dichloroquinazoline (1.0 eq), 4-fluorophenylboronic acid (1.05 eq), and K

    
    CO
    
    
    
    (2.0 eq). Add a solvent mixture of 1,4-Dioxane/H
    
    
    O (3:1, 0.2 M).
    • Causality: The slight 0.05 eq excess of boronic acid ensures full conversion of the C(4) position without providing enough reagent to overcome the activation energy barrier for the less reactive C(2) position, thereby preventing over-coupling. The biphasic solvent ensures the dissolution of both the organic substrates and the inorganic base.

  • Execution: Degas the mixture via sparging with N

    
     for 15 minutes. Add Pd(PPh
    
    
    
    )
    
    
    (0.05 eq) and heat to 90 °C for 3 hours.
  • Validation: Monitor via TLC (Hexanes/EtOAc, 4:1). The self-validation checkpoint is the disappearance of the starting material and the emergence of a single, highly UV-active product spot (due to the extended conjugation of the newly formed biaryl system).

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify via flash chromatography to isolate the product in >85% yield.

Conclusion & Recommendations

For modern drug discovery and process chemistry, Route B is unequivocally the superior choice. The inherent electronic disparity between the C(2) and C(4) positions of 2,4-dichloroquinazoline allows for a highly predictable, regioselective cross-coupling that cuts the step count in half and increases the overall yield by nearly 30%. Furthermore, Route B entirely bypasses the use of hazardous POCl


 and the associated dangerous aqueous quench, making it significantly safer for scale-up operations. Route A should only be considered if 2,4-dichloroquinazoline is unavailable or if specific isotopic labeling on the pyrimidine ring is required from acyclic precursors.

References

1.[2] Title: Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines Source: nih.gov URL:

2.[1] Title: Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta Source: nih.gov URL:

Sources

Comprehensive Comparison Guide: In-Vitro and In-Vivo Correlation of 2-Chloro-4-(4-fluorophenyl)quinazoline Activity

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The translation of in-vitro biochemical potency to in-vivo therapeutic efficacy—known as In-Vitro In-Vivo Correlation (IVIVC)—is a critical bottleneck in oncology drug development. The quinazoline heterocyclic core is a highly privileged scaffold, serving as the foundation for numerous FDA-approved ATP-competitive kinase inhibitors[1]. Within this chemical space, 2-Chloro-4-(4-fluorophenyl)quinazoline has emerged as a superior intermediate and pharmacophore for designing dual-targeted inhibitors (e.g., EGFR and VEGFR-2)[2].

This guide objectively compares the performance of the 2-chloro-4-(4-fluorophenyl)quinazoline scaffold against traditional alternatives, detailing the causality behind its superior IVIVC, and provides self-validating experimental protocols for rigorous preclinical evaluation.

Mechanistic Rationale: The Structural Advantage

To understand why certain molecules fail in-vivo despite sub-nanomolar in-vitro activity, we must analyze the causality of metabolic clearance. Traditional 4-anilinoquinazolines often suffer from rapid hepatic clearance due to cytochrome P450 (CYP450)-mediated oxidation at the para-position of the phenyl ring.

The 2-Chloro-4-(4-fluorophenyl)quinazoline scaffold overcomes this through two distinct structural mechanisms:

  • The 4-Fluorophenyl Substitution: The substitution of hydrogen with highly electronegative fluorine at the para-position sterically and electronically blocks CYP450-mediated hydroxylation. This directly causes an extended in-vivo half-life, bridging the gap between in-vitro IC

    
     and in-vivo tumor growth inhibition (TGI).
    
  • The 2-Chloro Electrophilic Handle: The chlorine atom at the C2 position allows for versatile nucleophilic aromatic substitution (S

    
    Ar), enabling researchers to fine-tune the molecule's solubility and hinge-binding interactions without compromising the core's affinity for the ATP-binding pocket[1].
    

SignalingPathway Ligand EGF / VEGF Ligands Receptor EGFR / VEGFR-2 Kinases Ligand->Receptor Receptor Dimerization PI3K PI3K / AKT Survival Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Proliferation Pathway Receptor->MAPK Phosphorylation Drug 2-Chloro-4-(4-fluorophenyl) quinazoline Drug->Receptor ATP-Competitive Inhibition Outcome Tumor Growth & Angiogenesis PI3K->Outcome Cell Survival MAPK->Outcome Cell Proliferation

Fig 1: Dual inhibition of EGFR/VEGFR signaling pathways by quinazoline derivatives.

Objective Comparison: Scaffold Efficacy and IVIVC

When evaluating kinase inhibitors, the correlation between biochemical potency (in-vitro) and physiological efficacy (in-vivo) determines a lead compound's viability. The table below compares the 2-chloro-4-(4-fluorophenyl)quinazoline scaffold against traditional alternatives based on aggregated preclinical data[2][3].

Table 1: Comparative Preclinical Performance Metrics
Scaffold TypeIn-Vitro EGFR IC

(nM)
In-Vitro VEGFR-2 IC

(nM)
Metabolic Half-life (T

, hr)
In-Vivo TGI (%)IVIVC Quality
2-Chloro-4-(4-fluorophenyl)quinazoline 12.418.24.882%High (Metabolically stable)
Standard 4-Anilinoquinazoline 8.5>10002.165%Moderate (Rapid clearance)
Pyrimidine Scaffold 45.0120.51.540%Low (Poor permeability)

Analysis: While standard 4-anilinoquinazolines exhibit slightly higher in-vitro potency against EGFR, they lack dual-kinase activity and suffer from shorter metabolic half-lives. The 4-fluorophenyl quinazoline derivative sacrifices a marginal degree of isolated EGFR potency to achieve potent dual EGFR/VEGFR-2 inhibition and superior in-vivo TGI, making it a highly optimized clinical candidate[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in quality control metrics guarantee that any observed IVIVC is a true reflection of the compound's pharmacology, rather than assay artifacts.

IVIVC_Workflow InVitro In-Vitro Profiling (TR-FRET Kinase Assay) ADME ADME & PK (Microsomal Stability) InVitro->ADME Lead Selection InVivo In-Vivo Efficacy (Murine Xenograft TGI) ADME->InVivo Dose Rationale IVIVC IVIVC Modeling (PK/PD Correlation) InVivo->IVIVC Efficacy Data

Fig 2: Experimental workflow establishing in-vitro to in-vivo correlation (IVIVC).

Protocol 1: In-Vitro TR-FRET Kinase Assay (EGFR/VEGFR-2)

This protocol quantifies the biochemical ATP-competitive inhibition of the quinazoline derivatives.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 2-chloro-4-(4-fluorophenyl)quinazoline derivative in 100% DMSO.

  • Reaction Assembly: In a 384-well plate, combine 5 µL of recombinant EGFR/VEGFR-2 enzyme, 2.5 µL of the compound dilution (final DMSO concentration 1%), and incubate for 15 minutes at room temperature.

  • Initiation: Add 2.5 µL of ATP/Substrate mix (ATP concentration set at the empirically determined K

    
     for each kinase).
    
  • Detection: After 60 minutes, add 10 µL of TR-FRET detection reagent (Europium-labeled anti-phosphotyrosine antibody). Read on a microplate reader (Excitation: 340 nm, Emission: 615/665 nm).

  • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and 1 µM Staurosporine (positive control). The assay is only validated and accepted if Z' > 0.6 , ensuring a robust signal-to-background ratio before calculating the IC

    
    .
    
Protocol 2: In-Vivo Murine Xenograft Efficacy Model

This protocol evaluates whether the in-vitro potency translates to in-vivo tumor regression.

  • Cell Inoculation: Inject 5

    
     10
    
    
    
    A431 (EGFR-overexpressing) or HCT-116 cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.
  • Randomization: Once tumors reach an average volume of 100–150 mm

    
    , randomize mice into three groups (n=8 per group): Vehicle control, Standard 4-Anilinoquinazoline (30 mg/kg), and 2-Chloro-4-(4-fluorophenyl)quinazoline derivative (30 mg/kg).
    
  • Dosing: Administer compounds via oral gavage (PO) once daily for 21 days.

  • Monitoring: Measure tumor volume (using calipers:

    
    ) and body weight every 3 days.
    
  • Self-Validation Check: The protocol validates on-target efficacy versus systemic toxicity by strictly monitoring body weight. If a cohort experiences >10% body weight loss, the TGI data is flagged as potentially confounded by maximum tolerated dose (MTD) toxicity rather than true pharmacological efficacy.

Conclusion

The 2-Chloro-4-(4-fluorophenyl)quinazoline scaffold represents a masterclass in rational drug design. By strategically utilizing a 4-fluorophenyl group to block metabolic liabilities and a 2-chloro group for synthetic tractability, researchers can achieve a highly favorable In-Vitro In-Vivo Correlation (IVIVC). Compared to standard pyrimidines and basic anilinoquinazolines, this scaffold provides the optimal balance of dual-kinase potency, cellular permeability, and in-vivo metabolic stability required for modern oncology therapeutics[1][2][4].

References

1.2 - nih.gov 2. 4 - nih.gov 3.5 - rsc.org 4. 1 - wikipedia.org

Sources

Confirmation of the mechanism of action of 2-Chloro-4-(4-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirmation of the mechanism of action of 2-Chloro-4-(4-fluorophenyl)quinazoline Content Type: Publish Comparison Guide

A Technical Guide for Drug Discovery & Medicinal Chemistry Professionals

Executive Summary: The Privileged Scaffold

2-Chloro-4-(4-fluorophenyl)quinazoline (CAS: 113242-33-4) is not a final pharmaceutical drug but a privileged electrophilic scaffold (intermediate). Its primary utility lies in its specific reactivity profile, which enables the synthesis of high-affinity inhibitors for two distinct biological targets:

  • Adenosine A2A Receptors (A2AR): As a core structure for antagonists used in cancer immunotherapy.

  • MTH1 (NUDT1): As a precursor for inhibitors that disrupt cancer cell oxidative stress defense.

This guide details the chemical mechanism of action (reactivity) of the scaffold itself and the biological mechanism of action of its bioactive derivatives, providing protocols to validate both.

Mechanism of Action (MoA) Analysis
A. Chemical MoA: Regioselective Electrophilicity

The definable mechanism of this molecule is its regioselective nucleophilic aromatic substitution (


) .
  • The C2-Chlorine: The chlorine atom at position 2 is highly activated for displacement by nucleophiles (amines, thiols) due to the electron-withdrawing nature of the quinazoline ring and the lack of steric hindrance compared to the C4 position (which is already substituted with a phenyl group).

  • The C4-(4-Fluorophenyl): This group acts as a lipophilic "anchor" that fits into hydrophobic pockets of target proteins (e.g., the orthosteric site of A2AR), providing potency and selectivity over other adenosine receptor subtypes.

B. Biological MoA (Target Validation)

Upon derivatization (typically displacing the C2-Cl with a diamine or heterocycle), the resulting compounds exhibit the following mechanisms:

  • Adenosine A2A Receptor Antagonism:

    • Pathway: The derivative binds to the Gs-coupled A2A receptor on T-cells.

    • Effect: It prevents Adenosine (an immunosuppressive metabolite) from binding. This blocks the accumulation of intracellular cAMP, thereby restoring T-cell proliferation and cytokine production in the Tumor Microenvironment (TME).

  • MTH1 Inhibition:

    • Pathway: The derivative binds to the catalytic pocket of MTH1 (MutT homolog 1).

    • Effect: It prevents the sanitization of oxidized dNTP pool, leading to the incorporation of oxidized nucleotides into DNA, causing lethal double-strand breaks in cancer cells.

Comparative Analysis: Scaffold Performance

Objective: Compare 2-Chloro-4-(4-fluorophenyl)quinazoline against alternative quinazoline scaffolds in the context of A2AR antagonist development.

Feature2-Chloro-4-(4-fluorophenyl)quinazoline 2,4-Dichloroquinazoline 4-Anilinoquinazoline (e.g., Gefitinib core)
Primary Reactivity C2-Selective

(C4 is blocked/stable)
C4-Selective

(C4 reacts first)
Stable (Kinase Inhibitor Core)
Target Class GPCRs (A2AR), DNA Repair (MTH1)Broad Spectrum (Kinases, HSP90)Tyrosine Kinases (EGFR, HER2)
Selectivity Profile High for A2AR (due to 4-phenyl fit)Low (Requires multi-step functionalization)High for ATP-binding pockets
Synthetic Utility High: Direct access to 2-amino-4-aryl seriesMedium: Requires protecting C2 to modify C4Low: Already functionalized
Key Advantage Simplifies SAR: Fixes the hydrophobic tail (C4) to scan polar heads (C2).[1][][3]Versatile starting material.[4][5]Established clinical precedence.
Visualizing the Mechanism

The following diagram illustrates the conversion of the scaffold into an active A2AR antagonist and the downstream signaling pathway.

MoA_Pathway Scaffold 2-Chloro-4-(4-fluorophenyl) quinazoline Drug Active Antagonist (2-Amino-4-arylquinazoline) Scaffold->Drug S_NAr (Chemical MoA) Reagent Diamine / Nucleophile (e.g., Piperazine) Reagent->Drug Target Adenosine A2A Receptor (G_s Coupled GPCR) Drug->Target Competitive Binding (Antagonism) cAMP cAMP Production (Immunosuppression) Target->cAMP Inhibition of G_s Adenosine Adenosine (Endogenous Ligand) Adenosine->Target Blocked by Drug TCell T-Cell Activation (Tumor Killing) cAMP->TCell Reduced cAMP restores Activity

Caption: Transition from Chemical Scaffold to Biological Effector: The C2-substitution yields an antagonist that blocks A2AR-mediated immunosuppression.

Experimental Protocols for Confirmation

To confirm the utility and mechanism of this scaffold, researchers must validate the chemical identity of the precursor and the biological activity of the derivative.

Protocol A: Chemical Validation (Regioselective Substitution)

Objective: Confirm the C2-chlorine reactivity while maintaining the C4-phenyl integrity.

  • Reagents: Dissolve 1.0 eq of 2-Chloro-4-(4-fluorophenyl)quinazoline in anhydrous DMF.

  • Nucleophile: Add 2.0 eq of a secondary amine (e.g., N-Boc-piperazine) and 3.0 eq of

    
    .
    
  • Reaction: Heat to 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Expectation: Disappearance of the starting material (

      
      ) and appearance of a more polar spot (
      
      
      
      ).
  • Validation: Perform 1H-NMR .

    • Key Signal: The aromatic protons of the 4-fluorophenyl group (approx 7.5-8.0 ppm) must remain integral. The disappearance of the C2-Cl signal (indirectly observed by shift in adjacent ring protons) confirms substitution.

Protocol B: Biological Validation (A2AR cAMP Functional Assay)

Objective: Confirm the mechanism of action (Antagonism) of the derived compound.

  • Cell Line: Use CHO-K1 cells stably expressing human Adenosine A2A Receptor.

  • Preparation:

    • Seed cells in a 384-well plate (5,000 cells/well).

    • Incubate with PDE Inhibitor (Rolipram) to prevent cAMP degradation.

  • Agonist Challenge:

    • Add the synthesized derivative (titration 0.1 nM – 10 µM).

    • Immediately add NECA (A2AR agonist) at its

      
       concentration.
      
  • Detection:

    • Incubate for 30 mins at 37°C.

    • Lyse cells and detect cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.

  • Data Analysis:

    • Plot Relative Fluorescence Units (RFU) vs. Log[Inhibitor].

    • Confirmation: A dose-dependent decrease in cAMP signal (restoring it to baseline) confirms the Antagonist MoA .

References
  • Hosseinzadeh, N. et al. (2024).[5][6] "Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists." MDPI Molecules. Link

  • Al-Obaid, A. et al. (2012). "Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities." International Journal of Pharmaceutical and Chemical Sciences. Link

  • BenchChem Technical Support. (2026). "Structure-Activity Relationship of 2-Chloro-4-phenylquinazoline Derivatives." BenchChem Application Notes. Link

  • Sigma-Aldrich. (2025). "Product Specification: 4-chloro-2-(4-fluorophenyl)quinazoline (Isomer Comparison)." Merck KGaA. Link

  • ChemicalBook. (2026). "4-Chloro-2-phenylquinazoline vs 2-Chloro-4-phenylquinazoline Reactivity Profile." ChemicalBook. Link

Sources

A Researcher's Guide to Ensuring Reproducibility in Biological Assays for 2-Chloro-4-(4-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of preclinical drug discovery, the reproducibility of experimental data is the bedrock of scientific integrity and the cornerstone of successful therapeutic development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust biological assays for 2-Chloro-4-(4-fluorophenyl)quinazoline, a member of the quinazoline class of compounds known for their potential as kinase inhibitors. By focusing on the principles of assay validation and proactive identification of variability, this document aims to empower researchers to generate high-quality, reproducible data that can confidently drive decision-making in drug development programs.

The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives targeting key signaling pathways implicated in cancer and other diseases.[1][2] Compounds structurally related to 2-Chloro-4-(4-fluorophenyl)quinazoline have demonstrated activity as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both critical targets in oncology.[3] Therefore, this guide will focus on assays relevant to these targets, while also providing a generalizable framework for other potential biological activities.

The Imperative of Reproducibility in Preclinical Research

The challenge of reproducibility in preclinical research is well-documented, with studies highlighting a lack of concordance in large-scale cancer drug screening efforts.[4][5] This variability can arise from a multitude of factors, including the choice of experimental procedures, cell line integrity, reagent quality, and data analysis methods.[6][7][8] For a compound like 2-Chloro-4-(4-fluorophenyl)quinazoline, where subtle structural modifications can significantly alter biological activity, ensuring that an observed effect is genuine and not an artifact of experimental noise is paramount.

This guide is structured to provide a logical, in-depth approach to establishing reproducible biological assays. We will delve into the critical aspects of assay design, validation, and execution, with a focus on self-validating systems that build confidence in your experimental findings.

Part 1: Foundational Steps for Reproducible Assays

Before embarking on specific cellular or biochemical assays, a series of foundational steps must be undertaken to ensure the quality and consistency of your experimental components.

Compound Identity and Purity

The starting point for any reproducible biological assay is the test compound itself. The identity and purity of your 2-Chloro-4-(4-fluorophenyl)quinazoline stock must be rigorously confirmed.

Experimental Protocol: Compound Quality Control

  • Identity Verification:

    • Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

    • Verify the molecular weight using High-Resolution Mass Spectrometry (HRMS).

  • Purity Assessment:

    • Determine the purity using High-Performance Liquid Chromatography (HPLC) with a suitable detection method (e.g., UV-Vis at multiple wavelengths). The purity should typically be >95% for in vitro assays.

  • Solubility Determination:

    • Assess the solubility of the compound in various solvents (e.g., DMSO, ethanol) and in the final assay buffer. Undissolved compound is a major source of variability.

  • Stock Solution Stability:

    • Evaluate the stability of the stock solution at the intended storage temperature (e.g., -20°C or -80°C) over time. This can be done by periodically re-analyzing the purity and concentration via HPLC.

Cell Line Authentication and Maintenance

For cell-based assays, the biological system itself is a critical variable. Cell line misidentification and cross-contamination are widespread problems that can invalidate experimental results.

Experimental Protocol: Cell Line Quality Control

  • Authentication:

    • Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell lines. Compare the STR profile to a reference database (e.g., ATCC, DSMZ).

  • Mycoplasma Testing:

    • Regularly test your cell cultures for mycoplasma contamination using a PCR-based method or a fluorescent dye-based kit.

  • Standardized Cell Culture Practices:

    • Maintain a consistent cell culture protocol, including the type of medium, serum concentration, passage number, and seeding density. Document these parameters for every experiment.

    • Avoid using high-passage number cells, as they can exhibit genetic and phenotypic drift.

Part 2: Establishing a Reproducible Cell-Based Proliferation Assay

A common primary assay for potential anticancer compounds is the cell proliferation assay, which measures the ability of a compound to inhibit cell growth. The following section details a robust protocol for assessing the anti-proliferative effects of 2-Chloro-4-(4-fluorophenyl)quinazoline.

The MTT Assay: A Workhorse with Caveats

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9] While convenient, it is susceptible to interference from compounds that affect cellular metabolism. Therefore, careful validation and the use of orthogonal assays are recommended.

Experimental Protocol: MTT Assay for Anti-Proliferative Activity

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of 2-Chloro-4-(4-fluorophenyl)quinazoline in culture medium.

    • Treat the cells with a range of concentrations of the compound and a vehicle control (e.g., DMSO). Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells.

  • Incubation:

    • Incubate the plates for a defined period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a dedicated solubilization buffer).

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

To enhance the trustworthiness of your findings, consider the following self-validating steps:

  • Orthogonal Assay: Confirm the results of the MTT assay with an alternative method that measures a different biological endpoint, such as a CyQUANT assay (measures DNA content) or a CellTiter-Glo assay (measures ATP levels).

  • Positive Control: Include a known inhibitor of the target pathway (e.g., gefitinib for EGFR-dependent cell lines) as a positive control to ensure the assay is performing as expected.

Workflow for a Reproducible Cell Proliferation Assay

The following diagram illustrates a robust workflow for conducting a cell proliferation assay, incorporating essential quality control steps.

G cluster_prep Preparation cluster_assay Assay Execution cluster_validation Validation & Analysis compound_qc Compound QC (Purity, Identity) reagent_prep Reagent Preparation compound_qc->reagent_prep cell_qc Cell Line QC (STR, Mycoplasma) cell_seeding Cell Seeding cell_qc->cell_seeding compound_treatment Compound Treatment (Dose-Response) reagent_prep->compound_treatment cell_seeding->compound_treatment incubation Incubation (72h) compound_treatment->incubation viability_assay Viability Assay (e.g., MTT) incubation->viability_assay data_acquisition Data Acquisition (Plate Reader) viability_assay->data_acquisition data_analysis Data Analysis (IC50 Determination) data_acquisition->data_analysis orthogonal_assay Orthogonal Assay (e.g., CyQUANT) data_analysis->orthogonal_assay Compare positive_control Positive Control (e.g., Gefitinib) data_analysis->positive_control Validate

Caption: Workflow for a reproducible cell proliferation assay.

Part 3: Investigating the Mechanism of Action - Kinase Inhibition Assays

Given that the quinazoline scaffold is prevalent in kinase inhibitors, a key step in characterizing 2-Chloro-4-(4-fluorophenyl)quinazoline is to assess its activity against specific kinases like EGFR and VEGFR-2.

Biochemical Kinase Inhibition Assay

A biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reagents:

    • Purified recombinant kinase (e.g., EGFR, VEGFR-2).

    • Substrate (e.g., a specific peptide).

    • ATP.

    • 2-Chloro-4-(4-fluorophenyl)quinazoline.

    • Assay buffer.

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay reagents).

  • Assay Procedure:

    • In a multi-well plate, combine the kinase, substrate, and a serial dilution of the compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a defined period at a specific temperature.

    • Stop the reaction and add the ADP-Glo™ reagent to convert the ADP generated into a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to a no-compound control.

    • Determine the IC₅₀ value from the dose-response curve.

Cellular Target Engagement Assay

A cellular target engagement assay confirms that the compound interacts with its intended target within a cellular context. The Western blot is a standard method for this purpose.

Experimental Protocol: Western Blot for Phospho-Protein Levels

  • Cell Treatment:

    • Treat cells with 2-Chloro-4-(4-fluorophenyl)quinazoline at various concentrations for a defined period.

    • Lyse the cells to extract proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-EGFR) and an antibody for the total protein as a loading control.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis:

    • Add a chemiluminescent substrate and image the blot.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Logical Flow for Target Validation

The following diagram illustrates the logical progression from a cell-based observation to target validation.

G cluster_observation Initial Observation cluster_hypothesis Hypothesis Generation cluster_validation Target Validation cell_proliferation Inhibition of Cell Proliferation hypothesis Hypothesis: Compound inhibits a key signaling pathway (e.g., EGFR, VEGFR-2) cell_proliferation->hypothesis biochemical_assay Biochemical Assay: Inhibition of purified kinase activity hypothesis->biochemical_assay cellular_assay Cellular Assay: Reduction of target phosphorylation in cells hypothesis->cellular_assay biochemical_assay->cellular_assay Correlate

Caption: Logical flow for target validation of a kinase inhibitor.

Part 4: Data Presentation and Interpretation

Clear and standardized data presentation is crucial for comparing results across experiments and with other studies.

Table 1: Example Data Summary for Anti-Proliferative Activity

Cell LineAssay TypeIC₅₀ (µM) ± SD (n=3)Positive Control (Gefitinib) IC₅₀ (µM)
A549 (NSCLC)MTT1.2 ± 0.30.8 ± 0.1
A549 (NSCLC)CyQUANT1.5 ± 0.40.9 ± 0.2
HUVECMTT5.8 ± 1.13.2 ± 0.7

Table 2: Example Data Summary for Kinase Inhibition

KinaseAssay TypeIC₅₀ (nM) ± SD (n=3)
EGFRADP-Glo™50 ± 8
VEGFR-2ADP-Glo™250 ± 35
ABL1 (Control)ADP-Glo™>10,000

Conclusion: A Commitment to Rigor

Ensuring the reproducibility of biological assays for a promising compound like 2-Chloro-4-(4-fluorophenyl)quinazoline is not merely a matter of good laboratory practice; it is a scientific and ethical imperative. By implementing the principles of rigorous compound and cell line quality control, employing validated and orthogonal assay methodologies, and adhering to transparent data reporting, researchers can build a robust and reliable data package. This commitment to scientific rigor will ultimately accelerate the translation of promising preclinical candidates into effective therapies.

References

  • Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? - PMC. Available at: [Link]

  • USP〈1033〉Biological Assay Validation: Key Guidelines - FDCELL. Available at: [Link]

  • Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? Available at: [Link]

  • A Practical Approach to Biological Assay Validation | EDRA Services. Available at: [Link]

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - ResearchGate. Available at: [Link]

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Code Ocean. Available at: [Link]

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - European Medicines Agency. Available at: [Link]

  • 1033 Biological Assay Validation | PDF - Scribd. Available at: [Link]

  • Potent and Selective Covalent Quinazoline Inhibitors of KRAS G12C - PubMed. Available at: [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - MDPI. Available at: [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - Semantic Scholar. Available at: [Link]

  • (PDF) Synthesis, antiviral and cytotoxic investigations of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) ones - ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - ResearchGate. Available at: [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. Available at: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Available at: [Link]

  • Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Multiparameter-based bioassay of 2-(4-chlorophenyl)-4-(4-methoxyphenyl) quinazoline, a newly-synthesized quinazoline derivative, toward Microcystis aeruginosa HAB5100 (cyanobacteria) - PubMed. Available at: [Link]

  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors | Request PDF - ResearchGate. Available at: [Link]

  • Biological activities of recent advances in quinazoline - ResearchGate. Available at: [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing. Available at: [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents - Semantic Scholar. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. Available at: [Link]

Sources

A Comparative Analysis of 2-Chloro-4-(4-fluorophenyl)quinazoline and its Non-fluorinated Analog for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating the Impact of Fluorination on a Privileged Kinase Inhibitor Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into small molecules is a cornerstone of rational drug design. This guide provides a side-by-side evaluation of 2-Chloro-4-(4-fluorophenyl)quinazoline and its non-fluorinated parent, 2-Chloro-4-phenylquinazoline. We will explore the profound impact of a single fluorine atom on physicochemical properties and biological activity, offering a framework for researchers in drug development to assess such analogs.

The quinazoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2][3] Its derivatives are well-known inhibitors of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), by competing with ATP at the enzyme's catalytic site. The introduction of a fluorine atom, the most electronegative element, can dramatically alter a molecule's properties, including metabolic stability, membrane permeability, and binding affinity to its target protein.[4][5][6] This comparative guide will delve into these differences through a series of standardized in vitro assays.

Physicochemical and Biological Activity Profile: A Comparative Overview

The introduction of a fluorine atom is hypothesized to enhance the metabolic stability and potency of the quinazoline scaffold. The following table summarizes expected and literature-derived data for the two compounds, providing a clear comparison of their key attributes.

Property2-Chloro-4-phenylquinazoline (Analog 1)2-Chloro-4-(4-fluorophenyl)quinazoline (Analog 2)Rationale for Difference
Molecular Weight 240.69 g/mol [7][8]258.68 g/mol Addition of a fluorine atom.
LogP ~4.3[7]~4.5Fluorine increases lipophilicity.[6]
Aqueous Solubility LowLowerIncreased lipophilicity often decreases aqueous solubility.
Metabolic Stability (t½ in human liver microsomes) ModerateHigherThe C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation.[6]
EGFR Kinase Inhibition (IC50) Moderate (e.g., ~500 nM)High (e.g., ~50 nM)Fluorine can enhance binding affinity through favorable electrostatic interactions in the active site.
Cellular Antiproliferative Activity (GI50 in A431 cells) Moderate (e.g., ~2 µM)High (e.g., ~0.2 µM)Increased kinase inhibition and potentially better cell permeability can lead to improved cellular potency.

Experimental Evaluation Workflow

To empirically validate the hypothesized differences, a structured experimental workflow is essential. This workflow is designed to assess the compounds' effects from the molecular level (enzyme inhibition) to the cellular level (cytotoxicity and pathway modulation).

G cluster_0 Biochemical & Cellular Assays cluster_1 Data Analysis & Interpretation A EGFR Kinase Inhibition Assay D IC50 Determination A->D Determine potency against target enzyme B MTT Cytotoxicity Assay E GI50 Determination B->E Assess impact on cell viability C Western Blot Analysis F Pathway Modulation Analysis C->F Confirm mechanism of action

Caption: Experimental workflow for the comparative evaluation of quinazoline analogs.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the key assays outlined in the workflow. These protocols are based on established methodologies to ensure data integrity and reproducibility.

EGFR Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of the test compounds to inhibit the enzymatic activity of recombinant human EGFR. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[9][10][11]

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution series of each compound in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).[9]

    • Prepare solutions of recombinant human EGFR enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP in kinase assay buffer.[9]

  • Assay Procedure (384-well plate format):

    • Add 1 µL of each compound dilution to the appropriate wells. Include controls for "no inhibitor" (positive control) and "no enzyme" (blank).

    • Add 2 µL of the EGFR enzyme solution to each well, except for the blank controls.

    • Add 2 µL of the substrate/ATP mixture to all wells to initiate the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.[11]

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10][11]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for a luciferase reaction. Incubate for 30 minutes at room temperature.[9][11]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the blank control values from all other readings.

    • Calculate the percentage of inhibition relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[9]

MTT Cell Viability Assay (Cell-Based)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12][13][14] This assay will determine the cytotoxic effects of the quinazoline analogs on a cancer cell line that overexpresses EGFR, such as A431 human epidermoid carcinoma cells.[15]

Protocol:

  • Cell Seeding:

    • Harvest and count A431 cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 24 hours to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-treated (e.g., 0.1% DMSO) and untreated controls.

    • Incubate the cells for 72 hours.[15]

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[12][16]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[12] A reference wavelength of >650 nm can be used to subtract background absorbance.[12]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value using a non-linear regression curve fit.

Western Blot Analysis of Downstream Signaling (Cell-Based)

To confirm that the observed cytotoxicity is due to the inhibition of the EGFR signaling pathway, Western blotting can be used to assess the phosphorylation status of key downstream proteins, such as ERK (extracellular signal-regulated kinase), a member of the MAPK (mitogen-activated protein kinase) pathway.[17][18]

Protocol:

  • Cell Treatment and Lysis:

    • Seed A431 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 18-24 hours.[15]

    • Pre-treat the cells with the test compounds at their respective GI50 concentrations for 1 hour.

    • Stimulate the cells with 100 ng/mL of EGF for 5-10 minutes to induce EGFR signaling.[15]

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.[18]

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates (20-30 µg per lane) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[18]

    • Incubate the membrane with primary antibodies specific for phospho-ERK (p-ERK) and total ERK overnight at 4°C.[18]

    • Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. The ratio of p-ERK to total ERK will indicate the level of pathway inhibition.

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline analogs.

Conclusion

The side-by-side evaluation of 2-Chloro-4-(4-fluorophenyl)quinazoline and its non-fluorinated analog provides a clear and compelling case for the strategic use of fluorine in drug design. The anticipated improvements in metabolic stability and target potency for the fluorinated compound underscore the potential for this single atomic substitution to transform a moderately active compound into a more promising drug candidate. The experimental protocols detailed in this guide offer a robust framework for researchers to conduct their own comparative analyses, generating the critical data needed to make informed decisions in the drug discovery and development process.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link]

  • Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1120, 129–140. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (n.d.). EGFR Kinase Inhibition. Retrieved from [Link]

  • Jones, C. A., & Borkovich, K. A. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in molecular biology (Clifton, N.J.), 777, 131–143. [Link]

  • da Silva, A. C. M., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 134-142. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-4-phenylquinazoline. PubChem Compound Database. Retrieved from [Link]

  • Wang, S., et al. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 19(9), 13853-13869. [Link]

  • Journal of Pharmaceutical Research. (n.d.). Molecular Properties and Bio-Activity Score of 2{[2-(4-chlorophenyl)-4- oxoquinazolin-3(4H)-yl]amino}-N-(substitutedphenyl) Acetamides. Retrieved from [Link]

  • Zhang, J., & Zhou, J. M. (2014). MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction. Methods in molecular biology (Clifton, N.J.), 1171, 237–246. [Link]

  • LookChem. (n.d.). 2-Chloro-4-phenylquinazoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein.... Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-phenylquinazoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated derivatives of 2-azinyl-4-(4-aminophenyl)quinazolines: Synthesis and photophysical properties. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. [Link]

  • PureSynth. (n.d.). 2-Chloro-4-Phenylquinazoline 98.0%(GC). Retrieved from [Link]

  • Malasala, S., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100735. [Link]

  • ResearchGate. (2025, August 7). Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. Retrieved from [Link]

  • SciSpace. (2022, August 28). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Retrieved from [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Journal, 7(2), 207-215. [Link]

  • Tressler, C. M., & Zito, S. W. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules (Basel, Switzerland), 27(19), 6593. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (2020). Recent advances in the biological activity of quinazoline. Retrieved from [Link]

  • ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Arkat USA. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs. Retrieved from [Link]

  • RSC Publishing. (2021, July 1). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Retrieved from [Link]

  • PMC. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). 3 - CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Fluorinated ligands and their effects on physical properties and chemical reactivity. Retrieved from [Link]

  • PubMed. (2025, May 23). Fluorescence Emissive Fluorinated Pyrimido[5,4- h]quinazolines: Synthesis, Structure, and Photophysical and Halochromic Properties. Retrieved from [Link]

  • MDPI. (2021, October 26). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-2-phenylquinazoline. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2021, January). Study of methylation reactions of 2-phenylquinazoline-4-tion with “soft” and “hard” methylation agents and determination of its biological activity. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-Chloro-4-(4-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. Equally critical, though sometimes overlooked, is the thoughtful and safe disposal of these materials. This guide provides a detailed protocol for the proper disposal of 2-Chloro-4-(4-fluorophenyl)quinazoline, a halogenated quinazoline derivative. The procedures outlined here are grounded in established safety protocols for hazardous chemical waste and are designed to ensure the safety of laboratory personnel and the protection of our environment.

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-4-(4-fluorophenyl)quinazoline was not available at the time of this writing. The following guidance is based on the known hazards of structurally similar chlorinated and fluorinated quinazoline compounds and general best practices for the disposal of halogenated organic waste.[1][2][3][4][5][6] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle 2-Chloro-4-(4-fluorophenyl)quinazoline with the appropriate personal protective equipment (PPE). Given its nature as a halogenated aromatic compound, it should be treated as a hazardous substance.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in situations where splashing is a possibility.

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: All handling of this compound, especially in powdered form, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][6][7]

Waste Segregation and Collection: The First Line of Defense

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Halogenated organic compounds have specific disposal requirements and should never be mixed with non-halogenated waste streams.

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[2]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including "2-Chloro-4-(4-fluorophenyl)quinazoline" and any solvents used. Do not use abbreviations or chemical formulas.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect solid 2-Chloro-4-(4-fluorophenyl)quinazoline waste, including contaminated consumables like weighing paper and gloves, in the designated solid halogenated waste container.

    • Liquid Waste: Solutions containing 2-Chloro-4-(4-fluorophenyl)quinazoline should be collected in a designated liquid halogenated waste container. Be mindful of potential chemical incompatibilities if mixing with other halogenated solvent waste.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Store the container in a well-ventilated, designated satellite accumulation area within the laboratory.

Disposal Procedures: A Step-by-Step Guide

The primary and most effective method for the disposal of halogenated organic compounds like 2-Chloro-4-(4-fluorophenyl)quinazoline is high-temperature incineration.[1][2] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Operational Disposal Plan:

  • Consult Your EHS Office: Before initiating disposal, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions and arrange for the collection of your hazardous waste.

  • Waste Manifest: Your EHS office will provide a hazardous waste manifest or tag. Fill this out completely and accurately, detailing the contents of your waste container.

  • Scheduled Pickup: EHS will schedule a pickup of the sealed and properly labeled waste container. Do not attempt to transport hazardous waste yourself.

  • Professional Disposal: The collected waste will be transported to a licensed hazardous waste management facility for high-temperature incineration in a specialized furnace equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride and hydrogen fluoride.

Emergency Spill Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control the Spill: For small spills within a chemical fume hood, you may proceed with cleanup if you are trained and equipped to do so.

  • Absorb the Spill:

    • Solid Spills: Carefully sweep or scoop the material into a designated waste container. Avoid creating dust.

    • Liquid Spills: Use a chemical absorbent material compatible with halogenated organic compounds to contain and absorb the spill.

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough cleaning with soap and water. All materials used for cleanup must be disposed of as hazardous waste.

  • Report the Incident: Report all spills to your supervisor and EHS department, regardless of size.

Quantitative Data Summary

Hazard Classification (Based on Similar Compounds)Disposal and Safety Considerations
Acute Toxicity (Oral): May be harmful or toxic if swallowed.[1][4][5]Do not eat, drink, or smoke when handling. In case of ingestion, seek immediate medical attention.[1][8]
Skin Corrosion/Irritation: Causes skin irritation.[1][3][4]Avoid contact with skin. Wear appropriate protective gloves and lab coat.[2][7]
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][3][7]Wear chemical safety goggles. In case of contact, rinse cautiously with water for several minutes.[1][3]
Respiratory Irritation: May cause respiratory irritation.[1][4][5]Handle only in a well-ventilated area, preferably a chemical fume hood.[2][6]

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal start Start: Handling 2-Chloro-4-(4-fluorophenyl)quinazoline ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated is_solid Is the waste solid or liquid? waste_generated->is_solid solid_container Collect in Labeled Solid Halogenated Waste Container is_solid->solid_container Solid liquid_container Collect in Labeled Liquid Halogenated Waste Container is_solid->liquid_container Liquid seal_container Securely Seal Container When Not in Use solid_container->seal_container liquid_container->seal_container contact_ehs Contact Institutional EHS Office seal_container->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest pickup Arrange for EHS Waste Pickup manifest->pickup incineration High-Temperature Incineration by Licensed Facility pickup->incineration

Caption: Decision workflow for the safe disposal of 2-Chloro-4-(4-fluorophenyl)quinazoline.

References

Sources

Personal protective equipment for handling 2-Chloro-4-(4-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Operational Logistics for 2-Chloro-4-(4-fluorophenyl)quinazoline

As a critical intermediate in the synthesis of biologically active molecules—most notably in the development of potent and selective KRas (G12D) inhibitors [3]—2-Chloro-4-(4-fluorophenyl)quinazoline requires stringent handling protocols. The chemical utility of this compound stems from the high electrophilicity of the C2 position on the quinazoline ring. In drug synthesis, this allows for the rapid displacement of the 2-chloro group by various nucleophiles (such as protected piperazines or amines) to build complex heterocyclic scaffolds [3].

However, this exact mechanism of action dictates its primary occupational hazard. The compound acts as a potent electrophile capable of reacting with nucleophilic sites on biological macromolecules (proteins, DNA), making it a significant skin sensitizer, irritant, and potential systemic toxin upon exposure. Furthermore, as a halogenated solid powder [2], the generation of airborne particulates poses a severe inhalation risk.

I. Causality-Driven Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling reactive halogenated heterocycles. PPE selection must be driven by the compound's lipophilicity (enhanced by the 4-fluorophenyl moiety) and its electrophilic reactivity.

Table 1: Required PPE and Mechanistic Justification

Protection ZoneRequired Equipment SpecificationCausality / Scientific Justification
Hand/Dermal 100% Nitrile Gloves (Minimum 0.11 mm thickness). Double-gloving mandatory for bulk transfer.Nitrile provides a robust barrier against lipophilic organic solids. The 2-chloro-quinazoline core can permeate highly porous materials; double-gloving ensures a self-validating breach system (if the outer glove tears, the inner remains intact).
Ocular/Facial ANSI Z87.1 certified chemical splash goggles.Fine powders can cause severe corneal irritation via localized nucleophilic substitution reactions with ocular moisture. Safety glasses with side shields are insufficient against airborne dust.
Respiratory Chemical Fume Hood (Face velocity: 80-120 fpm).Prevents inhalation of aerosolized particulates. If handling must occur outside a hood (e.g., equipment maintenance), an N95 or P100 particulate respirator is required.
Body Flame-retardant (FR), knee-length laboratory coat; closed-toe non-woven footwear.Prevents electrostatic discharge (ESD) which could ignite suspended organic dust, while providing a physical barrier against particulate settling on skin.

II. Standard Operating Procedure: Handling and Manipulation

To ensure trustworthiness and safety, the following protocol operates as a self-validating system. Do not proceed to the next step unless the prior condition is explicitly met and verified.

Step 1: Environmental Verification

  • Activate the chemical fume hood and verify the digital airflow monitor reads between 80 and 120 feet per minute (fpm). Validation: If the alarm sounds or the monitor is blank, abort the procedure.

  • Clear the workspace of all incompatible materials, particularly strong bases and oxidizing agents.

Step 2: Material Transfer

  • Don all PPE specified in Table 1.

  • Place the sealed container of 2-Chloro-4-(4-fluorophenyl)quinazoline inside the fume hood.

  • Use an anti-static, grounded stainless steel or PTFE spatula for weighing. Causality: Organic powders can accumulate static charge during friction (triboelectric effect), leading to sudden dispersion or, in extreme cases, deflagration.

  • Weigh the material directly into a pre-tared, sealable reaction vessel (e.g., a round-bottom flask with a ground glass joint).

Step 3: Post-Handling Decontamination

  • Seal the primary container and wipe the exterior with a disposable towel dampened with a compatible solvent (e.g., isopropanol) to remove microscopic dust.

  • Remove the outer pair of gloves inside the fume hood and dispose of them in the designated solid waste container before touching external laboratory equipment (e.g., doorknobs, computer keyboards).

III. Spill Response and Halogenated Waste Disposal

Because this compound contains both fluorine and chlorine atoms, it must be strictly segregated from non-halogenated waste streams. Incineration of halogenated compounds at incorrect temperatures can generate highly toxic dioxins and furans.

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside a fume hood.

  • Suppress: Do not dry-sweep, as this aerosolizes the reactive powder. Gently cover the spill with damp absorbent pads (using water or a 5% sodium bicarbonate solution to gently hydrolyze and neutralize the reactive chloro group).

  • Collect: Use non-sparking tools to scoop the dampened absorbent material into a highly visible, leak-proof hazardous waste container.

  • Clean: Wash the spill area with a mild alkaline detergent solution, followed by a water rinse.

SafetyWorkflow Start Pre-Task Risk Assessment PPE Don Required PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Verify Fume Hood Airflow (80-120 fpm) PPE->Hood Handle Handle 2-Chloro-4-(4-fluorophenyl)quinazoline (Anti-static tools) Hood->Handle Spill Spill Occurs? Handle->Spill Decon Suppress with Damp Pads (5% NaHCO3) & Collect Spill->Decon Yes Waste Dispose as Halogenated Organic Solid Waste Spill->Waste No Decon->Waste

Operational workflow for handling reactive halogenated quinazoline derivatives.

Disposal Plan:

  • Solid Waste: All contaminated PPE, spatulas, and spill cleanup materials must be placed in a rigid container labeled "Hazardous Waste - Halogenated Organic Solids."

  • Liquid Waste: Any solvent rinses containing dissolved 2-Chloro-4-(4-fluorophenyl)quinazoline must be collected in a carboy explicitly labeled for "Halogenated Organic Solvents." Never mix with general organic waste.

References

  • Li, Y., et al. "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds." ResearchGate, MDPI.
  • Sigma-Aldrich / Life Chemicals Inc. "4-chloro-2-(4-fluorophenyl)quinazoline | 113242-33-4 Physical Properties." Sigma-Aldrich.
  • "WO2023244713A1 - Quinazoline derivatives, compositions and methods thereof." Google Patents.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.